Product packaging for Danusertib(Cat. No.:CAS No. 827318-97-8)

Danusertib

Cat. No.: B1684427
CAS No.: 827318-97-8
M. Wt: 474.6 g/mol
InChI Key: XKFTZKGMDDZMJI-HSZRJFAPSA-N
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Description

N-[5-[(2R)-2-methoxy-1-oxo-2-phenylethyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methyl-1-piperazinyl)benzamide is a member of piperazines.
Danusertib has been used in trials studying the treatment of Leukemia.
This compound is a small-molecule 3-aminopyrazole derivative with potential antineoplastic activity. This compound binds to and inhibits the Aurora kinases, which may result in cell growth arrest and apoptosis in tumor cells in which Aurora kinases are overexpressed. This agent may preferentially bind to and inhibit Aurora B kinase. Aurora kinases, a family of serine-threonine kinases, are important regulators of cellular proliferation and division.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
an aurora kinase inhibitor;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30N6O3 B1684427 Danusertib CAS No. 827318-97-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[5-[(2R)-2-methoxy-2-phenylacetyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O3/c1-30-12-14-31(15-13-30)20-10-8-19(9-11-20)25(33)27-24-21-16-32(17-22(21)28-29-24)26(34)23(35-2)18-6-4-3-5-7-18/h3-11,23H,12-17H2,1-2H3,(H2,27,28,29,33)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFTZKGMDDZMJI-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)C(C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)[C@@H](C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301002864
Record name N-{5-[Methoxy(phenyl)acetyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301002864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827318-97-8
Record name Danusertib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827318978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Danusertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11778
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-{5-[Methoxy(phenyl)acetyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301002864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DANUSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3X659D0FY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Danusertib (PHA-739358): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Danusertib (formerly PHA-739358), a potent small molecule inhibitor targeting key regulators of cell division and oncogenic signaling pathways. This document details its molecular targets, cellular effects, and the experimental methodologies used to elucidate its activity.

Core Mechanism of Action: Pan-Aurora Kinase Inhibition

This compound is a small molecule ATP-competitive inhibitor of the Aurora kinase family, comprising Aurora A, Aurora B, and Aurora C.[1][2] These serine/threonine kinases are crucial for the proper execution of mitosis, and their overexpression is a common feature in many human cancers.[1][2] By inhibiting Aurora kinases, this compound disrupts the mitotic machinery, leading to cell cycle arrest and apoptosis.[3][4]

This compound also demonstrates inhibitory activity against several other tyrosine kinases implicated in cancer, including Abl, Ret, FGFR-1, and TrkA.[1][2] This multi-targeted profile may contribute to its broad anti-tumor activity.[1]

Danusertib_Mechanism_of_Action Figure 1: this compound Core Mechanism of Action cluster_aurora Primary Targets: Aurora Kinases cluster_other_kinases Secondary Targets cluster_cellular_effects Downstream Cellular Effects This compound This compound (PHA-739358) AurA Aurora A This compound->AurA Inhibition AurB Aurora B This compound->AurB Inhibition AurC Aurora C This compound->AurC Inhibition Abl Abl This compound->Abl Inhibition Ret Ret This compound->Ret Inhibition FGFR1 FGFR-1 This compound->FGFR1 Inhibition TrkA TrkA This compound->TrkA Inhibition Autophagy Autophagy This compound->Autophagy Induction MitoticArrest Mitotic Arrest AurA->MitoticArrest AurB->MitoticArrest AurC->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Polyploidy Endoreduplication (Polyploidy) MitoticArrest->Polyploidy

Caption: Figure 1: this compound Core Mechanism of Action.

Quantitative Data: Kinase Inhibition Profile

This compound exhibits potent inhibitory activity against Aurora kinases and a selection of other oncogenic kinases. The half-maximal inhibitory concentrations (IC50) are summarized below.

Kinase TargetIC50 (nM)
Primary Targets
Aurora A13[5][6]
Aurora B79[5][6]
Aurora C61[5][6]
Secondary Targets
Abl25[6]
Abl (T315I mutant)25[2]
Ret31[6]
FGFR-147[2][6]
TrkA31[6]

Cellular Effects of this compound

The inhibition of Aurora kinases by this compound leads to a cascade of downstream cellular events, ultimately resulting in anti-proliferative effects in cancer cells.

Cell Cycle Arrest and Inhibition of Histone H3 Phosphorylation

A primary consequence of Aurora B inhibition by this compound is the suppression of histone H3 phosphorylation at Serine 10, a critical event for chromosome condensation and segregation during mitosis.[7][8] This leads to a failure in cytokinesis and subsequent cell cycle arrest in the G2/M phase.[5][9] Prolonged mitotic arrest can induce endoreduplication, resulting in polyploid cells.[5][9]

Danusertib_Cell_Cycle_Effect Figure 2: Effect of this compound on Cell Cycle Progression This compound This compound AurB Aurora B This compound->AurB Inhibits HistoneH3 Histone H3 AurB->HistoneH3 Phosphorylates pHistoneH3 Phospho-Histone H3 (Ser10) ChromosomeCondensation Chromosome Condensation pHistoneH3->ChromosomeCondensation Cytokinesis Cytokinesis ChromosomeCondensation->Cytokinesis G2M_Arrest G2/M Arrest Cytokinesis->G2M_Arrest Failure leads to Polyploidy Polyploidy G2M_Arrest->Polyploidy Can lead to

Caption: Figure 2: Effect of this compound on Cell Cycle Progression.

Modulation of Cell Cycle Regulatory Proteins

This compound treatment alters the expression of key cell cycle regulators. It has been shown to decrease the expression of CDK1/CDC2 and cyclin B1, proteins essential for the G2 to M phase transition.[5][9] Conversely, this compound can promote the expression of the cyclin-dependent kinase inhibitors p21 Waf1/Cip1 and p27 Kip1, and the tumor suppressor p53.[5][9]

Induction of Apoptosis and Autophagy

This compound induces programmed cell death (apoptosis) in various cancer cell lines.[3][4] This is often accompanied by the induction of autophagy, a cellular self-degradation process, which may serve as a parallel or alternative cell death mechanism.[5] The induction of autophagy by this compound has been linked to the inhibition of the PI3K/Akt/mTOR signaling pathway.[5]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Biochemical Kinase Assays

These assays are performed to determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

Objective: To quantify the IC50 value of this compound against a panel of kinases.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human kinases are used. The specific peptide substrates for each kinase are prepared in assay buffer.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, its specific substrate, and ATP are incubated in the presence of varying concentrations of this compound. The reaction is typically initiated by the addition of ATP.

  • Detection: The phosphorylation of the substrate is quantified. This is often done using methods like radiometric assays (incorporation of 33P-ATP) or fluorescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow Figure 3: General Workflow for a Biochemical Kinase Assay start Start prep Prepare Reagents: - Recombinant Kinase - Peptide Substrate - this compound Dilutions - ATP start->prep incubate Incubate Kinase, Substrate, and this compound prep->incubate initiate Initiate Reaction (Add ATP) incubate->initiate stop Stop Reaction initiate->stop detect Detect Substrate Phosphorylation stop->detect analyze Data Analysis: Calculate % Inhibition Determine IC50 detect->analyze end End analyze->end

Caption: Figure 3: General Workflow for a Biochemical Kinase Assay.

Cell Viability and Proliferation Assays

These assays measure the effect of this compound on the growth and survival of cancer cell lines.

Objective: To determine the anti-proliferative effect of this compound on cancer cells.

Common Protocol (MTT Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle following treatment with this compound.

Objective: To assess the effect of this compound on cell cycle progression.

General Protocol:

  • Cell Treatment: Cells are treated with this compound for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent DNA-intercalating dye, such as Propidium Iodide (PI), which also requires RNase treatment to prevent staining of double-stranded RNA.

  • Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.

  • Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow Figure 4: General Workflow for Cell Cycle Analysis by Flow Cytometry start Start treat Treat Cells with This compound start->treat harvest Harvest Cells treat->harvest fix Fix Cells (e.g., 70% Ethanol) harvest->fix stain Stain with Propidium Iodide and RNase fix->stain flow Analyze on Flow Cytometer stain->flow analyze Data Analysis: Generate DNA Content Histogram flow->analyze end End analyze->end

Caption: Figure 4: General Workflow for Cell Cycle Analysis.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins in cell lysates after treatment with this compound.

Objective: To measure the changes in the expression or phosphorylation status of proteins involved in the cell cycle, apoptosis, and other signaling pathways affected by this compound.

General Protocol:

  • Cell Lysis: Following treatment with this compound, cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-Histone H3, anti-Cyclin B1, anti-cleaved Caspase-3).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody.

  • Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

References

Danusertib's Potent Pan-Inhibition of Aurora Kinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danusertib (formerly PHA-739358) is a potent, small-molecule inhibitor of the Aurora kinase family, demonstrating significant activity against Aurora A, B, and C.[1][2] As a multi-kinase inhibitor, it also targets other key signaling proteins implicated in oncogenesis, including ABL, RET, FGFR-1, and TrkA.[1][3] This technical guide provides an in-depth overview of this compound's inhibitory profile, mechanism of action, and its downstream cellular effects. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising anti-cancer agent.

Introduction to this compound and Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis and are frequently overexpressed in a wide range of human cancers.[1][3] Their dysregulation can lead to aneuploidy and subsequent tumor development, making them attractive targets for cancer therapy.[4] this compound is an ATP-competitive inhibitor that binds to the catalytic domain of Aurora kinases, effectively blocking their function.[1][5] This inhibition disrupts mitotic progression, leading to cell cycle arrest, apoptosis, and autophagy in cancer cells.[6][7]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of Aurora kinases.[5] This prevents the phosphorylation of their downstream substrates, which are essential for various mitotic events. The primary signaling pathways affected by this compound inhibition include:

  • Cell Cycle Regulation: Inhibition of Aurora kinases, particularly Aurora B, disrupts the spindle assembly checkpoint, leading to a G2/M phase cell cycle arrest.[6][8] This is often accompanied by a decrease in the expression of key mitotic proteins like cyclin B1 and CDK1/CDC2, and an increase in the expression of cell cycle inhibitors such as p21 Waf1/Cip1, p27 Kip1, and p53.[8][9]

  • Apoptosis Induction: this compound treatment has been shown to induce mitochondria-mediated apoptosis. This is characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9 and caspase-3.[6]

  • Autophagy Modulation: this compound can induce autophagy in cancer cells, a process of cellular self-digestion. This effect is often mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway.[6][8]

  • Inhibition of Epithelial to Mesenchymal Transition (EMT): In some cancer models, this compound has been observed to inhibit EMT, a process that allows cancer cells to become more motile and invasive. This is associated with an increased expression of E-cadherin and a decreased expression of N-cadherin.[6][10]

  • Endoplasmic Reticulum (ER) Stress: this compound can induce apoptosis through the activation of ER stress-related proteins, leading to an increase in intracellular calcium levels.[11][12]

Below is a diagram illustrating the signaling cascade initiated by this compound's inhibition of Aurora kinases.

Danusertib_Signaling_Pathway cluster_kinase Kinase Inhibition cluster_cellular_effects Cellular Effects This compound This compound AuroraA Aurora A This compound->AuroraA AuroraB Aurora B This compound->AuroraB AuroraC Aurora C This compound->AuroraC OtherKinases ABL, RET, etc. This compound->OtherKinases Autophagy Autophagy This compound->Autophagy PI3K/Akt/mTOR Inhibition EMT_Inhibition EMT Inhibition This compound->EMT_Inhibition G2M_Arrest G2/M Phase Arrest AuroraB->G2M_Arrest Mitotic Checkpoint Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound's inhibition of Aurora and other kinases triggers multiple downstream anti-cancer effects.

Quantitative Inhibitory Profile

This compound has been extensively characterized for its inhibitory activity against the Aurora kinase family in cell-free assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

KinaseIC50 (nM)Reference
Aurora A13[8][13][14]
Aurora B79[8][13][14]
Aurora C61[8][13][14]

This compound also demonstrates potent activity against other clinically relevant kinases, as detailed in the following table.

KinaseIC50 (nM)Reference
ABL25[2][5]
RET31[14]
FGFR-147[14]
TrkA31[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 8,000 cells/well and incubate for 24 hours.[6]

  • Treat the cells with this compound at various concentrations (e.g., 0.01 to 10 µM) for 24 to 48 hours.[6][9]

  • Add 10 µL of MTT stock solution (5 mg/mL) to each well and incubate for 4 hours.[6]

  • Carefully remove the medium and add 100-150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[6][9]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Treat cells with this compound at desired concentrations for a specified time (e.g., 24 hours).[6]

  • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

Protocol:

  • Treat cells with this compound for the desired time and concentrations.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[6]

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines a general workflow for these in vitro experiments.

Experimental_Workflow cluster_assays Experimental Assays cluster_outcomes Data Analysis & Outcomes start Start: Cancer Cell Lines treatment Treat with this compound (Varying Concentrations & Times) start->treatment mtt MTT Assay treatment->mtt flow Flow Cytometry treatment->flow wb Western Blotting treatment->wb viability Cell Viability (IC50) mtt->viability cell_cycle Cell Cycle Distribution (G2/M Arrest) flow->cell_cycle protein_exp Protein Expression (Apoptosis, Autophagy markers) wb->protein_exp

Caption: A generalized workflow for in vitro evaluation of this compound's cellular effects.

Conclusion

This compound is a potent pan-Aurora kinase inhibitor with a well-defined mechanism of action that leads to significant anti-proliferative effects in a variety of cancer models. Its ability to induce cell cycle arrest, apoptosis, and autophagy through the modulation of key signaling pathways underscores its therapeutic potential. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the scientific community to further explore and harness the anti-cancer properties of this compound. Future research should continue to investigate its efficacy in combination with other targeted therapies and in diverse cancer types.

References

The Off-Target Profile of Danusertib: An In-Depth Examination of Abl, Ret, and FGFR-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Danusertib (formerly PHA-739358) is a potent small-molecule inhibitor primarily targeting the Aurora family of serine/threonine kinases (A, B, and C), which are crucial regulators of mitosis.[1][2] Developed as an antineoplastic agent, its mechanism of action involves disrupting cell division, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1][3] However, like many kinase inhibitors, this compound exhibits a broader spectrum of activity, engaging with other kinases, often referred to as "off-target" effects. These interactions are not always detrimental; in fact, the polypharmacology of this compound, particularly its inhibitory action on the receptor tyrosine kinases Abl, Ret, and FGFR-1, may contribute significantly to its overall anti-cancer efficacy and broaden its therapeutic potential.[2][4][5] This guide provides a detailed technical overview of the off-target activity of this compound on these three important oncogenic kinases.

Data Presentation: Quantitative Inhibitory Activity

This compound's potency against its primary and key off-target kinases has been quantified in various studies, typically through the determination of IC50 values in cell-free biochemical assays. This data is crucial for understanding the compound's selectivity profile.

Target KinaseIC50 (nM)Target ClassNotes
Primary Targets
Aurora A13Serine/Threonine KinasePrimary target, involved in centrosome maturation and spindle assembly.
Aurora B79Serine/Threonine KinasePrimary target, crucial for chromosome segregation and cytokinesis.
Aurora C61Serine/Threonine KinasePrimary target, involved in meiosis and potentially mitosis.
Off-Targets
Abl 25Tyrosine KinaseIncludes activity against the T315I "gatekeeper" mutation, which confers resistance to many other Abl inhibitors.[5][6][7]
Ret 31Receptor Tyrosine KinaseA proto-oncogene implicated in various cancers, including thyroid and lung.
FGFR-1 47Receptor Tyrosine KinaseFibroblast Growth Factor Receptor-1, involved in cell proliferation, differentiation, and angiogenesis.

The IC50 values presented are a compilation from multiple sources and may vary slightly between different experimental setups.[3][4][5][6]

Experimental Protocols

The determination of kinase inhibition and its effects relies on a multi-tiered experimental approach, progressing from biochemical assays to cell-based models.

Biochemical Kinase Assays (Cell-Free)

These assays directly measure the ability of an inhibitor to block the catalytic activity of a purified kinase enzyme. They are fundamental for determining parameters like IC50.

Objective: To quantify the direct inhibition of Abl, Ret, and FGFR-1 kinase activity by this compound.

General Protocol:

  • Reagents and Setup:

    • Kinase: Recombinant human Abl, Ret, or FGFR-1 enzyme.

    • Substrate: A specific peptide or protein substrate for the respective kinase.

    • ATP: Adenosine triphosphate, the phosphate donor. Assays are often run at the ATP concentration close to its Michaelis-Menten constant (Km) for the kinase.[3]

    • Inhibitor: this compound, serially diluted to create a concentration gradient.

    • Assay Buffer: A buffer solution optimized for pH, ionic strength, and necessary cofactors to ensure optimal enzyme activity.

  • Procedure:

    • The kinase enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.[8]

    • The kinase reaction is initiated by adding a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a specific duration (e.g., 1-2 hours) at a controlled temperature (e.g., 30°C or room temperature).[8]

  • Detection and Measurement:

    • The reaction is stopped, and the amount of phosphorylated substrate or the amount of ADP produced is quantified. Several detection methods are commonly used:

      • Radiometric Assays: Utilize [γ-³²P]ATP, where the incorporation of the radioactive phosphate onto the substrate is measured.

      • Luminescence-Based Assays (e.g., ADP-Glo™): A popular non-radioactive method that measures kinase activity by quantifying the amount of ADP produced.[8][9] Unconsumed ATP is depleted, and then the ADP is converted back to ATP, which drives a luciferase-luciferin reaction, generating a light signal proportional to ADP concentration (and thus kinase activity).[8]

      • Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Förster Resonance Energy Transfer assays use a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate, leading to a FRET signal.[9][10]

  • Data Analysis:

    • The measured signal is plotted against the logarithm of the this compound concentration.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value—the concentration of this compound required to inhibit 50% of the kinase's activity.

Cell-Based Assays

These assays assess the inhibitor's activity in a more physiologically relevant context, within living cells. They provide insights into factors like cell permeability, engagement with the target in its native environment, and effects on downstream signaling.

Objective: To confirm that this compound can inhibit Abl, Ret, and FGFR-1 signaling in intact cells and to measure its effect on cell proliferation driven by these kinases.

A. Cellular Phosphorylation Assay

  • Principle: Measures the phosphorylation of a direct downstream substrate of the target kinase within the cell. Inhibition of the kinase leads to a decrease in the phosphorylation of its substrate.[11][12]

  • General Protocol:

    • Select a cell line that expresses the target kinase (e.g., K562 cells for BCR-Abl).[3]

    • Culture the cells and treat them with various concentrations of this compound for a defined period (e.g., 1-4 hours).

    • Lyse the cells to extract proteins.

    • Use an immunoassay technique, such as Western Blotting or ELISA, to detect the phosphorylation status of a known downstream target (e.g., CrkL for BCR-Abl).[13] A phospho-specific antibody is used to measure the phosphorylated protein, and a second antibody is used to measure the total amount of the protein as a loading control.

    • Quantify the reduction in phosphorylation relative to untreated controls.

B. Cell Proliferation Assay (e.g., Ba/F3 Model)

  • Principle: The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line. When these cells are engineered to express an oncogenic kinase (like BCR-Abl or a constitutively active form of Ret or FGFR-1), they become IL-3 independent and rely on the activity of that specific kinase for their proliferation and survival.[12] This creates a powerful system to test the potency of inhibitors against a specific kinase-driven phenotype.[12][14]

  • General Protocol:

    • Use Ba/F3 cells stably expressing the kinase of interest (e.g., BCR-Abl T315I).

    • Culture the cells in the absence of IL-3.

    • Treat the cells with a range of this compound concentrations for a period of 48-72 hours.

    • Measure cell viability using a standard method, such as a CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

    • Determine the IC50 or GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagrams

ABL_Signaling cluster_BCR_ABL BCR-Abl (CML) cluster_downstream Downstream Pathways cluster_outputs Cellular Outcomes BCR_ABL BCR-Abl (Constitutively Active) RAS_MAPK RAS-MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT STAT STAT Pathway BCR_ABL->STAT This compound This compound This compound->BCR_ABL Inhibition Proliferation Increased Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation Survival Inhibition of Apoptosis PI3K_AKT->Survival STAT->Proliferation

Caption: Simplified Abl signaling pathway, highlighting inhibition by this compound.

RET_Signaling cluster_downstream Downstream Effectors cluster_outputs Cellular Outcomes Ligand Ligand (e.g., GDNF) RET RET Receptor Ligand->RET Binding & Dimerization RET->RET RAS_MAPK RAS-MAPK Pathway RET->RAS_MAPK PI3K_AKT PI3K-AKT Pathway RET->PI3K_AKT This compound This compound This compound->RET Inhibition Cell_Survival Cell Survival RAS_MAPK->Cell_Survival Proliferation Proliferation RAS_MAPK->Proliferation PI3K_AKT->Cell_Survival PI3K_AKT->Proliferation

Caption: Overview of the Ret signaling pathway and its inhibition.

FGFR1_Signaling cluster_downstream Key Downstream Pathways cluster_outputs Cellular Responses FGF_Ligand FGF Ligand FGFR1 FGFR-1 Receptor FGF_Ligand->FGFR1 Binding & Dimerization FGFR1->FGFR1 RAS_MAPK RAS-MAPK Pathway FGFR1->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR1->PI3K_AKT PLCg PLCγ Pathway FGFR1->PLCg This compound This compound This compound->FGFR1 Inhibition Proliferation Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis PI3K_AKT->Proliferation PI3K_AKT->Angiogenesis PLCg->Proliferation PLCg->Angiogenesis

Caption: The FGFR-1 signaling cascade and point of this compound inhibition.

Experimental Workflow Diagram

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Screening cluster_cellular Cellular Validation cluster_invivo In Vivo Confirmation Biochem_Assay Cell-Free Kinase Assay (e.g., ADP-Glo) IC50 Determine IC50 values for Off-Targets (Abl, Ret, FGFR-1) Biochem_Assay->IC50 Phospho_Assay Substrate Phosphorylation Assay (Western/ELISA) IC50->Phospho_Assay Confirm Target Engagement Prolif_Assay Cell Proliferation Assay (e.g., Ba/F3 model) IC50->Prolif_Assay Assess Functional Effect Xenograft Tumor Xenograft Models Prolif_Assay->Xenograft Evaluate In Vivo Efficacy PD_Biomarkers Pharmacodynamic Biomarker Analysis Xenograft->PD_Biomarkers

Caption: Standard workflow for characterizing off-target kinase inhibitor activity.

Conclusion

This compound is a multi-kinase inhibitor whose therapeutic potential extends beyond its primary targets of Aurora kinases.[2] Its potent, low-nanomolar inhibition of the proto-oncogenic tyrosine kinases Abl, Ret, and FGFR-1 is a critical aspect of its pharmacological profile.[3][4] The activity against the imatinib-resistant T315I BCR-Abl mutant is particularly noteworthy, positioning this compound as a potential therapy for refractory chronic myeloid leukemia.[6][7] Understanding this off-target activity is essential for drug development professionals and researchers, as it informs the rational design of clinical trials, the prediction of both efficacy and potential side effects, and the exploration of novel therapeutic combinations. The systematic evaluation of these activities through robust biochemical and cell-based assays provides the foundational data necessary to fully characterize the compound and optimize its clinical application.

References

Danusertib's role in inducing apoptosis and cell cycle arrest

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Danusertib in Inducing Apoptosis and Cell Cycle Arrest

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (formerly PHA-739358) is a potent, small-molecule, ATP-competitive pan-Aurora kinase inhibitor with additional activity against ABL kinase.[1][2] Deregulation and overexpression of Aurora kinases are common hallmarks of carcinogenesis, making them attractive targets for cancer therapy.[3] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anti-neoplastic effects, specifically focusing on its well-documented roles in inducing cell cycle arrest and apoptosis across various cancer models. This document synthesizes key quantitative data, details common experimental protocols for assessing its activity, and provides visual representations of the critical signaling pathways involved.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of the Aurora kinase family—Aurora A, B, and C—which are essential serine/threonine kinases that regulate critical processes during cell division.[4]

  • Aurora A: Governs centrosome maturation and separation, and mitotic spindle assembly.

  • Aurora B: A key component of the chromosomal passenger complex, it regulates chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.

  • Aurora C: Its function is primarily in meiosis, but it is also found to be overexpressed in various cancers.

By inhibiting these kinases, this compound disrupts the fidelity of mitosis, leading to mitotic catastrophe, polyploidy, and subsequent cell death.[2] this compound also potently inhibits the ABL tyrosine kinase, including the imatinib-resistant T315I mutant, making it a therapeutic option for certain leukemias.[1]

Induction of G2/M Cell Cycle Arrest

A hallmark of this compound's activity is its ability to induce a robust cell cycle arrest, primarily at the G2/M transition phase.[3][5] This effect is a direct consequence of Aurora kinase inhibition and is mediated by the modulation of key cell cycle regulatory proteins.

Key Molecular Events:

  • Downregulation of the Mitotic Promoting Complex: this compound treatment leads to a significant reduction in the expression of Cyclin B1 and its catalytic partner, Cyclin-Dependent Kinase 1 (CDK1), also known as CDC2.[3][6] The Cyclin B1/CDK1 complex is the master regulator that drives the cell's entry into mitosis; its suppression prevents this transition, causing cells to accumulate in the G2 phase.[6]

  • Upregulation of Tumor Suppressors and CDK Inhibitors: The cell cycle arrest is further reinforced by the increased expression of several tumor suppressor proteins. This compound treatment has been shown to increase the protein levels of p53, p21 Waf1/Cip1, and p27 Kip1.[3][6] The tumor suppressor p53 can transcriptionally activate p21, a potent CDK inhibitor that can block the activity of CDK1 and halt cell cycle progression.[6][7]

G2M_Arrest_Pathway This compound This compound AuroraK Aurora Kinases (A, B) This compound->AuroraK p53 p53 This compound->p53 upregulates CycB1_CDK1 Cyclin B1 / CDK1 Complex AuroraK->CycB1_CDK1 activates p21_p27 p21 Waf1/Cip1 p27 Kip1 p53->p21_p27 upregulates p21_p27->CycB1_CDK1 inhibits G2M_Arrest G2/M Phase Arrest CycB1_CDK1->G2M_Arrest promotes

This compound-induced G2/M cell cycle arrest pathway.

Induction of Apoptosis

Beyond halting proliferation, this compound actively induces programmed cell death, or apoptosis, primarily through the intrinsic mitochondrial pathway.[3][8] This process is initiated by an imbalance between pro- and anti-apoptotic proteins, leading to a cascade of enzymatic activation. In some cellular contexts, this compound has also been shown to induce apoptosis via endoplasmic reticulum (ER) stress signaling.[9]

Key Molecular Events:

  • Modulation of Bcl-2 Family Proteins: this compound shifts the balance of Bcl-2 family proteins to favor apoptosis. It downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while simultaneously upregulating pro-apoptotic proteins such as Bax and the BH3-only protein PUMA (p53 Upregulated Modulator of Apoptosis).[10][11]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increase in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytosol.[3][4]

  • Caspase Activation Cascade: Cytosolic cytochrome c triggers the assembly of the apoptosome, which in turn activates the initiator caspase, Caspase-9. Activated Caspase-9 then cleaves and activates the executioner caspase, Caspase-3, which orchestrates the dismantling of the cell by cleaving numerous cellular substrates.[3][8]

Apoptosis_Pathway cluster_bcl2 Bcl-2 Family Regulation This compound This compound Bcl2_BclXL Anti-apoptotic Bcl-2, Bcl-xL This compound->Bcl2_BclXL downregulates Bax_PUMA Pro-apoptotic Bax, PUMA This compound->Bax_PUMA upregulates Mitochondrion Mitochondrion Bcl2_BclXL->Mitochondrion inhibits Bax_PUMA->Mitochondrion promotes CytoC Cytochrome c Release Mitochondrion->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced intrinsic apoptosis pathway.

Quantitative Data Summary

The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative findings from various preclinical studies.

Table 1: Inhibitory Concentration (IC50) of this compound

Cell Line Cancer Type IC50 Value Reference
Aurora A (Cell-free assay) 13 nM [7][12][13]
Aurora B (Cell-free assay) 79 nM [7][12][13]
Aurora C (Cell-free assay) 61 nM [7][12][13]
ABL Kinase (Cell-free assay) 25 nM [1]
C13 * Ovarian Cancer 10.40 µM (24h) [12][14]
1.83 µM (48h) [12][14]
A2780cp Ovarian Cancer 19.89 µM (24h) [12][14]
3.88 µM (48h) [12][14]
CFPAC-1 Pancreatic Cancer ~400 nM [15]

| Leukemic Cells | Leukemia | 0.05 µM to 3.06 µM |[12] |

Table 2: Induction of Apoptosis by this compound

Cell Line Concentration Duration % Apoptotic Cells (Early + Late) Fold Increase vs. Control Reference
AGS 0.01 µM 24h 7.2% 1.9x [3]
0.1 µM 24h 9.7% 2.6x [3]
0.5 µM 24h 10.1% 2.7x [3]
NCI-N78 0.01 µM 24h 7.5% 1.5x [3]
0.1 µM 24h 11.0% 2.2x [3]
0.5 µM 24h 11.7% 2.3x [3]
MCF10A 0.1 µM 24h 20.1% 1.6x [11]
0.5 µM 24h 36.6% 2.9x [11]
C13 * 0.1 µM 48h 8.0% 2.6x [6]
0.5 µM 48h 37.4% 11.9x [6]
CFPAC-1 400 nM 24h 14.8% - [15]

| | 400 nM | 48h | 21.3% | - |[15] |

Table 3: Induction of Cell Cycle Arrest by this compound

Cell Line Concentration Duration % Cells in G2/M Phase Reference
C13 * 0.1 µM 24h 47.6% [6]
0.5 µM 24h 91.2% [6]
A2780cp 0.1 µM 24h 35.0% [6]
0.5 µM 24h 84.8% [6]

| CFPAC-1 | 400 nM | - | 11.05% (G2) |[15] |

Table 4: Modulation of Key Regulatory Proteins by this compound (24h Treatment)

Cell Line Concentration Protein Fold Change vs. Control Reference
NCI-N78 0.1 µM p21 Waf1/Cip1 +1.4x [3]
0.5 µM p21 Waf1/Cip1 +1.5x [3]
0.1 µM p27 Kip1 +1.5x [3]
0.5 µM p27 Kip1 +1.7x [3]
0.5 µM p53 +1.6x [3]
MDA-MB-231 0.5 µM Bax +2.0x [10]
0.5 µM Bcl-2 -50.0% [10]

| MCF7 | 0.5 µM | Bcl-xl | -65.7% |[10] |

Key Experimental Protocols

The following sections detail standardized methodologies used to evaluate the effects of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials and Reagents: 96-well culture plates, this compound stock solution, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 8x10³ cells/well and allow them to attach overnight.[14]

    • Treat cells with various concentrations of this compound (e.g., 0.01 µM to 50 µM) and a vehicle control (DMSO).[14]

    • Incubate for the desired time period (e.g., 24, 48 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Measure the absorbance at 450 nm using a microplate reader.[14]

    • Calculate cell viability relative to the vehicle control and determine IC50 values using appropriate software.[14]

Cell Cycle Analysis by Flow Cytometry

This technique quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.

  • Materials and Reagents: 6-well plates, this compound, 70% ethanol (ice-cold), Phosphate-Buffered Saline (PBS), Propidium Iodide (PI) staining solution containing RNase A.

  • Procedure:

    • Treat cells with this compound at desired concentrations for a specified duration (e.g., 24 hours).[3]

    • Harvest cells by trypsinization, wash with cold PBS, and collect by centrifugation.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently, and store at -20°C overnight.[3]

    • Wash the fixed cells with PBS to remove ethanol.

    • Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 15-30 minutes at room temperature.

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events.[11]

    • Use analysis software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials and Reagents: Annexin V-PE (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer).

  • Procedure:

    • Treat cells with this compound for the desired time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells, wash twice with cold PBS, and centrifuge.[11]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[11]

    • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.[11]

    • Add Annexin V-fluorophore and Propidium Iodide (or another viability dye like 7-AAD) according to the manufacturer's protocol.[10][11]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Experimental_Workflow cluster_assays Downstream Assays start Seed Cancer Cells in Culture Plates treatment Treat with this compound (vs. Vehicle Control) start->treatment incubation Incubate (e.g., 24-48h) treatment->incubation harvest Harvest Cells (Adherent + Floating) incubation->harvest flow_apoptosis Apoptosis Assay (Annexin V/PI) harvest->flow_apoptosis flow_cellcycle Cell Cycle Assay (PI Staining) harvest->flow_cellcycle western_blot Protein Lysate Prep (for Western Blot) harvest->western_blot analysis Data Acquisition & Analysis flow_apoptosis->analysis flow_cellcycle->analysis western_blot->analysis

Generalized workflow for evaluating this compound's effects.

Conclusion

This compound is a multi-targeting kinase inhibitor that effectively halts cancer cell proliferation and induces cell death through well-defined mechanisms. Its primary action as an Aurora kinase inhibitor directly leads to a G2/M phase cell cycle arrest by disrupting the Cyclin B1/CDK1 complex and upregulating CDK inhibitors like p21. Concurrently, this compound triggers the intrinsic apoptotic pathway by altering the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase activation. The quantitative data consistently demonstrate these effects across a range of cancer types, underscoring its potential as a valuable therapeutic agent. The experimental protocols outlined herein provide a robust framework for further investigation into the nuanced activities of this compound and other Aurora kinase inhibitors in drug development pipelines.

References

Preliminary investigation of Danusertib in hematological malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danusertib (formerly PHA-739358) is a potent small molecule inhibitor targeting multiple kinases, primarily the Aurora kinases (A, B, and C) and the Abl tyrosine kinase.[1][2] Its dual-targeting mechanism makes it a promising therapeutic agent for various hematological malignancies, particularly those driven by aberrant kinase activity, such as Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[3][4] This technical guide provides a comprehensive preliminary investigation of this compound, summarizing its preclinical efficacy, mechanism of action, and clinical findings in hematological cancers.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the catalytic domain of its target kinases.[3] Its primary targets are the Aurora kinases, which are essential for proper mitotic progression. Inhibition of Aurora kinases disrupts cell division, leading to polyploidy and apoptosis.[5] Notably, this compound is a pan-Aurora kinase inhibitor with potent activity against Aurora A, B, and C.[3]

Furthermore, this compound effectively inhibits the Abl tyrosine kinase, including the T315I mutant, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs) used in the treatment of CML and Ph+ ALL.[3][4] This makes this compound a valuable agent for patients who have developed resistance to standard therapies.

Preclinical Efficacy

The preclinical activity of this compound has been evaluated in a range of hematological malignancy cell lines, demonstrating potent anti-proliferative and pro-apoptotic effects.

In Vitro Activity

This compound exhibits significant cytotoxicity against various leukemia and lymphoma cell lines at nanomolar to low micromolar concentrations.

Cell LineCancer TypeIC50 (µM)Reference
K562Chronic Myeloid Leukemia0.05 - 3.06 (range for various leukemic lines)[6]
BaF3-p210Murine Pro-B cells expressing Bcr-AblInduces antiproliferative effects[6]
BaF3-p210 (T315I)Murine Pro-B cells expressing Bcr-Abl T315IInduces antiproliferative effects[6]
BLQ1 (T315I)Ph+ Acute Lymphoblastic LeukemiaCytotoxic effect observed[7]
Pt2 (T315I)Ph+ Acute Lymphoblastic LeukemiaCytotoxic effect observed[7]
UCSF02 (wt Bcr-Abl)Ph+ Acute Lymphoblastic LeukemiaCytotoxic effect observed[7]
TXL2 (wt Bcr-Abl)Ph+ Acute Lymphoblastic LeukemiaCytotoxic effect observed[7]
US7 (non-Bcr-Abl)Acute Lymphoblastic LeukemiaCytotoxic effect observed[7]
HL-60Acute Promyelocytic LeukemiaNot specified[5]
CD34+ CML cells (T315I)Chronic Myeloid Leukemia0.019[3]
CD34+ CML cells (no T315I)Chronic Myeloid Leukemia0.009[3]
In Vivo Efficacy

In vivo studies using xenograft models of human hematological malignancies have demonstrated the anti-tumor activity of this compound. In a mouse model of Ph+ ALL with the T315I mutation, treatment with this compound significantly prolonged survival.[7][8] Specifically, mice transplanted with human Bcr/Abl T315I ALL cells and treated with three 7-day cycles of this compound showed a marked reduction in circulating leukemia cells and significantly longer survival compared to the vehicle-treated group.[7] Another study reported that in a xenograft model of acute myelogenous leukemia using HL-60 cells, this compound treatment resulted in a 98% tumor growth inhibition, with two out of eight animals showing complete tumor regression.[5]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the primary signaling pathways targeted by this compound in hematological malignancies.

Danusertib_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl CrkL CrkL Bcr-Abl->CrkL P Downstream_Effectors_Abl Downstream Effectors (e.g., STAT5, PI3K/Akt) Bcr-Abl->Downstream_Effectors_Abl P Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Bcr-Abl->Cell_Cycle_Arrest This compound This compound This compound->Bcr-Abl Aurora_Kinases Aurora Kinases (A, B, C) This compound->Aurora_Kinases Histone_H3 Histone H3 Aurora_Kinases->Histone_H3 P Aurora_Kinases->Cell_Cycle_Arrest Proliferation Cell Proliferation CrkL->Proliferation Downstream_Effectors_Abl->Proliferation Mitotic_Progression Mitotic Progression Histone_H3->Mitotic_Progression Mitotic_Progression->Proliferation

Caption: this compound inhibits Aurora kinases and Bcr-Abl, leading to cell cycle arrest and apoptosis.

Experimental Workflow: Western Blot for Phospho-Histone H3

The following diagram outlines a typical workflow for assessing the inhibition of Aurora B kinase activity by this compound through Western blotting for phosphorylated histone H3.

Western_Blot_Workflow Cell_Culture 1. Culture Hematological Malignancy Cells Treatment 2. Treat with this compound (or vehicle control) Cell_Culture->Treatment Lysis 3. Cell Lysis and Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Incubate with Primary Ab (anti-p-Histone H3 & anti-Total H3) Blocking->Primary_Ab Secondary_Ab 9. Incubate with HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis Detection->Analysis

Caption: Workflow for assessing phospho-histone H3 levels by Western blot after this compound treatment.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed hematological malignancy cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[7]

Western Blot Analysis
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include those against phospho-Histone H3 (Ser10), total Histone H3, phospho-CrkL (Tyr207), and total CrkL.[3]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Clinical Investigation

A Phase I clinical trial evaluated the safety and efficacy of this compound in adult patients with accelerated or blastic phase CML and Ph+ ALL who were resistant or intolerant to imatinib and/or other second-generation TKIs.[3]

Study Design and Patient Characteristics
  • Design: Phase I, open-label, dose-escalation study.[3]

  • Dosing Schedules:

    • Schedule A: 3-hour intravenous infusion daily for 7 consecutive days in a 14-day cycle.[3]

    • Schedule B: 3-hour intravenous infusion daily for 14 consecutive days in a 21-day cycle.[3]

  • Patient Population: 37 patients were treated (29 on schedule A, 8 on schedule B).[1] The majority of patients had advanced disease and had received multiple prior therapies.[3]

Clinical Activity
Patient GroupNumber of PatientsResponsesReference
Evaluable patients with T315I mutation146 responses (including hematologic and cytogenetic)[9]
Ph+ ALL with T315I mutation1Complete hematological response[9]
Patients on Schedule A with T315I mutationNot specified4 responses[3]
Safety and Tolerability

The most common treatment-related adverse events were hematological toxicities.

Adverse EventGrade 3/4 Frequency (Schedule A)Reference
Anemia21%[3]
Febrile Neutropenia17%[3]
Diarrhea14%[3]
Thrombocytopenia14%[3]

Dose-limiting toxicities for schedule A were febrile neutropenia and mucositis.[1][3] The recommended Phase II dose for schedule A was determined to be 180 mg/m².[3]

Conclusion

The preliminary investigation of this compound in hematological malignancies demonstrates its potential as a valuable therapeutic agent, particularly for patients with resistance to existing TKI therapies due to the T315I mutation. Its dual inhibition of Aurora kinases and Bcr-Abl provides a strong rationale for its continued development. Further clinical studies, including Phase II trials specifically in hematological malignancies, are warranted to fully elucidate its efficacy and safety profile in this patient population. The combination of this compound with other chemotherapeutic or targeted agents may also represent a promising strategy to enhance its anti-cancer activity.[4][10]

References

Danusertib's Efficacy Against the BCR-ABL T315I Mutation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of the T315I "gatekeeper" mutation in the BCR-ABL kinase domain represents a significant clinical challenge in the management of Chronic Myeloid Leukemia (CML), conferring resistance to most first and second-generation tyrosine kinase inhibitors (TKIs).[1][2][3][4][5] Danusertib (formerly PHA-739358), a multi-kinase inhibitor, has demonstrated notable preclinical and clinical activity against this recalcitrant mutant. This document provides an in-depth technical overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its activity against BCR-ABL T315I. This compound operates as a dual inhibitor, targeting both the Aurora kinase family and the ABL kinase, including the T315I variant, presenting a promising therapeutic strategy.[1][6][7]

Mechanism of Action: Dual Inhibition of Aurora and ABL Kinases

This compound is a small-molecule, ATP-competitive inhibitor that uniquely targets two critical oncogenic pathways.[2][8]

  • Aurora Kinase Inhibition: this compound potently inhibits all three members of the Aurora kinase family (A, B, and C), which are essential serine/threonine kinases for mitotic progression.[1][2][9] Inhibition of Aurora kinases disrupts cellular division, leading to apoptosis in rapidly proliferating cancer cells. A key pharmacodynamic biomarker for this activity is the reduced phosphorylation of Histone H3, a direct substrate of Aurora B.[6][9]

  • BCR-ABL T315I Inhibition: Unlike imatinib and second-generation TKIs, this compound effectively binds to the ATP-binding pocket of the ABL kinase domain even in the presence of the T315I mutation.[2][3] Crystal structure analysis reveals that this compound associates with the active conformation of the ABL kinase.[2][3] The substitution of the smaller threonine with a bulkier isoleucine at position 315 sterically hinders the binding of many TKIs. However, this compound's conformation allows it to fit within the pocket without this hindrance, enabling potent inhibition.[2][3] This is demonstrated by the decreased phosphorylation of CrkL, a direct downstream substrate of BCR-ABL.[6][7]

cluster_bcr_abl BCR-ABL Pathway cluster_aurora Aurora Kinase Pathway BCR_ABL_T315I BCR-ABL (T315I) CrkL CrkL BCR_ABL_T315I->CrkL Phosphorylates Proliferation Leukemic Cell Proliferation & Survival CrkL->Proliferation Activates Downstream Signaling Aurora Aurora Kinases (A, B, C) HistoneH3 Histone H3 Aurora->HistoneH3 Phosphorylates Mitosis Mitotic Progression HistoneH3->Mitosis This compound This compound (PHA-739358) This compound->BCR_ABL_T315I Inhibits This compound->Aurora

Caption: Dual inhibition mechanism of this compound.

Quantitative Data on this compound's Activity

The potency of this compound has been quantified through various biochemical and cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound
Target / Cell LineAssay TypeIC50 Value (nM)Reference(s)
Biochemical Assays
Aurora A KinaseKinase Assay13[2][8]
Aurora B KinaseKinase Assay79[2][8]
Aurora C KinaseKinase Assay61[2][8]
ABL Kinase (Wild-Type)Kinase Assay25[2][8]
Cell-Based Assays
BaF3 p210 BCR-ABL (Wild-Type)Proliferation360[10][11]
BaF3 p210 BCR-ABL (T315I)Proliferation120[10][11]
CD34+ CML Cells (No T315I)Proliferation9[2]
CD34+ CML Cells (T315I)Proliferation19[2]
Table 2: Phase I Clinical Trial Activity in T315I+ Patients
Study ParameterDetailsReference(s)
Patient Population Accelerated or blastic phase CML and Ph+ ALL, resistant/intolerant to other TKIs.[2][8][9][12]
T315I+ Patients 17 of 29 patients on Schedule A had the T315I mutation.[8]
Dosing Schedule A 3-hour IV infusion daily for 7 consecutive days in a 14-day cycle.[2][9][12]
Recommended Phase 2 Dose 180 mg/m² for Schedule A.[9][12]
Responses in T315I+ Patients 4 patients with the T315I mutation responded.[2][9][12]
Types of Responses Included complete hematologic, complete cytogenetic, and complete molecular responses.[8][13]
Dose-Limiting Toxicities Febrile neutropenia and mucositis.[2][9][12]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Biochemical Kinase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on purified kinase enzymes.

  • Enzyme & Substrate Preparation: Recombinant human ABL (T315I mutant) and Aurora A/B/C kinases are purified. A generic tyrosine kinase substrate peptide (e.g., poly(Glu, Tyr) 4:1) is used.

  • Reaction Mixture: The kinase reaction is performed in a buffer containing ATP (radiolabeled [γ-³³P]ATP is often used for detection), MgCl₂, and the kinase.

  • Inhibitor Addition: this compound is serially diluted and added to the reaction mixture at various concentrations. A DMSO control (vehicle) is run in parallel.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Detection & Quantification: The reaction is stopped, and the phosphorylated substrate is captured (e.g., on a filter membrane). The amount of incorporated radiolabel is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase activity inhibition is calculated relative to the DMSO control for each this compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation (Viability) Assay

This assay determines the effect of this compound on the growth and viability of leukemia cell lines.

  • Cell Culture: Murine BaF3 cells engineered to express human wild-type or T315I BCR-ABL are cultured in appropriate media (e.g., RPMI-1640) supplemented with serum. Unlike parental BaF3 cells, these cells do not require IL-3 for survival, as they are dependent on BCR-ABL signaling.

  • Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well).

  • Drug Treatment: this compound is serially diluted and added to the wells. Control wells receive vehicle (DMSO).

  • Incubation: Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement: A viability reagent (e.g., CellTiter-Glo®, which measures ATP levels, or MTT) is added to each well according to the manufacturer's protocol.

  • Data Acquisition: The signal (luminescence or absorbance) is read using a plate reader.

  • IC50 Calculation: The data is normalized to the control wells, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated using non-linear regression analysis.

start Start: Culture BCR-ABL T315I+ Cell Line seed 1. Seed cells into 96-well plate start->seed treat 2. Add serial dilutions of this compound seed->treat incubate 3. Incubate for 72 hours treat->incubate add_reagent 4. Add viability reagent (e.g., MTT) incubate->add_reagent read_plate 5. Measure absorbance/ luminescence add_reagent->read_plate analyze 6. Normalize data and calculate IC50 value read_plate->analyze end End: Determine anti-proliferative potency analyze->end

Caption: Workflow for a cell proliferation assay.
Western Blotting for Phospho-Protein Analysis

This technique is used to confirm target engagement by measuring the phosphorylation status of downstream substrates.

  • Cell Treatment: Leukemia cells (e.g., BaF3-T315I) are treated with various concentrations of this compound or vehicle (DMSO) for a short period (e.g., 2-6 hours).

  • Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for a phosphorylated target (e.g., anti-phospho-CrkL for BCR-ABL activity or anti-phospho-Histone H3 for Aurora B activity).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.

  • Analysis: The membrane is often stripped and re-probed with antibodies for the total (non-phosphorylated) protein (e.g., total CrkL) to confirm equal loading. Densitometry is used to quantify the bands and determine the reduction in phosphorylation.[9]

Structural Basis of T315I Inhibition

The ability of this compound to inhibit the T315I mutant is rooted in its specific molecular interactions within the ABL kinase domain. The T315I mutation removes a key hydrogen bond opportunity and introduces a bulky, hydrophobic isoleucine residue. This change sterically blocks the binding of inhibitors like imatinib. This compound, however, adopts a conformation that avoids a clash with the isoleucine side chain, allowing it to effectively occupy the ATP-binding site and inhibit kinase activity.[2][3]

cluster_imatinib Imatinib / 2nd Gen TKIs cluster_this compound This compound TKI Imatinib T315 ABL Kinase Pocket (Threonine 315) TKI->T315 Fits T315I ABL Kinase Pocket (Isoleucine 315) TKI->T315I Blocked Bind Binding T315->Bind NoBind Steric Hindrance (No Binding) T315I->NoBind Dan This compound T315I_2 ABL Kinase Pocket (Isoleucine 315) Dan->T315I_2 Fits (No Hindrance) Bind_Dan Effective Binding T315I_2->Bind_Dan

Caption: Logic of T315I resistance and this compound binding.

Conclusion

This compound demonstrates significant and well-characterized activity against the BCR-ABL T315I mutation, a primary driver of resistance to established CML therapies. Its dual-targeting mechanism, inhibiting both the driver oncogene (BCR-ABL) and a key cell cycle pathway (Aurora kinases), provides a rational basis for its efficacy. Preclinical data show potent inhibition at the enzymatic and cellular levels, which has been corroborated by clinical responses in heavily pre-treated patients harboring the T315I mutation.[2][11] While development has not progressed as rapidly as other T315I-active agents, the data underscore this compound's potential, particularly in combination therapies, for this high-risk patient population.

References

Danusertib-Induced Autophagy in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danusertib (formerly PHA-739358), a potent pan-inhibitor of Aurora kinases A, B, and C, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action.[1][2] Beyond its established role in inducing cell cycle arrest and apoptosis, this compound has been shown to be a significant inducer of autophagy in various cancer cell lines.[3][4][5] This technical guide provides an in-depth analysis of this compound-induced autophagy, focusing on the core signaling pathways, quantitative effects on cancer cells, and detailed experimental protocols for its investigation. The primary mechanism underlying this autophagic response involves the suppression of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and metabolism.[3][4] This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound and the intricate interplay between Aurora kinase inhibition and cellular autophagy.

Introduction to this compound

This compound is a small molecule inhibitor that targets the Aurora kinase family, which are serine/threonine kinases crucial for the regulation of mitosis.[1][2] Elevated expression and activity of Aurora kinases are common in many human cancers, making them attractive targets for therapeutic intervention.[3] this compound exhibits potent inhibitory activity against Aurora A, B, and C with IC50 values of 13 nM, 79 nM, and 61 nM, respectively.[1][3] Its anti-neoplastic effects are primarily attributed to the induction of G2/M phase cell cycle arrest and subsequent apoptosis.[3][4] However, a growing body of evidence highlights the induction of autophagy as another critical component of its anti-cancer activity.[3][5]

The Role of the PI3K/Akt/mTOR Pathway in this compound-Induced Autophagy

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a key signaling cascade that promotes cell growth and proliferation while inhibiting autophagy.[6] Multiple studies have demonstrated that this compound induces autophagy by effectively suppressing this pathway.[3][4]

This compound treatment leads to a marked reduction in the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.[3][4] The inhibition of mTOR, a master negative regulator of autophagy, is a critical event. Under normal conditions, active mTOR phosphorylates and inactivates the ULK1 complex, thereby preventing the initiation of autophagy. By inhibiting mTOR, this compound relieves this inhibition, allowing for the induction of the autophagic process.

Furthermore, in some cancer cell lines, this compound has been shown to activate 5' AMP-activated protein kinase (AMPK), which can also inhibit mTOR and promote autophagy.[4] The interplay between the inhibition of the PI3K/Akt/mTOR pathway and the potential activation of AMPK creates a robust pro-autophagic cellular environment.

Signaling Pathway of this compound-Induced Autophagy

Danusertib_Autophagy_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Autophagy_Workflow cluster_assays Autophagy Assessment start Cancer Cell Culture treatment This compound Treatment start->treatment western Western Blotting (LC3-II/LC3-I, Beclin 1, p62) treatment->western flow Flow Cytometry (Autophagy Dye) treatment->flow confocal Confocal Microscopy (LC3 Puncta) treatment->confocal

References

Danusertib's Impact on Epithelial-to-Mesenchymal Transition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danusertib (formerly PHA-739358), a potent pan-Aurora kinase and ABL kinase inhibitor, has demonstrated significant anti-tumor activity in various cancer models.[1][2] A critical aspect of its mechanism of action is the inhibition of the epithelial-to-mesenchymal transition (EMT), a cellular process pivotal to cancer progression, metastasis, and drug resistance.[1][3] This technical guide provides an in-depth analysis of this compound's effect on EMT, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development efforts.

Introduction to this compound and EMT

This compound is a small molecule inhibitor targeting Aurora kinases A, B, and C, which are key regulators of mitosis.[2][4] Beyond its effects on cell cycle progression, this compound has been shown to modulate cellular phenotypes by interfering with EMT.[5][6] EMT is a complex process where epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype.[1][3] This transition is driven by a network of transcription factors and signaling pathways, leading to the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin.[3][5] The ability of this compound to counteract this process highlights its potential as a therapeutic agent against metastatic cancers.

Core Mechanism of Action: Inhibition of EMT

This compound has been shown to inhibit EMT in a variety of cancer cell lines, including gastric, ovarian, and breast cancer.[1][3][5] The primary mechanism involves the modulation of key signaling pathways and transcription factors that regulate the expression of EMT markers.

Signaling Pathways Modulated by this compound

This compound's inhibitory effect on EMT is significantly mediated through the PI3K/Akt/mTOR signaling pathway .[1][3][7] By suppressing this pathway, this compound leads to downstream changes in the expression of transcription factors that are master regulators of EMT.

Danusertib_EMT_Signaling This compound inhibits EMT via the PI3K/Akt/mTOR pathway. This compound This compound AuroraKinases Aurora Kinases This compound->AuroraKinases Inhibits PI3K PI3K AuroraKinases->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Snail_Slug Snail / Slug (Transcription Factors) mTOR->Snail_Slug Upregulates Ecadherin_gene E-cadherin Gene (CDH1) Snail_Slug->Ecadherin_gene Represses Ncadherin_gene N-cadherin Gene (CDH2) Snail_Slug->Ncadherin_gene Activates E-cadherin Protein E-cadherin Protein Ecadherin_gene->E-cadherin Protein N-cadherin Protein N-cadherin Protein Ncadherin_gene->N-cadherin Protein

Caption: this compound's inhibition of Aurora Kinases suppresses the PI3K/Akt/mTOR pathway, leading to altered expression of EMT-regulating transcription factors.

Effect on EMT-Related Transcription Factors

This compound treatment leads to a significant decrease in the expression of key EMT-inducing transcription factors, namely Snail and Slug .[1][3] These transcription factors are direct repressors of E-cadherin and activators of mesenchymal gene expression.

Regulation of EMT Marker Expression

The modulation of the PI3K/Akt/mTOR pathway and the subsequent decrease in Snail and Slug levels result in a reversal of the EMT phenotype, characterized by:

  • Upregulation of E-cadherin: An epithelial cell adhesion molecule, the loss of which is a hallmark of EMT.[1][3]

  • Downregulation of N-cadherin: A mesenchymal cell adhesion molecule associated with increased cell motility.[1][3]

  • Downregulation of Vimentin: A mesenchymal intermediate filament protein.[1][3]

  • Downregulation of β-catenin: While involved in cell adhesion, its nuclear translocation can promote EMT.[1]

Quantitative Data on this compound's Effect on EMT Markers

The following tables summarize the quantitative effects of this compound on the protein expression of key EMT markers in various cancer cell lines, as determined by Western blotting. The data is presented as fold change or percentage change relative to untreated control cells.

Table 1: Effect of this compound on EMT Markers in Gastric Cancer Cells (AGS)[1]
ConcentrationE-cadherin (Fold Increase)N-cadherin (% Decrease)
0.1 µM1.347.0
0.5 µM1.552.0
Table 2: Effect of this compound on EMT Markers in Ovarian Cancer Cells (C13)[3]
ConcentrationE-cadherin (Fold Increase)N-cadherin (% Decrease)Snail (% Decrease)Slug (% Decrease)Vimentin (% Decrease)
0.1 µM1.6--47.441.0
0.5 µM2.039.739.063.553.1
Table 3: Effect of this compound on EMT Markers in Ovarian Cancer Cells (A2780cp)[3]
ConcentrationE-cadherin (Fold Increase)N-cadherin (% Decrease)Vimentin (% Decrease)
0.1 µM1.621.133.1
0.5 µM1.641.956.1

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on EMT.

Cell Culture
  • Cell Lines: Human gastric cancer cell lines (AGS, NCI-N78) and human ovarian cancer cell lines (C13, A2780cp) are commonly used.[1][3]

  • Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for EMT Marker Expression

This protocol is used to quantify the protein levels of EMT markers.

Western_Blot_Workflow Workflow for analyzing EMT marker expression via Western Blot. cluster_workflow Western Blotting Workflow A 1. Cell Treatment: Incubate cells with varying concentrations of this compound (e.g., 0.01, 0.1, 0.5 µM) for 24 hours. B 2. Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. A->B C 3. Protein Quantification: Determine protein concentration using a BCA assay. B->C D 4. SDS-PAGE: Separate protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel. C->D E 5. Protein Transfer: Transfer separated proteins to a PVDF membrane. D->E F 6. Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. E->F G 7. Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C. (e.g., anti-E-cadherin, anti-N-cadherin, anti-Snail, anti-Slug, anti-Vimentin, anti-β-actin) F->G H 8. Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. G->H I 9. Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) kit. H->I J 10. Densitometry Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin). I->J

Caption: A step-by-step workflow for the Western blotting analysis of EMT markers.

  • Primary Antibodies:

    • Rabbit anti-E-cadherin

    • Rabbit anti-N-cadherin

    • Rabbit anti-Snail

    • Rabbit anti-Slug

    • Rabbit anti-Vimentin

    • Rabbit anti-β-catenin

    • Mouse anti-β-actin (loading control)

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression of each target protein is normalized to the expression of the loading control (β-actin).

Cell Migration and Invasion Assays

Wound-healing assays and Transwell assays are used to assess the functional effects of this compound on cell migration and invasion.[8]

  • Wound-Healing Assay:

    • Grow cells to confluence in a 6-well plate.

    • Create a "scratch" or "wound" in the cell monolayer with a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Add fresh medium with or without this compound.

    • Capture images of the wound at different time points (e.g., 0, 24, 48 hours).

    • Measure the closure of the wound over time.

  • Transwell Invasion Assay:

    • Coat the upper chamber of a Transwell insert with Matrigel.

    • Seed cells in serum-free medium in the upper chamber.

    • Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Add this compound to both chambers.

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the number of invading cells under a microscope.

Conclusion and Future Directions

This compound effectively inhibits the epithelial-to-mesenchymal transition in various cancer models by suppressing the PI3K/Akt/mTOR signaling pathway and downregulating key EMT-inducing transcription factors. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers investigating the anti-metastatic potential of this compound.

Future research should focus on:

  • In vivo studies to confirm the anti-EMT and anti-metastatic effects of this compound in animal models.

  • Investigating the potential of this compound in combination with other therapeutic agents to overcome drug resistance associated with EMT.

  • Exploring the broader impact of this compound on the tumor microenvironment and its interplay with EMT.

By further elucidating the mechanisms through which this compound inhibits EMT, its clinical potential as a novel anti-cancer therapy can be more fully realized.

References

Danusertib's Impact on G2/M Phase Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danusertib (formerly PHA-739358) is a potent, small-molecule pan-Aurora kinase inhibitor that also targets other kinases such as Abl, Ret, and FGFR-1.[1][2] As a therapeutic agent, its primary mechanism of action involves the disruption of mitotic progression, leading to a robust G2/M cell cycle arrest and subsequent apoptosis in various cancer cell lines.[3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced G2/M arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction to this compound and G2/M Checkpoint

The G2/M checkpoint is a critical regulatory point in the cell cycle, ensuring that cells do not enter mitosis with damaged or incompletely replicated DNA. Aurora kinases, particularly Aurora A and Aurora B, are key regulators of this transition, playing essential roles in centrosome maturation, spindle assembly, and chromosome segregation.[5] this compound exerts its anti-tumor effects by inhibiting these kinases, leading to mitotic spindle defects and a failure to progress through mitosis.[6][7] This triggers a cellular arrest at the G2/M phase, which can ultimately lead to programmed cell death (apoptosis).[3][4]

Quantitative Analysis of this compound-Induced G2/M Arrest

Studies across various cancer cell lines have consistently demonstrated this compound's ability to induce a significant G2/M phase arrest in a dose- and time-dependent manner. The following tables summarize the quantitative effects of this compound on cell cycle distribution.

Table 1: Dose-Dependent Effect of this compound on G2/M Phase Arrest (24-hour treatment)

Cell LineThis compound Concentration (µM)% of Cells in G2/M PhaseFold Increase vs. ControlReference
AGS (Gastric Cancer) Control29.1%-[8]
0.180.2%2.76[8]
0.583.2%2.86[8]
NCI-N78 (Gastric Cancer) Control10.5%-[8]
0.146.5%4.43[8]
0.562.9%5.99[8]
C13 (Ovarian Cancer) Control13.3%-[9]
0.147.6%3.58[9]
0.591.2%6.86[9]
A2780cp (Ovarian Cancer) Control15.6%-[9]
0.135.0%2.24[9]
0.584.8%5.44[9]

Table 2: Time-Dependent Effect of 0.5 µM this compound on G2/M Phase Arrest

Cell LineTreatment Duration (hours)% of Cells in G2/M PhaseFold Increase vs. ControlReference
AGS (Gastric Cancer) 0 (Control)13.8%-[8]
430.4%2.20[8]
844.2%3.20[8]
1243.2%3.13[8]
2480.0%5.80[8]
4892.8%6.72[8]
7294.8%6.87[8]
NCI-N78 (Gastric Cancer) 0 (Control)15.4%-[8]
828.0%1.82[8]
1239.5%2.56[8]
2468.0%4.42[8]
4879.0%5.13[8]
7277.7%5.05[8]

Molecular Mechanisms of this compound-Induced G2/M Arrest

This compound-induced G2/M arrest is a consequence of its inhibitory action on Aurora kinases, which disrupts the normal progression of mitosis. This leads to the modulation of key cell cycle regulatory proteins.

Downregulation of Positive Regulators

This compound treatment significantly decreases the expression of key positive regulators of the G2/M transition.[8]

  • Cyclin B1 and CDK1 (CDC2): The Cyclin B1/CDK1 complex is the master regulator of entry into mitosis. This compound treatment leads to a marked reduction in the protein levels of both Cyclin B1 and CDK1, thereby preventing the cell from initiating mitotic events.[8][10]

Upregulation of Negative Regulators

Concurrently, this compound treatment leads to an increase in the expression of cyclin-dependent kinase inhibitors (CKIs).[8][10]

  • p21 (Waf1/Cip1) and p27 (Kip1): These proteins inhibit the activity of cyclin-CDK complexes. Their upregulation contributes to the halt in cell cycle progression.[8][10]

  • p53: The tumor suppressor protein p53 is a key regulator of the G2/M checkpoint. This compound treatment has been shown to increase p53 expression, which in turn can transcriptionally activate p21, further reinforcing the G2/M arrest.[8][10]

Involvement of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, which may contribute to its anti-proliferative and pro-apoptotic effects.[8] Inhibition of this pathway can indirectly influence cell cycle regulators and contribute to the overall cellular response to this compound.

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced G2/M Arrest

Danusertib_G2M_Pathway This compound This compound Aurora_Kinases Aurora Kinases (A, B, C) This compound->Aurora_Kinases PI3K PI3K This compound->PI3K p53 p53 This compound->p53 p27 p27 (Kip1) This compound->p27 CyclinB1_CDK1 Cyclin B1 / CDK1 (CDC2) This compound->CyclinB1_CDK1 Aurora_Kinases->CyclinB1_CDK1 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p21 p21 (Waf1/Cip1) p53->p21 p21->CyclinB1_CDK1 G2M_Arrest G2/M Arrest p27->CyclinB1_CDK1 G2M_Progression G2/M Progression CyclinB1_CDK1->G2M_Progression

Caption: this compound signaling pathway leading to G2/M arrest.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow Cell_Culture 1. Cell Seeding & Culture Danusertib_Treatment 2. This compound Treatment (Varying concentrations and time) Cell_Culture->Danusertib_Treatment Cell_Harvest 3. Cell Harvesting (Trypsinization) Danusertib_Treatment->Cell_Harvest Fixation 4. Fixation (70% Ethanol) Cell_Harvest->Fixation Staining 5. Staining (Propidium Iodide & RNase A) Fixation->Staining Flow_Cytometry 6. Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis 7. Data Analysis (Cell Cycle Distribution) Flow_Cytometry->Data_Analysis

Caption: Workflow for analyzing this compound's effect on cell cycle.

Western Blotting Workflow

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with this compound Lysis 2. Cell Lysis & Protein Extraction Cell_Treatment->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% Skim Milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection (Chemiluminescence) Secondary_Ab->Detection

Caption: Workflow for Western blotting of cell cycle proteins.

Detailed Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is adapted from studies investigating this compound's effect on the cell cycle.[8][11][12]

  • Cell Culture and Treatment: Seed cells (e.g., AGS, NCI-N78) in appropriate culture dishes and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 0.5 µM) or a vehicle control for desired time points (e.g., 24, 48, 72 hours).[8]

  • Cell Harvesting: After treatment, aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA, and then collect them by centrifugation.

  • Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%. Fix the cells at -20°C for at least 2 hours, or overnight.[8][12]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[8][11]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[8]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at approximately 600 nm.[12] Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., ModFit LT) to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.[11]

Western Blotting for Cell Cycle Regulatory Proteins

This protocol is a generalized procedure based on methodologies used in this compound research.[8][10][13]

  • Cell Lysis and Protein Extraction: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate on ice, and then centrifuge to pellet the cell debris. Collect the supernatant containing the protein lysate.[8][9]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.[8]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[10]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Cyclin B1, CDK1, p21, p27, p53, and a loading control like β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody for 1-2 hours at room temperature.[13]

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein expression levels.

Apoptosis Assay using Annexin V/PI Staining

This protocol outlines the detection of apoptosis induced by this compound.[10]

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect both the floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome) and propidium iodide (PI) to the cell suspension.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Use the FITC signal detector for Annexin V and the phycoerythrin (PE) or a similar channel for PI.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Conclusion

This compound effectively induces G2/M phase arrest in a variety of cancer cell lines by inhibiting Aurora kinases and subsequently modulating the expression of key cell cycle regulatory proteins, including the downregulation of Cyclin B1/CDK1 and the upregulation of p53, p21, and p27. This technical guide provides a comprehensive overview of the quantitative impact and molecular underpinnings of this compound's action on the G2/M checkpoint, along with detailed protocols for its investigation. The provided visualizations of the signaling pathway and experimental workflows serve as a valuable resource for researchers in the field of oncology and drug development.

References

Unraveling the Molecular Dance: A Technical Guide to Danusertib's Interaction with Aurora Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Molecular Dynamics of a Potent Pan-Aurora Kinase Inhibitor

This technical guide offers an in-depth exploration of the molecular dynamics governing the binding of Danusertib, a potent small molecule inhibitor, to the family of Aurora kinases. Aurora kinases (A, B, and C) are crucial regulators of cell division, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. This compound has emerged as a significant inhibitor of all three Aurora kinase isoforms.[1][2] This document, intended for researchers, scientists, and drug development professionals, consolidates quantitative data, details experimental methodologies, and provides visual representations of key biological and computational processes.

Quantitative Analysis of this compound's Binding Affinity

This compound exhibits potent inhibitory activity against all three Aurora kinase isoforms, with additional off-target activity against other kinases implicated in cancer. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound, providing a clear comparison of its potency.

Table 1: this compound IC50 Values for Aurora Kinases

KinaseIC50 (nM)
Aurora A13[3][4][5]
Aurora B79[3][4][5]
Aurora C61[3][4][5]

Table 2: Off-Target Kinase Inhibition by this compound

KinaseIC50 (nM)
Abl25[4][5]
Ret31[4]
TrkA31[4]
FGFR147[4]

The Dynamics of Binding: Key Molecular Interactions

Molecular dynamics simulations have been instrumental in elucidating the specific interactions that underpin this compound's binding to Aurora kinases. These studies, often initiated from crystal structures such as PDB ID: 2J50 and 8SSO for Aurora A, reveal a complex interplay of forces and conformational changes.[6][7]

For Aurora A , key hydrogen bonds are formed between this compound and the hinge region residues, notably with the backbone of Ala213 and Glu211. Further stabilization is achieved through hydrophobic interactions within the ATP-binding pocket.

In the case of Aurora B , while sharing a high degree of homology with Aurora A, subtle differences in the active site, such as the presence of Glu161 instead of Thr217 in Aurora A, influence the binding mode and residence time of this compound.[6] Molecular dynamics studies have highlighted the role of specific residues in conferring selectivity between the Aurora kinase isoforms.

The binding of this compound can also induce conformational changes in the kinase, particularly affecting the "DFG" motif, which can adopt a "DFG-in" (active) or "DFG-out" (inactive) state. The ability of an inhibitor to stabilize a specific conformation is a key determinant of its inhibitory profile.

Visualizing the Mechanism of Action and Experimental Approach

To better understand the biological context and the scientific methodology, the following diagrams, generated using Graphviz, illustrate the Aurora kinase signaling pathway and a typical workflow for molecular dynamics simulations.

Aurora_Kinase_Signaling_Pathway cluster_1 Aurora Kinase Regulation G2 G2 Phase M Mitosis AuroraA Aurora A G2->AuroraA G1 G1 Phase AuroraB Aurora B M->AuroraB S S Phase Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Centrosome->M Chromosome->M This compound This compound This compound->AuroraA This compound->AuroraB

Caption: Aurora Kinase Signaling Pathway and Inhibition by this compound.

MD_Workflow PDB 1. System Preparation - Obtain Crystal Structure (e.g., PDB: 2J50) - Add Hydrogens & Missing Residues Ligand 2. Ligand Parameterization - Generate Force Field Parameters - Assign Partial Charges PDB->Ligand Solvation 3. Solvation & Ionization - Create Water Box - Add Counter-ions Ligand->Solvation Minimization 4. Energy Minimization - Steepest Descent & Conjugate Gradient Solvation->Minimization Equilibration 5. Equilibration - NVT (Constant Volume) - NPT (Constant Pressure) Minimization->Equilibration Production 6. Production MD - Run Simulation for Desired Timescale Equilibration->Production Analysis 7. Trajectory Analysis - RMSD, RMSF, Hydrogen Bonds - Binding Free Energy Calculation Production->Analysis

Caption: Experimental Workflow for Molecular Dynamics Simulation.

Experimental Protocols: A Guide to In Silico Investigation

The following provides a detailed methodology for conducting molecular dynamics (MD) simulations to study the binding of this compound to Aurora kinases, synthesized from established practices in the field.[8][9][10]

1. System Preparation

  • Initial Structure: Begin with the crystal structure of the Aurora kinase in complex with this compound (e.g., PDB ID: 2J50 for Aurora A).[6] If a co-crystal structure is unavailable, molecular docking can be used to predict the initial binding pose.

  • Protein Preparation: Use molecular modeling software (e.g., GROMACS, AMBER) to prepare the protein. This involves adding hydrogen atoms, assigning protonation states to titratable residues, and building any missing loops or side chains.

  • Ligand Parameterization: Generate force field parameters for this compound. This can be achieved using tools like the CHARMM General Force Field (CGenFF) server or the Antechamber module in AMBER.[8] Partial charges are typically assigned using quantum mechanical calculations.

2. Solvation and Ionization

  • Solvation: Place the protein-ligand complex in a periodic box of explicit water molecules (e.g., TIP3P water model). The box size should be sufficient to ensure the complex does not interact with its periodic image.

  • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and to mimic physiological salt concentrations (typically around 0.15 M).

3. Energy Minimization

  • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system. This is typically done in a multi-step process, often starting with minimizing the positions of water and ions, followed by the protein side chains, and finally the entire system. The steepest descent algorithm is often used initially, followed by the conjugate gradient method for finer minimization.[8]

4. Equilibration

  • NVT Ensemble (Canonical Ensemble): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

  • NPT Ensemble (Isothermal-Isobaric Ensemble): Continue the equilibration at constant temperature and pressure (e.g., 1 atm). The position restraints on the protein and ligand are gradually released to allow the entire system to relax.

5. Production Molecular Dynamics

  • Run the simulation for a desired timescale (typically in the range of nanoseconds to microseconds) without any restraints. Trajectories, which are snapshots of the system's coordinates at regular intervals, are saved for subsequent analysis.

6. Trajectory Analysis

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand to assess the stability of the simulation and the convergence of the system.

  • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

  • Interaction Analysis: Monitor key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the Aurora kinase active site throughout the simulation.

  • Binding Free Energy Calculations: Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of this compound to the kinase.

This comprehensive guide provides a foundational understanding of the molecular interactions between this compound and Aurora kinases. The presented data and methodologies offer a valuable resource for researchers dedicated to the advancement of targeted cancer therapies.

References

Danusertib's Kinetic Dance: A Technical Guide to Residence Time on Aurora A vs. Aurora B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danusertib (formerly PHA-739358) is a potent, small-molecule inhibitor of the Aurora kinase family, a group of serine/threonine kinases that are key regulators of mitosis.[1][2] Its anti-neoplastic activity stems from its ability to disrupt cell division, leading to cell cycle arrest and apoptosis.[3][4] While this compound is a pan-Aurora inhibitor, its distinct kinetic properties with respect to Aurora A and Aurora B isoforms have significant implications for its therapeutic efficacy and cellular mechanism of action. This technical guide provides an in-depth analysis of the drug residence time of this compound on Aurora A versus Aurora B, compiling quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

Quantitative Analysis of this compound's Binding Kinetics

The interaction of this compound with Aurora A and Aurora B has been characterized by a range of biophysical and computational methods, revealing a significant difference in their binding kinetics. While the equilibrium binding affinities (Kd) are comparable, the residence time of this compound on Aurora B is substantially longer than on Aurora A.[5] This prolonged engagement with Aurora B is a critical determinant of the drug's cellular phenotype.

ParameterAurora AAurora BReference(s)
Residence Time (τ) 1553 seconds15976 seconds[6]
IC50 13 nM79 nM[3][7][8]
Dissociation Constant (Kd) 1.69 x 10-9 M1.44 x 10-9 M[6]
Dissociation Rate (k_off) 6.8 ± 0.4 s-1Not explicitly stated, but significantly lower than Aurora A[5][9]

Table 1: Quantitative Binding Parameters of this compound with Aurora A and Aurora B.

Experimental Protocols

The determination of this compound's residence time and other kinetic parameters involves a combination of experimental and computational techniques.

Surface Plasmon Resonance (SPR) for Residence Time Measurement

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.

Experimental Workflow:

  • Immobilization: Recombinant Aurora A or Aurora B kinase is immobilized on a sensor chip surface.

  • Association: A solution containing this compound at a known concentration is flowed over the sensor surface, allowing the drug to bind to the immobilized kinase. The change in the refractive index at the surface, proportional to the mass bound, is monitored over time.

  • Dissociation: A buffer solution without this compound is then flowed over the surface, and the dissociation of the drug from the kinase is monitored.

  • Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a suitable binding model. The residence time (τ) is then calculated as the reciprocal of the dissociation rate constant (1/k_off).

G cluster_workflow SPR Experimental Workflow Immobilize Kinase Immobilize Kinase Inject this compound (Association) Inject this compound (Association) Immobilize Kinase->Inject this compound (Association) Inject Buffer (Dissociation) Inject Buffer (Dissociation) Inject this compound (Association)->Inject Buffer (Dissociation) Data Analysis (k_on, k_off, τ) Data Analysis (k_on, k_off, τ) Inject Buffer (Dissociation)->Data Analysis (k_on, k_off, τ)

Caption: Workflow for determining this compound's kinetic parameters using SPR.

Stopped-Flow Fluorescence Spectroscopy for Binding Kinetics

Stopped-flow fluorescence is a rapid kinetic technique used to study the binding of a ligand to a protein by monitoring changes in fluorescence intensity.

Experimental Protocol:

  • Sample Preparation: Solutions of Aurora A kinase and this compound are prepared in appropriate buffers.

  • Rapid Mixing: The kinase and drug solutions are rapidly mixed in a stopped-flow instrument.

  • Fluorescence Measurement: The change in fluorescence intensity upon binding is monitored over time with high temporal resolution. The observed rate constants are measured at various this compound concentrations.

  • Kinetic Analysis: The data is globally fitted to kinetic models, such as a two-step induced-fit model, to determine the microscopic rate constants for each binding step.

Molecular Dynamics (MD) Simulations

Computational methods, particularly conventional and enhanced sampling MD simulations like well-tempered metadynamics (WT-MetaD), are employed to understand the dissociation process at an atomic level and to estimate the relative residence times.[6][10][11]

Simulation Protocol:

  • System Setup: The crystal structure of the Aurora kinase-Danusertib complex is used as the starting point. The system is solvated in a water box with appropriate ions.

  • Classical MD (cMD): Initial simulations are run to equilibrate the system and to identify key residues and interactions that stabilize the bound complex.

  • Well-Tempered Metadynamics (WT-MetaD): This enhanced sampling technique is used to accelerate the dissociation of this compound from the kinase active site by adding a history-dependent bias potential along a defined collective variable (e.g., the distance between the drug and the protein).

  • Residence Time Estimation: The simulation time required for the drug to dissociate is used to estimate the relative residence time. Multiple simulations are performed to ensure statistical significance.

Signaling Pathways and Mechanism of Action

Aurora kinases are crucial for the proper execution of mitosis. Aurora A is primarily involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex (CPC), which regulates chromosome-microtubule attachments and cytokinesis.[1]

G cluster_pathway Aurora Kinase Signaling in Mitosis Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Mitotic_Arrest Prolonged Mitotic Arrest Aurora_A->Mitotic_Arrest Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Aurora_B->Mitotic_Arrest This compound This compound This compound->Aurora_A This compound->Aurora_B Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Simplified signaling pathway of Aurora kinases and the impact of this compound.

The prolonged residence time of this compound on Aurora B is thought to be a major contributor to its dominant cellular phenotype, which mirrors that of Aurora B inhibition.[5][12] This leads to a prolonged mitotic arrest, which can ultimately trigger apoptosis or cause cells to exit mitosis without proper chromosome segregation, resulting in polyploidy.[13][14][15] The cellular outcome is also dependent on the p53 status of the cells.[3]

Conclusion

The kinetic selectivity of this compound, characterized by its significantly longer residence time on Aurora B compared to Aurora A, is a key feature that dictates its biological activity. This extended target engagement with Aurora B drives the potent anti-proliferative effects observed in cancer cells. A thorough understanding of these kinetic parameters, obtained through a combination of sophisticated experimental and computational methods, is crucial for the rational design of next-generation kinase inhibitors and for optimizing their therapeutic application in the clinic.

References

Methodological & Application

Danusertib In Vitro Cell Proliferation Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danusertib (formerly PHA-739358) is a potent, small-molecule inhibitor of Aurora kinases A, B, and C, as well as ABL kinase.[1] It has demonstrated significant anti-proliferative effects in a variety of cancer cell lines by inducing cell cycle arrest, apoptosis, and autophagy.[2][3] This document provides detailed protocols for assessing the in vitro efficacy of this compound on cell proliferation using common colorimetric and immunological assays: MTT, Sulforhodamine B (SRB), and BrdU incorporation. Additionally, it outlines the underlying signaling pathways affected by this compound and provides guidance on data analysis and interpretation.

Introduction

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis, including centrosome maturation, spindle formation, and chromosome segregation.[4] Their overexpression is frequently observed in various human cancers and is associated with tumorigenesis. This compound, as a pan-Aurora kinase inhibitor, disrupts these mitotic processes, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[2][3] Furthermore, this compound has been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[2] The following protocols are designed to provide a framework for researchers to quantitatively assess the anti-proliferative effects of this compound in cultured cancer cell lines.

Data Presentation

The following table summarizes typical experimental parameters for this compound in vitro cell proliferation assays based on published literature. Researchers should optimize these conditions for their specific cell lines and experimental goals.

ParameterExample ValuesNotes
Cell Lines AGS, NCI-N78 (Gastric Cancer), C13, A2780cp (Ovarian Cancer)[3], GEP-NET cells (Neuroendocrine Tumors), HCT116 (Colon Cancer), MOLT4 (Leukemia)Selection should be based on the cancer type of interest and expression levels of Aurora kinases.
Seeding Density 5,000 - 10,000 cells/well (96-well plate)Optimize for logarithmic growth during the assay period.
This compound Concentrations 0.01 µM to 10 µM (a common range for initial screening)A dose-response curve with a logarithmic dilution series is recommended.
Incubation Time 24, 48, 72 hoursTime-course experiments can reveal both cytostatic and cytotoxic effects.
Solvent Dimethyl sulfoxide (DMSO)The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Assay Method MTT, SRB, BrdUThe choice of assay depends on the specific research question and available equipment.

Experimental Workflow

The general workflow for assessing the effect of this compound on cell proliferation is as follows:

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding drug_prep This compound Preparation drug_treatment This compound Treatment drug_prep->drug_treatment cell_seeding->drug_treatment incubation Incubation (24-72h) drug_treatment->incubation assay_procedure Perform Proliferation Assay (MTT, SRB, or BrdU) incubation->assay_procedure data_acquisition Data Acquisition (Absorbance/Fluorescence Reading) assay_procedure->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis ic50 IC50 Calculation data_analysis->ic50

Experimental workflow for this compound cell proliferation assay.

Experimental Protocols

Materials and Reagents
  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • SRB (Sulforhodamine B)

  • BrdU (5-bromo-2'-deoxyuridine) labeling reagent

  • Anti-BrdU antibody

  • Trichloroacetic acid (TCA)

  • Tris base

  • Microplate reader

Protocol 1: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: SRB Assay

The SRB assay is a colorimetric assay that measures the total protein content of cells, which is proportional to the cell number.

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period.

  • Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

Protocol 3: BrdU Assay

The BrdU assay is an immunoassay that detects the incorporation of BrdU into newly synthesized DNA during the S phase of the cell cycle, thus directly measuring cell proliferation.

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period.

  • BrdU Labeling: Add BrdU labeling solution to each well at a final concentration of 10 µM and incubate for 2-4 hours.

  • Fixation and Denaturation: Remove the labeling solution, and fix and denature the cellular DNA according to the manufacturer's protocol.

  • Antibody Incubation: Add the anti-BrdU detector antibody and incubate for 1-2 hours at room temperature.

  • Substrate Addition: Wash the wells and add the substrate for the enzyme-linked secondary antibody.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

Data Analysis

  • Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Percentage of Viability/Proliferation: Calculate the percentage of cell viability or proliferation relative to the vehicle control using the following formula:

    % Viability/Proliferation = (Absorbance of treated cells / Absorbance of control cells) x 100

  • IC50 Calculation: The IC50 value, which is the concentration of this compound that inhibits 50% of cell proliferation, can be determined by plotting the percentage of viability/proliferation against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

This compound Signaling Pathway

This compound primarily targets Aurora kinases, leading to a cascade of events that ultimately inhibit cell proliferation. A simplified representation of this pathway is shown below.

signaling_pathway cluster_this compound cluster_aurora Mitosis Regulation cluster_pi3k Growth & Survival Pathway cluster_downstream Cellular Outcomes This compound This compound Aurora_Kinases Aurora Kinases (A, B, C) This compound->Aurora_Kinases Inhibits PI3K PI3K This compound->PI3K Inhibits Cell_Cycle_Arrest G2/M Cell Cycle Arrest This compound->Cell_Cycle_Arrest Mitotic_Events Proper Mitotic Events (Spindle Assembly, Chromosome Segregation) Aurora_Kinases->Mitotic_Events Promotes Proliferation Inhibition of Cell Proliferation Mitotic_Events->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Apoptosis->Proliferation Leads to Inhibition of

Simplified signaling pathway of this compound's anti-proliferative effects.

Conclusion

The protocols described in this document provide a robust framework for evaluating the in vitro anti-proliferative activity of this compound. By understanding its mechanism of action and employing these standardized assays, researchers can effectively characterize the potency and efficacy of this compound in various cancer models, contributing to the development of more effective cancer therapies.

References

Application Notes and Protocols: Standard Operating Procedure for Dissolving Danusertib in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Danusertib (also known as PHA-739358) is a potent, ATP-competitive inhibitor of Aurora kinases A, B, and C, with additional activity against other kinases such as FGFR1, Abl, and Ret.[1][2] For in vitro and in vivo studies, it is crucial to prepare a stable, concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving this compound due to its high solubilizing capacity for this compound.[3][4] This document provides a detailed standard operating procedure (SOP) for the preparation of this compound stock solutions in DMSO.

2. Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueCitations
Molecular Weight 474.55 g/mol [5][6][7]
CAS Number 827318-97-8[5][6]
Appearance Off-white to yellow or white to beige solid powder.[1][5]
Solubility in DMSO Reported values range from 2 mg/mL to 95 mg/mL. A solubility of at least 50 mg/mL (105.36 mM) can be achieved, potentially requiring sonication.[1][3][4][5][7][8][1][4][5]
Storage (Powder) -20°C for up to 3 years; 4°C for up to 2 years.[5][7]
Storage (Stock Solution in DMSO) -80°C for up to 1 year; -20°C for up to 6 months. It is recommended to avoid repeated freeze-thaw cycles.[5][7][9]

3. Experimental Protocol: Preparation of a 50 mg/mL (105.36 mM) Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

3.1. Materials

  • This compound powder

  • Anhydrous or fresh, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional)

  • Bath sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

3.2. Safety Precautions

  • This compound should be handled as a potentially hazardous compound.[3]

  • Perform all weighing and dissolution steps in a well-ventilated area or a chemical fume hood.

  • DMSO can facilitate the absorption of chemicals through the skin; therefore, always wear appropriate gloves and a lab coat.[10]

  • Consult the Safety Data Sheet (SDS) for this compound before handling.

3.3. Procedure

  • Preparation: Bring the this compound powder and DMSO to room temperature before opening to prevent moisture absorption. It is highly recommended to use a new or freshly opened bottle of DMSO, as it is hygroscopic and absorbed water can reduce the solubility of the compound.[4][5]

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of this compound.

  • Dissolution:

    • Add the weighed this compound powder to a sterile microcentrifuge tube or vial.

    • Add the appropriate volume of fresh DMSO. For a 50 mg/mL solution, add 1 mL of DMSO to 50 mg of this compound.

    • Cap the tube securely and vortex thoroughly for 2-3 minutes to facilitate dissolution.

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve, the following steps can be taken:

    • Sonication: Place the tube in a bath sonicator for 5-10 minutes.[5][7]

    • Warming: Gently warm the solution in a water bath or on a heat block at 37°C for 10-15 minutes.[6]

    • After sonication or warming, vortex the solution again.

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage:

    • For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[5][7]

3.4. Dilution for Cell-Based Assays

When preparing working solutions for cell culture experiments, the stock solution should be diluted in culture medium. It is critical to ensure that the final concentration of DMSO in the medium is low (typically less than 0.5%) to avoid cellular toxicity.[9] A stepwise dilution is recommended to prevent the compound from precipitating out of the aqueous solution.[9]

4. Visualization of Experimental Workflow

The following diagram illustrates the standard operating procedure for dissolving this compound in DMSO.

Danusertib_Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_aid Optional Steps (if needed) cluster_storage Final Steps start Start weigh Weigh this compound Powder start->weigh add_dmso Add Fresh DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_sol Check for Complete Dissolution vortex->check_sol aid_diss Fully Dissolved? check_sol->aid_diss sonicate Sonicate Solution aid_diss->sonicate No aliquot Aliquot into Single-Use Tubes aid_diss->aliquot Yes warm Warm to 37°C sonicate->warm warm->vortex store Store at -20°C or -80°C aliquot->store finish End store->finish

Caption: Workflow for dissolving this compound in DMSO.

References

Danusertib Administration for In Vivo Subcutaneous Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of Danusertib (PHA-739358), a potent pan-Aurora kinase inhibitor, in subcutaneous xenograft models. This document outlines the mechanism of action, detailed experimental protocols, and quantitative data from preclinical studies to facilitate the design and execution of robust in vivo efficacy studies.

Introduction to this compound

This compound is a small molecule inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.[1][2] Overexpression of Aurora kinases is common in many human cancers and is associated with genetic instability and tumor progression.[1] By inhibiting these kinases, this compound disrupts the cell cycle, primarily causing a G2/M phase arrest, which ultimately leads to apoptosis in cancer cells.[3] Its potent anti-proliferative activity has been demonstrated in various cancer cell lines and in preclinical xenograft models, making it a compound of significant interest for cancer therapy.[2][4]

Mechanism of Action: Aurora Kinase Signaling Pathway

This compound exerts its anti-tumor effects by targeting the ATP-binding pocket of Aurora kinases A, B, and C, thereby inhibiting their catalytic activity. This disruption of kinase function interferes with several critical mitotic events:

  • Aurora Kinase A: Essential for centrosome maturation and separation, and the formation of a bipolar spindle. Inhibition leads to defects in spindle assembly.

  • Aurora Kinase B: A key component of the chromosomal passenger complex, it is crucial for proper chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. Its inhibition results in chromosome segregation errors and failed cell division.

  • Aurora Kinase C: While less characterized, it is also involved in meiosis and mitosis.

The collective inhibition of these kinases by this compound leads to mitotic catastrophe and subsequent apoptotic cell death.

Danusertib_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_mitosis Mitotic Events G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis G1_Phase G1 Phase Mitosis->G1_Phase Apoptosis Apoptosis Mitosis->Apoptosis Mitotic Catastrophe S_Phase S Phase G1_Phase->S_Phase S_Phase->G2_Phase Centrosome_Maturation Centrosome Maturation (Aurora A) Spindle_Assembly Spindle Assembly (Aurora A) Chromosome_Segregation Chromosome Segregation (Aurora B) Cytokinesis Cytokinesis (Aurora B) This compound This compound Aurora_Kinases Aurora Kinases (A, B, C) This compound->Aurora_Kinases Inhibits Aurora_Kinases->Centrosome_Maturation Aurora_Kinases->Spindle_Assembly Aurora_Kinases->Chromosome_Segregation Aurora_Kinases->Cytokinesis

Caption: this compound inhibits Aurora kinases, leading to mitotic disruption and apoptosis.

Quantitative Data on In Vivo Efficacy

The following tables summarize the anti-tumor efficacy of this compound in subcutaneous xenograft models from a key preclinical study.

Table 1: In Vivo Efficacy of this compound in BON1 Pancreatic Neuroendocrine Tumor Xenografts

Treatment GroupDay 0 Tumor Volume (mm³) (Mean ± SD)Day 18 Tumor Volume (mm³) (Mean ± SD)Percent Tumor Growth Inhibition (%)
Vehicle Control126 ± 541189 ± 432-
This compound (15 mg/kg, b.i.d., i.p.)125 ± 49158 ± 8986.7

Data extracted from Fraedrich K, et al. Clin Cancer Res. 2012.[4]

Table 2: In Vivo Efficacy of this compound in QGP-1 Pancreatic Neuroendocrine Tumor Xenografts

Treatment GroupDay 0 Tumor Volume (mm³) (Mean ± SD)Day 21 Tumor Volume (mm³) (Mean ± SD)Percent Tumor Growth Inhibition (%)
Vehicle Control22 ± 8245 ± 110-
This compound (15 mg/kg, b.i.d., i.p.)23 ± 945 ± 2581.6

Data extracted from Fraedrich K, et al. Clin Cancer Res. 2012.[4]

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo studies with this compound in subcutaneous xenograft models.

Protocol for Subcutaneous Xenograft Model Creation
  • Cell Culture: Culture the selected human cancer cell line (e.g., BON1, QGP-1) in the recommended complete medium until they reach 80-90% confluency in the logarithmic growth phase.

  • Cell Harvesting and Preparation:

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Harvest the cells using trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cell suspension and resuspend the cell pellet in a serum-free medium or PBS.

    • Perform a cell count and assess viability using a method such as trypan blue exclusion. Cell viability should be above 90%.

    • Adjust the cell concentration to the desired density for injection (e.g., 5 x 10⁷ cells/mL). Keep the cell suspension on ice.[4]

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID, athymic nude mice), typically 6-8 weeks old. Allow the animals to acclimatize for at least one week before the experiment.

  • Subcutaneous Injection:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

    • For enhanced tumor take-rate, the cell suspension can be mixed 1:1 with Matrigel.

    • Inject the cell suspension (typically 100-200 µL, containing 5 x 10⁶ cells) subcutaneously into the flank of the mouse using a 27-gauge needle.[4]

    • Monitor the animals for recovery from anesthesia.

Protocol for this compound Formulation and Administration
  • This compound Formulation (Vehicle):

    • Prepare a vehicle solution consisting of 5% dextrose in sterile water.[4]

    • Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.

    • This compound should be dissolved in the vehicle to the desired final concentration (e.g., for a 15 mg/kg dose in a 20g mouse with a 100 µL injection volume, the concentration would be 3 mg/mL).

  • Administration:

    • Once the tumors reach a palpable size (e.g., a median volume of 22-126 mm³), randomize the animals into control and treatment groups.[4]

    • Administer this compound or the vehicle control via intraperitoneal (i.p.) injection.

    • A typical dosing schedule is 15 mg/kg administered twice daily (b.i.d.).[4]

Protocol for Tumor Growth Monitoring and Efficacy Assessment
  • Tumor Measurement:

    • Measure the tumor dimensions (length and width) two to three times per week using digital calipers.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

  • Body Weight and Health Monitoring:

    • Monitor the body weight of the animals at each tumor measurement to assess treatment-related toxicity.

    • Observe the general health and behavior of the animals daily.

  • Efficacy Endpoints:

    • The primary endpoint is typically tumor growth inhibition. This can be calculated as a percentage at the end of the study.

    • Other endpoints can include tumor regression and survival analysis.

  • Termination Criteria:

    • Euthanize animals if the tumor volume exceeds a predetermined size (e.g., 2000 mm³), if there is significant ulceration, or if the animal shows signs of distress or more than 20% body weight loss. All procedures should be in accordance with institutional animal care and use committee (IACUC) guidelines.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo subcutaneous xenograft study with this compound.

Danusertib_Xenograft_Workflow cluster_treatment Treatment Phase Cell_Culture 1. Cell Culture (e.g., BON1, QGP-1) Cell_Harvesting 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvesting SC_Injection 3. Subcutaneous Injection into Immunocompromised Mice Cell_Harvesting->SC_Injection Tumor_Growth 4. Tumor Growth Monitoring SC_Injection->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration Randomization->Treatment Danusertib_Group This compound (e.g., 15 mg/kg, i.p., b.i.d.) Treatment->Danusertib_Group Vehicle_Group Vehicle Control Treatment->Vehicle_Group Monitoring 7. Tumor & Body Weight Monitoring Endpoint 8. Endpoint Analysis Monitoring->Endpoint Danusertib_Group->Monitoring Vehicle_Group->Monitoring

Caption: Workflow for in vivo subcutaneous xenograft studies with this compound.

References

Application Notes and Protocols for Establishing an Orthotopic Model of Gastroenteropancreatic Neuroendocrine Tumor (GEP-NET) Liver Metastases with Danusertib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastroenteropancreatic neuroendocrine tumors (GEP-NETs) are a heterogeneous group of malignancies with an increasing incidence.[1][2] A major challenge in the clinical management of GEP-NETs is the high frequency of liver metastases, which are associated with a poor prognosis.[3][4][5][6] To facilitate the development of novel therapeutic strategies, robust preclinical models that accurately recapitulate the metastatic process are essential. This document provides a detailed protocol for establishing an orthotopic mouse model of GEP-NET liver metastases and for evaluating the therapeutic efficacy of Danusertib, a pan-Aurora kinase inhibitor.

This compound (formerly PHA-739358) is a small-molecule inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.[7][8] Overexpression of Aurora kinases is observed in various cancers, including GEP-NETs, and is associated with tumor growth and aneuploidy.[9][10] this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in GEP-NET cell lines and in vivo models, making it a promising candidate for targeted therapy.[9][10][11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow.

danusertib_pathway cluster_cell_cycle Cell Cycle Progression Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Aurora Kinases (A, B, C) Aurora Kinases (A, B, C) Mitotic Spindle Formation Mitotic Spindle Formation Aurora Kinases (A, B, C)->Mitotic Spindle Formation Promotes Chromosome Segregation Chromosome Segregation Aurora Kinases (A, B, C)->Chromosome Segregation Ensures Cytokinesis Cytokinesis Aurora Kinases (A, B, C)->Cytokinesis Regulates Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) This compound This compound This compound->Aurora Kinases (A, B, C) Inhibits Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Leads to experimental_workflow cluster_setup Model Establishment cluster_treatment Therapeutic Intervention cluster_analysis Data Collection & Analysis Cell_Culture GEP-NET Cell Culture (BON1, QGP) Orthotopic_Injection Intrasplenic Injection of Tumor Cells Cell_Culture->Orthotopic_Injection Metastasis_Development Allow Liver Metastases to Develop Orthotopic_Injection->Metastasis_Development Randomization Randomize Mice into Groups Metastasis_Development->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Growth (e.g., MRI) Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Weight - Histology - Biomarkers Monitoring->Endpoint

References

Application Notes and Protocols: Western Blot Analysis of Histone H3 Phosphorylation Following Danusertib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for analyzing the effects of Danusertib, a pan-Aurora kinase inhibitor, on the phosphorylation of histone H3. The following protocols and data are intended to assist researchers in pharmacology, cell biology, and oncology in assessing the cellular response to this compound treatment.

Introduction

This compound (formerly PHA-739358) is a potent small molecule inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.[1][2][3][4] Aurora kinase B, in particular, is responsible for the phosphorylation of histone H3 at serine 10 (H3S10ph), a critical event for chromosome condensation and segregation during mitosis.[5][6][7] Inhibition of Aurora kinase B by this compound leads to a decrease in histone H3 phosphorylation, resulting in cell cycle arrest, polyploidy, and apoptosis.[5][6][8] Therefore, monitoring the phosphorylation status of histone H3 serves as a reliable pharmacodynamic biomarker for this compound's activity.[7] This document outlines the protocols for treating cells with this compound and subsequently analyzing histone H3 phosphorylation by Western blot.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for the Western blot analysis.

Danusertib_Signaling_Pathway This compound This compound AuroraB Aurora Kinase B This compound->AuroraB inhibits pHistoneH3 Phosphorylated Histone H3 (Ser10) AuroraB->pHistoneH3 phosphorylates HistoneH3 Histone H3 MitoticArrest Mitotic Arrest & Aneuploidy pHistoneH3->MitoticArrest leads to

Caption: this compound inhibits Aurora Kinase B, preventing Histone H3 phosphorylation.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot CellSeeding 1. Seed Cells DanusertibTreatment 2. Treat with this compound CellSeeding->DanusertibTreatment CellLysis 3. Cell Lysis DanusertibTreatment->CellLysis ProteinQuantification 4. Protein Quantification CellLysis->ProteinQuantification SampleDenaturation 5. Sample Denaturation ProteinQuantification->SampleDenaturation SDSPAGE 6. SDS-PAGE SampleDenaturation->SDSPAGE Transfer 7. Protein Transfer to Membrane SDSPAGE->Transfer Blocking 8. Blocking Transfer->Blocking PrimaryAb 9. Primary Antibody Incubation (anti-phospho-H3) Blocking->PrimaryAb SecondaryAb 10. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 11. Signal Detection SecondaryAb->Detection

Caption: Workflow for Western blot analysis of histone H3 phosphorylation.

Quantitative Data Summary

The following tables summarize the effects of this compound on cell viability and histone H3 phosphorylation in various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50Reference
AGSGastric Cancer1.45 µM[8]
NCI-N78Gastric Cancer2.77 µM[8]
C13Ovarian Cancer10.40 µM (24h), 1.83 µM (48h)[1]
A2780cpOvarian Cancer19.89 µM (24h), 3.88 µM (48h)[1]
Various Leukemia Cell LinesLeukemia0.05 µM to 3.06 µM[1]
CFPAC-1Pancreatic Ductal Adenocarcinoma~400 nM[9]

Table 2: Effect of this compound on Histone H3 Phosphorylation

Cell Line/Study TypeThis compound ConcentrationTreatment DurationEffect on Histone H3 PhosphorylationReference
GEP-NET cell lines (BON1, QGP)Starting from 50 nmol/LNot specifiedDecreased phosphorylation of histone H3[5]
CML and Ph+ ALL patients≥150 mg/m²End of infusion≥50% inhibition in 67% of patients[7]
Advanced Solid TumorsStarting at 500 mg/m²Not specifiedDecrease in histone H3 phosphorylation in skin biopsies[10]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells in appropriate culture dishes at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: The following day, replace the culture medium with the medium containing various concentrations of this compound (e.g., 0.01, 0.1, 0.5, 1 µM) or a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Histone Extraction (Acid Extraction Method)
  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

  • Nuclear Isolation: Centrifuge the lysate to pellet the nuclei.

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation overnight at 4°C.

  • Protein Precipitation: Centrifuge to remove nuclear debris and precipitate the histone proteins from the supernatant using trichloroacetic acid (TCA).

  • Washing: Wash the histone pellet with ice-cold acetone.

  • Solubilization: Air-dry the pellet and resuspend it in sterile water.

  • Quantification: Determine the protein concentration using a Bradford or BCA protein assay.

Protocol 3: Western Blot Analysis of Histone H3 Phosphorylation
  • Sample Preparation: Mix the histone extract with 2x SDS-PAGE sample buffer. Denature the samples by heating at 95°C for 5 minutes.

  • SDS-PAGE: Load 10-25 µg of total protein per lane onto a 10-15% SDS-polyacrylamide gel. Include a pre-stained protein ladder.[11][12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12] Confirm successful transfer by staining the membrane with Ponceau S.[12]

  • Blocking: Block the membrane with 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11][12] For phospho-specific antibodies, BSA is often recommended.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated histone H3 (Ser10) diluted in the blocking buffer overnight at 4°C with gentle agitation. A primary antibody for total histone H3 should be used on a separate blot or after stripping as a loading control.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[12]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[12]

  • Washing: Repeat the washing step as described above.

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated histone H3 signal to the total histone H3 signal to determine the relative change in phosphorylation.[13]

Conclusion

The protocols and data presented here provide a framework for investigating the effects of this compound on histone H3 phosphorylation. By employing these methods, researchers can effectively assess the pharmacodynamic effects of this compound and other Aurora kinase inhibitors, contributing to a better understanding of their mechanism of action and potential therapeutic applications.

References

Application Notes and Protocols: Analyzing Danusertib-Induced Cell Cycle Arrest Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing flow cytometry to analyze the effects of Danusertib, a pan-Aurora kinase inhibitor, on the cell cycle of cancer cells. The provided protocols and data presentation formats are designed to facilitate reproducible and robust analysis of this compound-induced cell cycle arrest.

Introduction

This compound (formerly PHA-739358) is a potent small molecule inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.[1][2][3] Dysregulation of Aurora kinases is common in many cancers, making them attractive therapeutic targets. This compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines, leading to apoptosis and inhibition of tumor growth.[1][4][5][6] Flow cytometry using propidium iodide (PI) staining is a powerful and widely used technique to quantitatively assess the distribution of cells in different phases of the cell cycle, making it an ideal method to study the effects of compounds like this compound.[7]

Mechanism of this compound-Induced G2/M Cell Cycle Arrest

This compound exerts its effect by inhibiting Aurora kinases, which play crucial roles in mitotic progression. This inhibition leads to a cascade of events that ultimately halt the cell cycle at the G2/M transition. Key molecular changes observed following this compound treatment include:

  • Downregulation of Cyclin B1 and CDK1 (CDC2): The Cyclin B1/CDK1 complex is the master regulator of entry into mitosis. This compound treatment leads to a reduction in the expression of both proteins, preventing cells from proceeding from G2 to M phase.[4][5]

  • Upregulation of p21 Waf1/Cip1 and p27 Kip1: These proteins are cyclin-dependent kinase inhibitors (CKIs) that can block the activity of CDK complexes, thereby inducing cell cycle arrest.[4][8]

  • Activation of p53: In p53-competent cells, this compound can lead to an increase in p53 protein levels.[4][8] Activated p53 can transcriptionally upregulate p21, further contributing to the G2 arrest.[3][8]

The culmination of these molecular events is a significant accumulation of cells in the G2/M phase of the cell cycle.

Below is a diagram illustrating the signaling pathway affected by this compound.

Danusertib_Pathway This compound Signaling Pathway for G2/M Arrest cluster_down Downregulation cluster_up Upregulation This compound This compound Aurora_Kinases Aurora Kinases (A, B, C) This compound->Aurora_Kinases inhibits p53 p53 This compound->p53 activates CyclinB1_CDK1 Cyclin B1 / CDK1 (CDC2) Aurora_Kinases->CyclinB1_CDK1 activates G2_M_Arrest G2/M Phase Cell Cycle Arrest CyclinB1_CDK1->G2_M_Arrest promotes G2 -> M p21 p21 Waf1/Cip1 p53->p21 promotes transcription p21->G2_M_Arrest inhibits progression p27 p27 Kip1 p27->G2_M_Arrest inhibits progression

Caption: this compound-induced G2/M cell cycle arrest pathway.

Quantitative Analysis of this compound's Effect on Cell Cycle Distribution

The following tables summarize the dose- and time-dependent effects of this compound on the cell cycle distribution in various cancer cell lines, as determined by flow cytometry.

Table 1: Dose-Dependent Effect of this compound on G2/M Arrest (24-hour treatment)

Cell LineThis compound Concentration (µM)% of Cells in G2/M PhaseReference
AGS (Gastric Cancer) Control29.1%[4]
0.180.2%[4]
0.583.2%[4]
NCI-N87 (Gastric Cancer) Control10.5%[4]
0.146.5%[4]
0.562.9%[4]
C13* (Ovarian Cancer) Control13.3%[8]
0.147.6%[8]
0.591.2%[8]

Table 2: Time-Dependent Effect of this compound (0.5 µM) on G2/M Arrest

Cell LineTreatment Duration (hours)% of Cells in G2/M PhaseReference
AGS (Gastric Cancer) 0 (Control)13.8%[4]
430.4%[4]
844.2%[4]
1243.2%[4]
2480.0%[4]
4892.8%[4]
7294.8%[4]
NCI-N87 (Gastric Cancer) 0 (Control)15.4%[4]
828.0%[4]
1239.5%[4]
2468.0%[4]
4879.0%[4]
7277.7%[4]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol outlines the steps for treating cells with this compound and subsequently analyzing their cell cycle distribution using propidium iodide (PI) staining.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Experimental Workflow Diagram:

Experimental_Workflow Flow Cytometry Workflow for Cell Cycle Analysis A 1. Cell Seeding B 2. This compound Treatment A->B C 3. Cell Harvesting (Trypsinization) B->C D 4. Washing (PBS) C->D E 5. Fixation (Ice-cold 70% Ethanol) D->E F 6. Staining (PI/RNase A Solution) E->F G 7. Flow Cytometry Analysis F->G

Caption: Experimental workflow for this compound cell cycle analysis.

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in appropriate culture plates or flasks and allow them to attach and grow to the desired confluency (typically 50-70%).

    • Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM) or a vehicle control (DMSO) for the desired time points (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin.

    • Transfer the cell suspension to a centrifuge tube.

  • Fixation:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in a small volume of PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final volume of at least 1 mL. This is a critical step to prevent cell clumping.[9]

    • Incubate the cells for at least 2 hours at 4°C for fixation. Cells can be stored at this stage for several weeks.[9][10]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the more buoyant fixed cells.[9]

    • Carefully decant the ethanol.

    • Wash the cell pellet with PBS and centrifuge again.

    • Resuspend the cell pellet in the PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, which can also be stained by PI, ensuring that the fluorescence signal is proportional to the DNA content.[7][11]

    • Incubate the cells in the staining solution for at least 15-30 minutes at room temperature in the dark.[10][11]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (e.g., FL-2 or FL-3).[9]

    • Acquire data for at least 10,000 single-cell events.

    • Use a dot plot of fluorescence area versus height or width to gate on single cells and exclude doublets and aggregates.[9]

    • Generate a histogram of the PI fluorescence intensity to visualize the cell cycle distribution (G0/G1, S, and G2/M peaks).

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for investigating the effects of this compound on the cell cycle. By employing flow cytometry with propidium iodide staining, researchers can accurately quantify this compound-induced G2/M arrest and gain valuable insights into its mechanism of action. This methodology is essential for the preclinical evaluation of this compound and other cell cycle-targeting anticancer agents.

References

Application Notes: Measuring Danusertib Target Engagement in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Danusertib (formerly PHA-739358) is a potent, small-molecule inhibitor of the Aurora kinase family, targeting Aurora A, B, and C.[1][2][3] Aurora kinases are critical serine/threonine kinases that regulate various stages of mitosis, and their overexpression is common in many human cancers.[4] this compound also exhibits inhibitory activity against other kinases, including Abl, Ret, and FGFR-1.[1][4] Measuring target engagement is crucial in preclinical development to confirm the mechanism of action, establish a dose-response relationship, and identify pharmacodynamic (PD) biomarkers for clinical translation.

These application notes provide a detailed overview and protocols for assessing this compound's target engagement in preclinical models, focusing on the inhibition of its primary target, Aurora kinase B.

Mechanism of Action and Pharmacodynamic Biomarkers

This compound functions as an ATP-competitive inhibitor of Aurora kinases.[4] The inhibition of Aurora kinase B is particularly critical for its anti-tumor effects. Aurora B is a key component of the chromosomal passenger complex and is responsible for the phosphorylation of multiple substrates essential for proper chromosome condensation and segregation during mitosis.

A primary and well-validated biomarker for Aurora B inhibition is the phosphorylation of Histone H3 at Serine 10 (pHH3).[3] Aurora B is the principal kinase responsible for this phosphorylation event during mitosis.[3] Therefore, treatment with this compound leads to a measurable decrease in pHH3 levels, which serves as a direct indicator of target engagement.[3][5][6] Downstream cellular effects resulting from this inhibition include G2/M cell cycle arrest, induction of apoptosis, and subsequent inhibition of tumor growth.[1][5][7]

Danusertib_Signaling_Pathway cluster_0 Cell Nucleus This compound This compound AuroraB Aurora B Kinase This compound->AuroraB Inhibits pHH3 Phospho-Histone H3 (Ser10) AuroraB->pHH3 Phosphorylates HistoneH3 Histone H3 HistoneH3->pHH3 Mitosis Chromosome Condensation & Segregation pHH3->Mitosis Promotes

Caption: this compound inhibits Aurora B kinase, preventing the phosphorylation of Histone H3 at Ser10 and disrupting mitosis.

Quantitative Data: this compound Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of this compound against various kinases.

Kinase TargetIC50 (nM)Reference
Aurora A13[1][2][3]
Aurora B79[1][2][3]
Aurora C61[1][2][3]
Abl25[1][3]
FGFR147[1]
Ret31[1]
TrkA31[1]

Experimental Protocols for Measuring Target Engagement

The most common methods to quantify the reduction in phospho-Histone H3 (Ser10) levels in preclinical tumor models are Western Blotting and Immunohistochemistry (IHC).

Protocol 1: Western Blotting for Phospho-Histone H3 (Ser10)

This protocol is used to quantify the levels of pHH3 in protein lysates from tumor tissues or cultured cells.

1. Reagents and Materials

  • Tumor tissue or cell pellets

  • RIPA buffer or similar lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-20% gradient gels)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer: 5% non-fat dry milk or 5% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20)

  • Primary Antibodies:

    • Rabbit anti-phospho-Histone H3 (Ser10) antibody

    • Mouse or Rabbit anti-Total Histone H3 antibody (for loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system (e.g., ChemiDoc)

2. Sample Preparation (Acid Extraction for Histones)

  • Suspend cell pellet in 5-10 volumes of lysis buffer.[8]

  • Add hydrochloric acid to a final concentration of 0.4 M.[8]

  • Incubate on ice for 30 minutes.[8]

  • Centrifuge at 11,000 x g for 10 minutes at 4°C.[8]

  • Collect the supernatant containing acid-soluble proteins.[8]

  • Dialyze the supernatant against 0.1 M acetic acid and then water.[8]

  • Determine protein concentration using a BCA assay.

3. Western Blot Procedure

  • Prepare protein samples by diluting 10-25 µg of total protein with Laemmli sample buffer. Heat at 95°C for 5 minutes.[9]

  • Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Histone H3 (Ser10) antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[9]

  • Wash the membrane three times for 10 minutes each with TBS-T.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBS-T.

  • Apply ECL detection reagent and visualize the protein bands using an imaging system.[8]

  • Strip the membrane and re-probe with an anti-Total Histone H3 antibody as a loading control.[10]

4. Data Analysis

  • Quantify band intensity using densitometry software (e.g., ImageJ).

  • Normalize the phospho-Histone H3 signal to the total Histone H3 signal for each sample.[11]

  • Compare the normalized pHH3 levels between this compound-treated and vehicle-treated groups to determine the percentage of target inhibition.

Protocol 2: Immunohistochemistry (IHC) for Phospho-Histone H3 (Ser10)

IHC is used to assess target engagement in situ within the tumor microenvironment, providing spatial information on the drug's effect.[12][13]

1. Reagents and Materials

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick)

  • Xylene and ethanol series (100%, 95%, 70%) for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen peroxide block (e.g., 3% H2O2) to quench endogenous peroxidase activity

  • Blocking serum (e.g., normal goat serum)

  • Primary Antibody: Rabbit anti-phospho-Histone H3 (Ser10)

  • Biotinylated secondary antibody and streptavidin-HRP conjugate (or polymer-based detection system)

  • Chromogen substrate (e.g., DAB)

  • Counterstain (e.g., Hematoxylin)

  • Mounting medium

2. IHC Procedure

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol washes, and finally in water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval solution.[14]

  • Peroxidase Block: Incubate sections with hydrogen peroxide block for 5-10 minutes to block endogenous peroxidase activity.[14]

  • Blocking: Apply blocking serum for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections with the primary anti-pHH3 antibody (at a pre-optimized dilution) in a humidified chamber for 1 hour at room temperature or overnight at 4°C.

  • Detection: Wash slides, then apply the secondary antibody followed by the HRP conjugate, with wash steps in between, according to the detection kit manufacturer's instructions.

  • Chromogen Application: Apply the DAB chromogen solution and incubate until the desired brown stain intensity develops. Monitor under a microscope.

  • Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, then coverslip using a permanent mounting medium.

3. Data Analysis

  • Scan the slides using a digital slide scanner.

  • Use image analysis software to quantify the percentage of pHH3-positive cells or the H-score (staining intensity x percentage of positive cells).

  • Compare the results from this compound-treated tumors to vehicle-treated controls. A significant reduction in the percentage of pHH3-positive mitotic cells indicates effective target engagement.

IHC_Workflow cluster_workflow IHC Experimental Workflow for pHH3 A 1. FFPE Tumor Tissue Sectioning B 2. Deparaffinization & Rehydration A->B C 3. Antigen Retrieval (HIER) B->C D 4. Blocking (Serum) C->D E 5. Primary Antibody (anti-pHH3) D->E F 6. Secondary Antibody & Detection System E->F G 7. Chromogen (DAB) F->G H 8. Counterstain (Hematoxylin) G->H I 9. Dehydration & Mounting H->I J 10. Slide Scanning & Image Analysis I->J

Caption: Step-by-step workflow for immunohistochemical analysis of phospho-Histone H3 in tumor tissues.

Summary of Target Engagement and Downstream Effects

Effective target engagement of this compound in preclinical models can be robustly demonstrated by a significant reduction in the phosphorylation of Histone H3 at Ser10. This biomarker modulation is directly linked to the drug's mechanism of action and correlates with downstream cellular responses and, ultimately, anti-tumor efficacy.

Logical_Relationship cluster_logic Pharmacodynamic Cascade Drug This compound Administration Target Target Engagement (Aurora B Inhibition) Drug->Target Biomarker PD Biomarker (↓ pHH3 Ser10) Target->Biomarker Effect Cellular Effect (G2/M Arrest, Apoptosis) Biomarker->Effect Outcome Anti-Tumor Efficacy Effect->Outcome

Caption: Logical flow from this compound administration to anti-tumor efficacy via target engagement and biomarker modulation.

References

Application Note & Protocol: Determination of Danusertib IC50 Values using a Biochemical Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Danusertib (PHA-739358), a potent pan-Aurora kinase inhibitor, using a biochemical kinase assay. This compound is a small molecule inhibitor that targets the ATP-binding pocket of Aurora kinases A, B, and C, which are key regulators of mitosis.[1][2][3] Dysregulation of these kinases is frequently observed in various human cancers, making them attractive targets for therapeutic intervention.[3] This application note includes a summary of this compound's activity against various kinases, a detailed experimental protocol for a fluorescence-based kinase assay, and a representation of the associated signaling pathway.

Introduction

This compound is a 3-aminopyrazole derivative that acts as an ATP-competitive inhibitor of all three Aurora kinase family members.[4][5] These serine/threonine kinases play crucial roles in cell division, including centrosome maturation, chromosome segregation, and cytokinesis.[3][6] By inhibiting Aurora kinases, this compound induces cell cycle arrest, primarily in the G2/M phase, and subsequently leads to apoptosis in cancer cells.[4][7][8] In addition to its potent activity against Aurora kinases, this compound also exhibits inhibitory effects against other kinases such as ABL, RET, FGFR1, and TrkA at nanomolar concentrations.[2][3][7] The multi-targeted nature of this compound may contribute to its broad anti-neoplastic activity observed in preclinical and clinical studies.[3][9]

The determination of IC50 values is a critical step in the characterization of kinase inhibitors, providing a quantitative measure of their potency. This protocol outlines a robust in vitro method to determine the IC50 of this compound against its target kinases.

Data Presentation: this compound IC50 Values

The following table summarizes the biochemical IC50 values of this compound against a panel of kinases, as reported in the literature.

Kinase TargetIC50 (nM)Reference
Aurora A13[4][7][8][10]
Aurora B79[4][7][8][10]
Aurora C61[4][7][8][10]
ABL25[7][9]
ABL (T315I mutant)Not specified, but active[9]
RET31[7]
TrkA31[7]
FGFR147[7]
LCK155[10]
VEGFR2432[10]
VEGFR3160[10]
c-Kit407[10]
CDK2/cyA462[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for the biochemical kinase assay.

G This compound Mechanism of Action cluster_0 Mitosis cluster_1 Aurora Kinase Regulation Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Centrosome Maturation->Spindle Assembly Chromosome Segregation Chromosome Segregation Spindle Assembly->Chromosome Segregation Cytokinesis Cytokinesis Chromosome Segregation->Cytokinesis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Chromosome Segregation->Cell_Cycle_Arrest Aurora_A Aurora A Aurora_A->Centrosome Maturation Aurora_B Aurora B Aurora_B->Chromosome Segregation Aurora_B->Cytokinesis Aurora_C Aurora C This compound This compound This compound->Aurora_A inhibits This compound->Aurora_B inhibits This compound->Aurora_C inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound inhibits Aurora kinases, leading to mitotic disruption and apoptosis.

G Biochemical Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, this compound) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of this compound Prepare_Reagents->Serial_Dilution Add_Kinase_Substrate Add Kinase and Substrate to Plate Wells Prepare_Reagents->Add_Kinase_Substrate Add_this compound Add Diluted this compound to Wells Serial_Dilution->Add_this compound Add_Kinase_Substrate->Add_this compound Initiate_Reaction Initiate Reaction with ATP Add_this compound->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Read_Signal Read Fluorescence/Luminescence Signal Incubate->Read_Signal Data_Analysis Data Analysis (Calculate % Inhibition, Plot IC50 Curve) Read_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining this compound IC50 values.

Experimental Protocol: Fluorescence-Based Kinase Assay

This protocol provides a general framework for determining the IC50 value of this compound against a target kinase (e.g., Aurora A) using a fluorescence-based assay format. Specific concentrations of kinase, substrate, and ATP should be optimized for each kinase-substrate pair to ensure the assay is run under initial velocity conditions.

Materials:

  • Recombinant human Aurora Kinase A (or other target kinase)

  • Fluorescently labeled peptide substrate (e.g., a generic serine/threonine kinase substrate)

  • Adenosine 5'-triphosphate (ATP)

  • This compound (PHA-739358)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Assay plates (e.g., low-volume 384-well plates)

  • Plate reader capable of fluorescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare working solutions of kinase, substrate, and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate competitive inhibitor IC50 determination.

  • This compound Serial Dilution:

    • Perform a serial dilution of the this compound stock solution in kinase buffer to generate a range of concentrations (e.g., 10-point, 3-fold serial dilution). Also, prepare a vehicle control (DMSO without inhibitor).

  • Assay Plate Setup:

    • Add the diluted this compound solutions and the vehicle control to the appropriate wells of the assay plate.

    • Add the kinase and substrate mixture to all wells.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

  • Kinase Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The reaction should be stopped within the linear range of product formation.

  • Signal Detection:

    • Read the fluorescence intensity on a compatible plate reader. The excitation and emission wavelengths will depend on the specific fluorescent substrate used.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of kinase activity.[11]

Conclusion

This application note provides a comprehensive guide for researchers to determine the IC50 values of this compound against its target kinases. The provided protocol for a biochemical kinase assay, along with the summarized IC50 data and pathway diagrams, serves as a valuable resource for the preclinical evaluation of this and other kinase inhibitors. Accurate determination of inhibitor potency is fundamental for drug development and for understanding the therapeutic potential of targeted cancer therapies.

References

Application Notes and Protocols: Assessing Danusertib Efficacy in Animal Models with Dynamic MRI

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danusertib (formerly PHA-739358) is a potent, small-molecule, pan-Aurora kinase inhibitor that also targets other cancer-relevant kinases like Abl, Ret, and FGFR-1.[1][2] Aurora kinases are crucial for cell cycle control, and their overexpression is common in various cancers, making them an attractive therapeutic target.[2][3] this compound has demonstrated anti-proliferative activity, cell cycle arrest, and induction of apoptosis in preclinical studies across a range of tumor types.[3][4][5] This document provides detailed application notes and protocols for utilizing dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to assess the efficacy of this compound in preclinical animal models, particularly focusing on its effects on tumor vasculature and growth.

Data Presentation

While the primary literature demonstrates the utility of dynamic MRI in showing significant tumor growth inhibition with this compound treatment, specific quantitative perfusion parameters from these studies are not always published in tabular format.[3] The following table is a representative example of how to structure quantitative DCE-MRI data for analysis and comparison. Researchers should populate this table with their own experimental data.

Table 1: Quantitative DCE-MRI Perfusion Parameters in Tumor Xenografts

Treatment GroupAnimal IDTumor Volume (mm³) BaselineTumor Volume (mm³) Post-TreatmentKtrans (min⁻¹) BaselineKtrans (min⁻¹) Post-Treatmentve Baselineve Post-Treatmentkep (min⁻¹) Baselinekep (min⁻¹) Post-Treatment
Vehicle Control1
2
...
This compound1
2
...

Ktrans (volume transfer constant): Reflects vascular permeability and perfusion.[6][7] ve (extravascular extracellular space volume fraction): Represents the volume of the extravascular extracellular space per unit volume of tissue.[6][7] kep (rate constant): The rate of contrast agent transfer from the extravascular extracellular space back to the plasma.[6][7]

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action

This compound primarily functions by inhibiting Aurora kinases A, B, and C, which are essential for mitotic progression.[8][9] This inhibition leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.[4][5] Additionally, this compound has been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival.[4][8]

This compound Signaling Pathway cluster_mitosis Mitotic Regulation cluster_pi3k PI3K/Akt/mTOR Pathway This compound This compound Aurora Kinases (A, B, C) Aurora Kinases (A, B, C) This compound->Aurora Kinases (A, B, C) inhibits PI3K PI3K This compound->PI3K inhibits Mitotic Spindle Formation Mitotic Spindle Formation Aurora Kinases (A, B, C)->Mitotic Spindle Formation Chromosome Segregation Chromosome Segregation Aurora Kinases (A, B, C)->Chromosome Segregation Cytokinesis Cytokinesis Aurora Kinases (A, B, C)->Cytokinesis Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Chromosome Segregation->Cell Cycle Arrest (G2/M) Cytokinesis->Cell Cycle Arrest (G2/M) Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Survival Survival mTOR->Survival Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: this compound's dual-action mechanism on mitosis and survival pathways.
Experimental Workflow for Assessing Efficacy

The following diagram outlines the key stages of an in vivo study to evaluate the efficacy of this compound using DCE-MRI.

Experimental Workflow cluster_setup Animal Model Preparation cluster_imaging Dynamic MRI Acquisition cluster_analysis Data Analysis Orthotopic Xenograft Implantation Orthotopic Xenograft Implantation Tumor Growth Monitoring Tumor Growth Monitoring Orthotopic Xenograft Implantation->Tumor Growth Monitoring Baseline DCE-MRI Scan Baseline DCE-MRI Scan Tumor Growth Monitoring->Baseline DCE-MRI Scan This compound/Vehicle Administration This compound/Vehicle Administration Baseline DCE-MRI Scan->this compound/Vehicle Administration Post-Treatment DCE-MRI Scan Post-Treatment DCE-MRI Scan This compound/Vehicle Administration->Post-Treatment DCE-MRI Scan Tumor Volume Measurement Tumor Volume Measurement Post-Treatment DCE-MRI Scan->Tumor Volume Measurement DCE-MRI Data Processing DCE-MRI Data Processing Post-Treatment DCE-MRI Scan->DCE-MRI Data Processing Statistical Analysis Statistical Analysis Tumor Volume Measurement->Statistical Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling DCE-MRI Data Processing->Pharmacokinetic Modeling Pharmacokinetic Modeling->Statistical Analysis Efficacy Assessment Efficacy Assessment Statistical Analysis->Efficacy Assessment

Caption: Workflow for in vivo assessment of this compound using DCE-MRI.

Experimental Protocols

Orthotopic Xenograft Model of Liver Metastases

This protocol is adapted from studies on gastroenteropancreatic neuroendocrine tumors (GEP-NETs).[3]

1. Cell Culture:

  • Culture human GEP-NET cell lines (e.g., BON1, QGP) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Animal Model:

  • Use immunodeficient mice (e.g., NMRI-nu/nu).
  • House animals in a pathogen-free environment with ad libitum access to food and water.

3. Intrasplenic Tumor Cell Transplantation:

  • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
  • Make a small incision in the left flank to expose the spleen.
  • Inject approximately 1 x 10⁶ tumor cells in 50 µL of serum-free medium into the spleen using a 29-gauge needle.
  • Perform a splenectomy one minute post-injection to prevent primary tumor growth in the spleen.
  • Close the incision with sutures.
  • This procedure allows for the development of liver metastases.

4. This compound Administration:

  • Allow tumors to establish for a designated period (e.g., 21 days).
  • Prepare this compound for in vivo administration (e.g., dissolved in a suitable vehicle).
  • Administer this compound or vehicle control to the mice at the desired dose and schedule (e.g., 15 mg/kg intraperitoneally, twice daily).[5]

Dynamic Contrast-Enhanced MRI (DCE-MRI) Protocol

This protocol provides a general framework for DCE-MRI in mice to assess tumor perfusion and vascularity. Specific parameters may need to be optimized based on the MRI system and tumor model.

1. Animal Preparation:

  • Anesthetize the mouse (e.g., with 1-2% isoflurane in oxygen).
  • Place the mouse in a prone position on a heated animal bed to maintain body temperature.
  • Insert a tail-vein catheter for contrast agent administration.
  • Monitor respiration and body temperature throughout the imaging procedure.

2. MRI System and Coils:

  • Utilize a high-field small-animal MRI system (e.g., 7T).
  • Employ a volume coil for signal transmission and a surface coil for signal reception, positioned over the liver.

3. Imaging Sequences:

  • T2-Weighted Imaging: Acquire anatomical reference images using a T2-weighted turbo spin-echo sequence in axial and coronal planes to localize the liver and tumors.
  • Pre-Contrast T1 Mapping: Perform T1 mapping using a variable flip angle method to determine the baseline T1 relaxation time of the tissues.
  • Dynamic T1-Weighted Imaging:
  • Use a T1-weighted spoiled gradient-echo sequence with high temporal resolution.
  • Acquire baseline images for approximately 2 minutes.[10]
  • Administer a bolus of a gadolinium-based contrast agent (e.g., Gadopentetate dimeglumine) via the tail-vein catheter (e.g., 0.1 mmol/kg).
  • Continue acquiring dynamic images for at least 5-10 minutes post-injection to capture the wash-in and wash-out phases of the contrast agent.

4. Data Analysis:

  • Process the dynamic image series using appropriate software.
  • Define regions of interest (ROIs) within the tumor and a reference tissue (e.g., muscle).
  • Convert the signal intensity-time curves to contrast agent concentration-time curves.
  • Apply a pharmacokinetic model (e.g., the extended Tofts model) to the data to derive quantitative parameters such as Ktrans, ve, and kep.

Conclusion

Dynamic MRI is a powerful, non-invasive tool for the preclinical evaluation of this compound. By providing quantitative insights into the effects of this compound on tumor vasculature and perfusion, DCE-MRI can significantly contribute to understanding its mechanism of action and assessing its therapeutic efficacy in various animal models of cancer. The protocols and guidelines presented here offer a comprehensive framework for researchers to design and execute robust studies in this domain.

References

Application Notes and Protocols for Danusertib in Murine Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of Danusertib (PHA-739358), a potent pan-Aurora kinase inhibitor, in various murine cancer models. The information compiled herein, including dosing schedules, efficacy data, and detailed experimental protocols, is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound is an ATP-competitive inhibitor of Aurora kinases A, B, and C, which are crucial regulators of mitosis.[1][2][3] By inhibiting these kinases, this compound disrupts the cell cycle, leading to G2/M phase arrest, and ultimately induces apoptosis and autophagy in cancer cells.[1][2][4] Additionally, this compound has been shown to inhibit other tyrosine kinases, including Abl, Ret, and FGFR-1, which may contribute to its broad anti-tumor activity.[1][5] A key pharmacodynamic biomarker of this compound's activity is the inhibition of histone H3 phosphorylation, a direct substrate of Aurora B.[6][7]

A simplified representation of this compound's mechanism of action is depicted below, highlighting its primary targets and downstream cellular effects.

Danusertib_Mechanism_of_Action cluster_targets Primary Targets cluster_effects Cellular Effects cluster_pathway Involved Signaling Pathway This compound This compound (PHA-739358) AuroraA Aurora Kinase A This compound->AuroraA AuroraB Aurora Kinase B This compound->AuroraB AuroraC Aurora Kinase C This compound->AuroraC PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway (Inhibition) This compound->PI3K_Akt_mTOR CellCycleArrest G2/M Cell Cycle Arrest AuroraA->CellCycleArrest AuroraB->CellCycleArrest AuroraC->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Autophagy Autophagy PI3K_Akt_mTOR->Autophagy Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis CellCulture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Grouping 4. Randomize into Treatment Groups TumorGrowth->Grouping Dosing 5. Administer this compound (or Vehicle) Grouping->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 7. Euthanasia & Tumor Excision Monitoring->Endpoint Analysis 8. Biomarker Analysis (e.g., p-Histone H3) Endpoint->Analysis

References

Techniques for Assessing Danusertib-Induced Autophagy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danusertib (formerly PHA-739358) is a potent small molecule inhibitor of Aurora kinases A, B, and C, and also exhibits activity against Bcr-Abl tyrosine kinase.[1][2] Emerging evidence has demonstrated that in addition to inducing cell cycle arrest and apoptosis, this compound can also trigger autophagy in various cancer cell lines.[3][4][5] Autophagy is a catabolic process involving the sequestration of cytoplasmic components into double-membraned vesicles, termed autophagosomes, which are then delivered to the lysosome for degradation. A key event in autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). This conversion is a hallmark of autophagy and its assessment is central to studying the autophagic response to therapeutic agents like this compound.

These application notes provide detailed protocols for the two primary techniques used to assess this compound-induced autophagy by monitoring LC3 conversion: Western blotting for the quantification of the LC3-II/LC3-I ratio and immunofluorescence microscopy for the visualization and quantification of LC3 puncta.

Mechanism of this compound-Induced Autophagy

This compound has been shown to induce autophagy by inhibiting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[5] The mTOR complex 1 (mTORC1) is a critical negative regulator of autophagy. By suppressing this pathway, this compound relieves the inhibitory effect of mTOR on the autophagy-initiating ULK1 complex, leading to the induction of autophagosome formation and subsequent conversion of LC3-I to LC3-II.

Danusertib_Autophagy_Pathway This compound This compound AuroraKinases Aurora Kinases This compound->AuroraKinases PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Autophagy Autophagy Induction ULK1_Complex->Autophagy LC3_Conversion LC3-I to LC3-II Conversion Autophagy->LC3_Conversion WB_Workflow A Cell Seeding & This compound Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking E->F G Primary Antibody Incubation (anti-LC3) F->G H Secondary Antibody Incubation G->H I Detection & Imaging H->I J Densitometry & Analysis (LC3-II/LC3-I Ratio) I->J IF_Workflow A Cell Seeding on Coverslips & This compound Treatment B Fixation A->B C Permeabilization B->C D Blocking C->D E Primary Antibody Incubation (anti-LC3) D->E F Secondary Antibody Incubation (Fluorescently Labeled) E->F G Nuclear Counterstain (DAPI) F->G H Mounting G->H I Fluorescence Microscopy H->I J Image Analysis & Quantification (Puncta per cell) I->J

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Danusertib for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Danusertib in in vivo research.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound (formerly PHA-739358) is a potent, small-molecule inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.[1][2][3] By inhibiting these kinases, this compound disrupts cell division, leading to cell cycle arrest, primarily in the G2/M phase, and subsequently inducing apoptosis (programmed cell death) and autophagy.[1][4][5] It has also been shown to inhibit other tyrosine kinases like Abl, FGFR1, Ret, and TrkA.[2] This multi-targeted action makes it a subject of interest in oncology research for various cancers, including leukemias and solid tumors.[2][6]

2. Why is the solubility of this compound a concern for in vivo studies?

This compound is poorly soluble in water.[7] This presents a significant challenge for in vivo experiments, as parenteral administration (like intravenous or intraperitoneal injections) requires the compound to be in a clear, soluble form to ensure accurate dosing, bioavailability, and to avoid precipitation at the injection site, which can lead to inconsistent results and potential toxicity.

3. What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol.[7][8] For in vitro assays, stock solutions are typically prepared in DMSO.[1][9] However, for in vivo studies, pure DMSO is often not suitable due to its potential toxicity at higher volumes. Therefore, co-solvent systems are required.

4. What are some established formulations to improve this compound's solubility for in vivo administration?

Several co-solvent and vehicle systems have been successfully used to administer this compound in animal models. These formulations aim to keep the drug solubilized upon injection into the aqueous physiological environment. Common approaches include combinations of DMSO, polyethylene glycol 300 (PEG300), Tween-80, and saline, or the use of cyclodextrins.[4]

Troubleshooting Guide

Issue: My this compound formulation is cloudy or shows precipitation.

Potential Cause Troubleshooting Step
Incorrect Solvent Ratios The proportion of aqueous solution (e.g., saline) may be too high, causing the hydrophobic drug to precipitate. Strictly adhere to validated solvent ratios. For example, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
Order of Solvent Addition The order in which solvents are mixed is critical. Always dissolve this compound in DMSO first to create a concentrated stock solution. Then, add the co-solvents (like PEG300 and Tween-80) sequentially, ensuring the solution is clear at each step before adding the final aqueous component.[4]
Low Temperature Low temperatures can decrease the solubility of compounds. Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution.[4] However, be mindful of the compound's stability at higher temperatures.
Impure Compound or Solvents Ensure the this compound used is of high purity (≥98%). Use fresh, anhydrous DMSO, as it can absorb moisture, which reduces its solubilizing capacity.[1]
Saturation Limit Exceeded The desired concentration may be too high for the chosen vehicle system. Refer to the solubility data for established formulations. For many common vehicles, a concentration of ≥ 2.08 mg/mL is achievable.[4] If a higher concentration is needed, a different formulation strategy may be required.

Issue: I'm observing signs of toxicity in my animal models (e.g., irritation at the injection site, lethargy).

Potential Cause Troubleshooting Step
Vehicle Toxicity High concentrations of certain solvents, particularly DMSO, can cause local irritation or systemic toxicity. Minimize the percentage of DMSO in the final formulation, ideally to 10% or less. Consider alternative, less toxic solubilizing agents like sulfobutylether-β-cyclodextrin (SBE-β-CD).[4]
Drug Precipitation In Vivo Even if the formulation is clear initially, it may precipitate upon injection as it mixes with physiological fluids. Using a vehicle with surfactants (e.g., Tween-80) or lipids can help create more stable micelles or emulsions that prevent rapid precipitation.
Compound-Related Toxicity The observed toxicity may be an inherent effect of this compound at the administered dose. Review literature for established dose ranges for your specific animal model and cancer type.[1][4][9] Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) for your specific formulation and experimental conditions.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

Target Kinase IC₅₀ (nM)
Aurora A 13[1]
Aurora B 79[1]
Aurora C 61[1]
Abl 25[1]
FGFR1 47[1]
TrkA 31[1]
c-RET 31[1]

(IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro)

Table 2: Solubility of this compound in Various Solvents

Solvent Solubility Reference
Water Insoluble [7]
DMSO 95 mg/mL (200.18 mM) [1]
DMSO 2 mg/mL
DMSO 20 mg/mL [8]
DMF 15 mg/mL [8]

| Ethanol | 25 mg/mL |[8] |

Table 3: Example Formulations for In Vivo Studies

Formulation Composition Achievable Concentration Administration Route Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.08 mg/mL Intraperitoneal (i.p.), Intravenous (i.v.) [4]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.08 mg/mL i.p., i.v. [4]
10% DMSO, 90% Corn Oil ≥ 2.08 mg/mL Oral [4]

| 5% Dextrose | Not specified | Intraperitoneal (i.p.) |[9] |

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Formulation using a Co-Solvent System

This protocol is based on a commonly cited method for achieving a clear solution of this compound suitable for parenteral administration.[4]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Polyethylene Glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure it is fully dissolved. Gentle warming or sonication can be used if necessary.

  • Add Co-Solvents: In a separate sterile vial, add the required volume of PEG300. To this, slowly add the this compound/DMSO stock solution while vortexing.

  • Add Surfactant: Add the required volume of Tween-80 to the mixture and continue to mix until the solution is homogeneous and clear.

  • Add Aqueous Component: Slowly add the sterile saline to the mixture, drop by drop, while continuously mixing. This is the most critical step where precipitation can occur. Do not add the saline too quickly.

  • Final Formulation: The final solution should be clear and free of any visible precipitate. For a 1 mL final volume to achieve ≥ 2.08 mg/mL, the volumes would be:

    • 100 µL of 20.8 mg/mL this compound in DMSO

    • 400 µL of PEG300

    • 50 µL of Tween-80

    • 450 µL of Saline

  • Administration: It is recommended to prepare this formulation fresh on the day of use.[4] Before administration, visually inspect the solution for any signs of precipitation.

Visualizations

Danusertib_MOA cluster_Kinases Target Kinases cluster_Cellular_Effects Cellular Effects This compound This compound AuroraA Aurora A This compound->AuroraA AuroraB Aurora B This compound->AuroraB AuroraC Aurora C This compound->AuroraC OtherKinases Abl, FGFR1, etc. This compound->OtherKinases G2M_Arrest G2/M Phase Cell Cycle Arrest AuroraA->G2M_Arrest AuroraB->G2M_Arrest AuroraC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Autophagy Autophagy G2M_Arrest->Autophagy

Caption: Mechanism of Action of this compound.

experimental_workflow start Start: this compound Powder dissolve_dmso 1. Dissolve in DMSO (Create Stock Solution) start->dissolve_dmso add_peg 2. Add PEG300 dissolve_dmso->add_peg add_tween 3. Add Tween-80 add_peg->add_tween add_saline 4. Add Saline (Slowly) add_tween->add_saline final_solution Clear Solution for Injection add_saline->final_solution

Caption: Workflow for Preparing this compound Formulation.

troubleshooting_logic precipitate Problem: Precipitation in Formulation check_order Was the order of solvent addition correct? precipitate->check_order check_temp Was the solution warmed or sonicated? precipitate->check_temp check_conc Is the concentration too high? precipitate->check_conc reprepare Solution: Re-prepare, following protocol strictly check_order->reprepare No apply_heat Solution: Gently warm and sonicate check_temp->apply_heat No reduce_conc Solution: Lower the final concentration check_conc->reduce_conc Yes

Caption: Troubleshooting Logic for Formulation Precipitation.

References

Technical Support Center: Managing Dose-Limiting Toxicities of Danusertib in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Danusertib in preclinical studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, manage, and interpret the dose-limiting toxicities associated with this pan-Aurora kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary dose-limiting toxicities (DLTs) of this compound observed in preclinical models?

A1: Based on preclinical studies in various animal models, the primary dose-limiting toxicities of this compound are hematological, specifically neutropenia (a significant decrease in neutrophils).[1][2][3][4] Other significant toxicities include effects on the gastrointestinal (GI) tract, such as mucositis, diarrhea, and weight loss.[1][2] At very high doses, cardiovascular and renal toxicities have also been observed.[1][2]

Q2: What is the underlying mechanism of this compound-induced toxicity?

A2: this compound is a potent inhibitor of Aurora kinases A, B, and C, which are crucial for cell cycle regulation, particularly mitosis.[5][6] The primary mechanism of toxicity is attributed to the inhibition of Aurora B kinase in rapidly dividing cells. This leads to failed cytokinesis, resulting in polyploidy (cells with more than the normal number of chromosome sets) and subsequent apoptosis (programmed cell death).[1][2] This cytotoxic effect is most pronounced in highly proliferative tissues like the bone marrow (leading to myelosuppression and neutropenia) and the epithelial lining of the gastrointestinal tract (leading to mucositis and diarrhea).[1][2]

Q3: How can I monitor for hematological toxicity in my animal models?

A3: Regular monitoring of hematological parameters is critical. This is typically done through complete blood counts (CBCs) from peripheral blood samples. Key parameters to monitor include Absolute Neutrophil Count (ANC), white blood cell (WBC) count, platelet count, and red blood cell (RBC) count. Blood samples can be collected via tail vein, saphenous vein, or retro-orbital sinus (under anesthesia) at baseline and at regular intervals during and after this compound treatment. The frequency of monitoring will depend on the dosing schedule, but weekly or bi-weekly analysis is common. A significant drop in ANC is a key indicator of this compound-induced myelosuppression.

Q4: Are there any established biomarkers to assess this compound's biological activity and potential for toxicity?

A4: Yes, the phosphorylation of histone H3 at serine 10 (pHH3) is a well-established pharmacodynamic biomarker for Aurora B kinase inhibition.[1][2][3][4] A decrease in pHH3 levels in tumor tissue or surrogate tissues (like skin biopsies or circulating tumor cells) indicates target engagement by this compound.[1] Monitoring this biomarker can help correlate drug activity with observed toxicities.

Troubleshooting Guides

Managing Severe Neutropenia

Problem: You observe a greater than 50% decrease in Absolute Neutrophil Count (ANC) in your treatment group compared to the vehicle control group.

Potential Cause: The dose of this compound is too high for the specific animal model and strain, leading to excessive bone marrow suppression.

Troubleshooting Steps:

  • Dose Reduction: In subsequent cohorts, reduce the dose of this compound by 25-50% and re-evaluate the hematological parameters.

  • Modified Dosing Schedule: Consider a less frequent dosing schedule (e.g., from daily to every other day, or from five days on/two days off to a three days on/four days off schedule) to allow for bone marrow recovery between doses.

  • Supportive Care (Translational Approach): In some preclinical studies, the co-administration of granulocyte-colony stimulating factor (G-CSF) has been used to mitigate neutropenia, mirroring clinical practice.[1][2] This can help maintain neutrophil counts and allow for the administration of higher, more therapeutically effective doses of this compound. However, the impact of G-CSF on your specific tumor model should be considered.

  • Monitor Animal Welfare: Closely monitor animals for signs of infection, which can be a consequence of severe neutropenia. This includes observing for lethargy, ruffled fur, hunched posture, and any signs of localized infection.

Addressing Gastrointestinal Toxicity and Weight Loss

Problem: Animals treated with this compound are experiencing significant weight loss (>15% of baseline body weight) and/or signs of diarrhea and mucositis.

Potential Cause: this compound is causing damage to the rapidly dividing epithelial cells of the gastrointestinal tract.

Troubleshooting Steps:

  • Dose and Schedule Modification: As with neutropenia, reducing the dose or altering the dosing schedule can alleviate GI toxicity.

  • Supportive Care:

    • Dietary Support: Provide a soft, palatable, and high-calorie diet to encourage eating. Wet mash or gel-based diets can be easier for animals with oral mucositis to consume.

    • Hydration: Ensure easy access to water. In cases of significant diarrhea, consider subcutaneous fluid administration (e.g., sterile saline) to prevent dehydration, following appropriate veterinary guidance.

  • Scoring and Monitoring: Implement a standardized scoring system for mucositis and diarrhea to quantitatively assess the severity of these toxicities at different dose levels.

  • Histopathological Analysis: At the end of the study, collect GI tissues for histopathological analysis to assess the extent of mucosal damage. This can provide valuable data to correlate with the observed clinical signs.

Data Presentation

Table 1: Summary of Preclinical Dose-Limiting Toxicities of this compound
Animal ModelAdministration RouteDosing ScheduleObserved Dose-Limiting ToxicitiesReference
RatIntravenousWeeklyBone marrow and gastrointestinal toxicity[1][2]
DogIntravenousWeeklyBone marrow and gastrointestinal toxicity[1][2]
Mouse (Xenograft)Intraperitoneal2 x 15 mg/kg/dayNot explicitly stated, but this dose was effective and tolerated in the study.[7]
Mouse (ALL model)Intravenous30 mg/kg/day, 7 days on/7 days off x 3 cyclesNot explicitly stated, but this regimen prolonged survival.[8]

Note: This table is a summary of reported observations. The specific MTD and DLTs will vary depending on the animal strain, tumor model, and experimental conditions.

Experimental Protocols

Protocol 1: Monitoring Hematological Toxicity in Mice
  • Blood Collection:

    • Collect 50-100 µL of peripheral blood from the saphenous or tail vein using a sterile lancet and a heparinized capillary tube.

    • Perform blood collection at baseline (before the first dose), and then once or twice weekly throughout the treatment period, and during the recovery phase.

  • Complete Blood Count (CBC) Analysis:

    • Use an automated hematology analyzer calibrated for mouse blood to determine WBC count, ANC, lymphocyte count, RBC count, hemoglobin, hematocrit, and platelet count.

    • Prepare a blood smear for manual differential counting if the automated analyzer flags abnormal cell populations.

  • Data Analysis:

    • Calculate the mean and standard deviation for each parameter at each time point for both the treatment and vehicle control groups.

    • Determine the nadir (lowest point) for ANC and platelets for each animal in the treatment group.

    • Statistically compare the treatment group to the control group to identify significant changes in hematological parameters.

Protocol 2: Assessment of Oral Mucositis in Hamsters (Cheek Pouch Model)
  • Induction of Mucositis:

    • On day 0, administer this compound at the desired dose and schedule.

    • On days 1 and 2, lightly scratch the everted buccal pouch with a sterile 18-gauge needle to induce mild mechanical irritation. This is a common method to increase the susceptibility of the tissue to chemotherapy-induced mucositis.

  • Clinical Scoring:

    • Starting on day 4 and continuing every other day until day 20, anesthetize the hamsters and evert the cheek pouches.

    • Score the degree of mucositis based on a scale (e.g., 0 = normal, no signs of mucositis; 1 = mild erythema; 2 = moderate erythema and inflammation; 3 = severe inflammation, ulceration covering <50% of the pouch; 4 = severe ulceration covering >50% of the pouch).

  • Histopathological Analysis:

    • At the end of the study, euthanize the animals and excise the cheek pouches.

    • Fix the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • A veterinary pathologist should evaluate the sections for epithelial thickness, ulceration, inflammation, and other signs of tissue damage.

Visualizations

Danusertib_Mechanism_of_Toxicity cluster_CellCycle Cell Cycle Progression cluster_Toxicity Dose-Limiting Toxicities This compound This compound Aurora_Kinases Aurora Kinases (A, B, C) This compound->Aurora_Kinases Inhibits Mitosis Mitosis Aurora_Kinases->Mitosis Regulates BM_Suppression Bone Marrow Suppression Aurora_Kinases->BM_Suppression Impacts Rapidly Dividing Cells GI_Toxicity Gastrointestinal Toxicity Aurora_Kinases->GI_Toxicity Impacts Rapidly Dividing Cells Cytokinesis Cytokinesis Mitosis->Cytokinesis Neutropenia Neutropenia BM_Suppression->Neutropenia Mucositis Mucositis GI_Toxicity->Mucositis Experimental_Workflow_Toxicity_Monitoring Start Start Preclinical Study Dosing Administer this compound (or Vehicle) Start->Dosing Monitor_Animals Daily Animal Monitoring (Weight, Clinical Signs) Dosing->Monitor_Animals Blood_Collection Periodic Blood Collection (e.g., weekly) Monitor_Animals->Blood_Collection Mucositis_Scoring Mucositis Scoring (if applicable) Monitor_Animals->Mucositis_Scoring CBC Complete Blood Count (CBC) Blood_Collection->CBC Data_Analysis Analyze Toxicity Data CBC->Data_Analysis Mucositis_Scoring->Data_Analysis Dose_Adjustment Adjust Dose/Schedule (if necessary) Data_Analysis->Dose_Adjustment End_Study End of Study (Histopathology) Data_Analysis->End_Study Dose_Adjustment->Dosing Next Cohort Troubleshooting_Neutropenia cluster_Solutions Potential Solutions Problem Severe Neutropenia (>50% drop in ANC) Dose_Reduction Reduce this compound Dose Problem->Dose_Reduction Schedule_Change Modify Dosing Schedule Problem->Schedule_Change GCSF_Support Consider G-CSF Support Problem->GCSF_Support

References

Troubleshooting Inconsistent Results in Danusertib Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell-based assays with Danusertib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent pan-inhibitor of Aurora kinases (A, B, and C), which are crucial for regulating cell division.[1][2][3] It also exhibits inhibitory activity against other kinases such as Abl, Ret, TrkA, and FGFR1.[1][4] This inhibition leads to cell cycle arrest, apoptosis, and autophagy in cancer cells.[1][5]

Q2: What are the typical cellular effects of this compound treatment?

A2: Treatment with this compound typically results in a dose-dependent reduction of cell growth.[1] It can induce cell cycle arrest, primarily in the G2/M phase, leading to an accumulation of cells with 4N or greater DNA content (polyploidy).[1][5][6] this compound also induces apoptosis, characterized by the cleavage of caspases and PARP.[6][7][8]

Q3: At what concentrations is this compound typically effective in cell-based assays?

A3: The effective concentration of this compound can vary significantly depending on the cell line. IC50 values have been reported to range from nanomolar to micromolar concentrations. For example, in some leukemia cell lines, IC50 values range from 0.05 µM to 3.06 µM.[3] In certain ovarian cancer cell lines, the IC50s were reported as 10.40 µM and 1.83 µM after 24- and 48-hour treatments, respectively.[3] It is crucial to perform a dose-response curve for each new cell line.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] For in vitro assays, the final DMSO concentration should be kept low (e.g., 0.1%) to avoid solvent-induced cytotoxicity.[4] Stock solutions should be stored at -20°C or -80°C for long-term stability.[3]

Troubleshooting Guide for Inconsistent Assay Results

Issue 1: High Variability in Cell Viability Assays (e.g., MTT, CCK-8)

High variability between replicate wells or experiments is a common issue.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Interference of this compound with Assay Reagent Some compounds can interfere with the chemical reactions of viability assays.[9][10][11] Run a control with this compound in cell-free media to check for direct reduction of the assay reagent. Consider using an alternative viability assay that relies on a different principle (e.g., trypan blue exclusion, CellTiter-Glo).
Changes in Cell Metabolism The MTT assay measures mitochondrial reductase activity, which may not always correlate directly with cell number, as inhibitors can alter cellular metabolism.[9][12] Supplement MTT data with a direct cell counting method.
Precipitation of this compound At higher concentrations, this compound may precipitate in the culture medium. Visually inspect the wells under a microscope for any signs of precipitation. If observed, prepare fresh dilutions or consider using a solubilizing agent (with appropriate controls).
Issue 2: Unexpected Cell Cycle Profiles

Observed cell cycle distribution does not match expected G2/M arrest.

Potential Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for inducing G2/M arrest in your specific cell line. The effective concentration can vary significantly between cell types.[3][7]
Incorrect Treatment Duration The timing of cell cycle arrest can be transient.[5] Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for observing maximal G2/M arrest.[13]
Cell Line-Specific Responses Some cell lines may be less sensitive to Aurora kinase inhibition or may have alternative compensatory mechanisms.[1] p53 status can also influence the outcome, with p53-deficient cells sometimes bypassing mitotic arrest and becoming polyploid.[1] Confirm the expression of Aurora kinases in your cell line.
Issues with Cell Cycle Staining Ensure proper cell fixation (e.g., 70% ethanol) and complete RNase A treatment to avoid RNA contamination affecting the DNA staining with propidium iodide.[8][13]
Issue 3: Inconsistent Western Blot Results for Signaling Pathway Analysis

Difficulty in detecting expected changes in downstream protein expression or phosphorylation.

Potential Cause Recommended Solution
Poor Antibody Quality Validate your primary antibodies using positive and negative controls. Ensure the antibody is specific for the target protein and its phosphorylated form, if applicable.
Suboptimal Protein Extraction or Handling Use appropriate lysis buffers containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status. Quantify protein concentration accurately before loading.
Incorrect Timing of Analysis Signaling events can be rapid and transient. Perform a time-course experiment to capture the peak of protein phosphorylation or expression changes following this compound treatment.
Low Target Protein Expression Ensure your cell line expresses the target protein at a detectable level. You may need to use a more sensitive detection method or immunoprecipitation to enrich for the protein of interest.

Key Experimental Protocols

Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 8,000 cells/well) and allow them to adhere overnight.[13]

  • Treat the cells with a range of this compound concentrations (e.g., 0.01 to 10 µM) for the desired duration (e.g., 24, 48, or 72 hours).[13]

  • Add 10 µL of MTT stock solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[13]

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Cell Cycle Analysis by Flow Cytometry
  • Seed cells and treat with this compound at the desired concentrations and for the appropriate duration.[13]

  • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[13]

  • Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (e.g., 1 mg/mL) and propidium iodide (e.g., 50 µg/mL).[13]

  • Incubate in the dark for 30 minutes at room temperature.[13]

  • Analyze the cell cycle distribution using a flow cytometer.

Visualizing this compound's Impact

Danusertib_Signaling_Pathway cluster_this compound This compound cluster_aurora Aurora Kinases cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis This compound This compound Aurora_A Aurora A This compound->Aurora_A inhibits Aurora_B Aurora B This compound->Aurora_B inhibits Aurora_C Aurora C This compound->Aurora_C inhibits CyclinB1_CDK1 Cyclin B1/CDK1 This compound->CyclinB1_CDK1 downregulates p53 p53 This compound->p53 upregulates Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Mitochondria Mitochondria This compound->Mitochondria induces stress G2_M_Transition G2/M Transition Aurora_A->G2_M_Transition Aurora_B->G2_M_Transition G2_M_Transition->CyclinB1_CDK1 G2_M_Transition->Cell_Cycle_Arrest p21 p21 p53->p21 p21->G2_M_Transition inhibits Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's mechanism of action leading to cell cycle arrest and apoptosis.

Troubleshooting_Workflow Start Inconsistent Results Check_Reagents Check Reagent Preparation & Storage Start->Check_Reagents Review_Protocol Review Experimental Protocol Start->Review_Protocol Validate_Cells Validate Cell Line (e.g., Mycoplasma) Start->Validate_Cells Problem_Identified Problem Identified? Check_Reagents->Problem_Identified Review_Protocol->Problem_Identified Validate_Cells->Problem_Identified Optimize_Parameters Optimize Assay Parameters Dose_Response Dose-Response Curve Optimize_Parameters->Dose_Response Time_Course Time-Course Analysis Optimize_Parameters->Time_Course Alternative_Assay Perform Alternative Assay Optimize_Parameters->Alternative_Assay Consistent_Results Consistent Results Dose_Response->Consistent_Results Time_Course->Consistent_Results Alternative_Assay->Consistent_Results Re_evaluate Re-evaluate Hypothesis Consistent_Results->Re_evaluate Problem_Identified->Optimize_Parameters No Problem_Identified->Consistent_Results Yes

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Cell_Viability_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Danusertib_Treatment Add this compound (Dose-Response) Cell_Seeding->Danusertib_Treatment Incubation Incubate (24-72h) Danusertib_Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_Solvent Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solvent Read_Absorbance Read Absorbance Add_Solvent->Read_Absorbance Data_Analysis Data Analysis (IC50 Calculation) Read_Absorbance->Data_Analysis

Caption: A standard workflow for conducting a cell viability assay with this compound.

References

Technical Support Center: Optimizing Danusertib Concentration for Specific Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Danusertib concentration for their specific cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (formerly PHA-739358) is a small molecule inhibitor of Aurora kinases A, B, and C.[1][2][3] Its primary mechanism of action is the inhibition of these serine/threonine kinases, which are crucial for the regulation of mitosis and cell division.[1][4] By inhibiting Aurora kinases, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase, polyploidy, and ultimately, apoptosis.[2][5] A key biomarker of this compound's activity is the reduced phosphorylation of histone H3 on serine 10, a direct substrate of Aurora B kinase.[1][4][6]

Q2: What are the known off-target effects of this compound?

While this compound is a potent pan-Aurora kinase inhibitor, it also exhibits inhibitory activity against other kinases, which can be considered off-target effects. These include Abl, Ret, FGFR-1, and TrkA receptor tyrosine kinases.[6] The inhibition of Abl kinase, including the T315I mutant, makes this compound a subject of interest in the context of chronic myeloid leukemia (CML) resistant to other tyrosine kinase inhibitors.[7] Researchers should be aware of these off-target activities when interpreting experimental results.

Q3: What is a typical effective concentration range for this compound in vitro?

The effective concentration of this compound can vary significantly depending on the cancer cell line. Generally, IC50 values (the concentration that inhibits 50% of cell growth) are in the nanomolar to low micromolar range. For instance, in cell-free assays, the IC50 values for Aurora A, B, and C are 13 nM, 79 nM, and 61 nM, respectively.[2][8] In cell-based assays, IC50 values for leukemic cell lines can range from 0.05 µM to 3.06 µM.[2][8] For solid tumor cell lines like ovarian and gastroenteropancreatic neuroendocrine tumors, effective concentrations are also in the nanomolar to low micromolar range.[2][6][8] It is crucial to determine the optimal concentration for each specific cell line experimentally.

Troubleshooting Guides

Issue 1: The observed IC50 value for this compound in my cell line is significantly higher than reported in the literature.

  • Possible Cause 1: Cell Line Characteristics: Cell lines can exhibit intrinsic resistance to certain drugs. Passage number and culture conditions can also alter sensitivity.

    • Troubleshooting Step: Ensure you are using a low-passage, authenticated cell line. Culture conditions, such as media components and confluency, should be consistent.[9]

  • Possible Cause 2: Drug Inactivity: Improper storage or handling of the this compound stock solution can lead to degradation.

    • Troubleshooting Step: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. This compound is typically dissolved in DMSO and stored at -20°C or -80°C.[2]

  • Possible Cause 3: Assay-Dependent Variability: The choice of cell viability assay and its parameters (e.g., incubation time, cell seeding density) can influence the calculated IC50 value.[10]

    • Troubleshooting Step: Optimize the cell viability assay for your specific cell line. Ensure that the cell seeding density allows for logarithmic growth during the assay period and that the incubation time with this compound is sufficient to observe an effect. Refer to the detailed experimental protocol below.

Issue 2: I am not observing any significant cell death or cell cycle arrest after this compound treatment.

  • Possible Cause 1: Insufficient Drug Concentration or Exposure Time: The concentration of this compound may be too low, or the treatment duration may be too short to induce a measurable effect.

    • Troubleshooting Step: Perform a dose-response experiment with a wider range of this compound concentrations and extend the incubation time (e.g., 24, 48, and 72 hours).

  • Possible Cause 2: Cell Line Resistance: The target cell line may have inherent resistance mechanisms to Aurora kinase inhibition.

    • Troubleshooting Step: Confirm the expression of Aurora kinases A and B in your cell line using Western blotting or qPCR. As a positive control, you can test this compound on a known sensitive cell line.

  • Possible Cause 3: Inactivation of the Compound: Components in the cell culture medium, such as serum proteins, can sometimes bind to and inactivate small molecule inhibitors.

    • Troubleshooting Step: While serum is generally required for cell culture, consider if reducing the serum concentration during the drug treatment period is feasible for your cell line without affecting its viability.

Issue 3: How can I confirm that the observed effects are due to Aurora kinase inhibition and not off-target effects?

  • Confirmation Method 1: Biomarker Analysis: The most direct way to confirm on-target activity is to measure the phosphorylation of a downstream target of Aurora B kinase.

    • Experimental Step: Perform a Western blot to detect the level of phosphorylated histone H3 at Serine 10 (pHH3) in cell lysates after this compound treatment. A dose-dependent decrease in pHH3 levels is a strong indicator of Aurora B inhibition.[4][6]

  • Confirmation Method 2: Phenotypic Comparison: The cellular phenotype induced by this compound should be consistent with the known consequences of Aurora kinase inhibition.

    • Experimental Step: Use flow cytometry to analyze the cell cycle profile. Inhibition of Aurora kinases typically leads to a G2/M arrest and the appearance of a polyploid (>4N DNA content) cell population.[2][5]

  • Confirmation Method 3: Rescue Experiment (Advanced): If a specific off-target effect is suspected, you can try to rescue the phenotype by modulating the off-target pathway.

    • Experimental Step: This is a more complex approach and requires a good understanding of the potential off-target. For example, if an off-target is known to affect a specific signaling pathway, you could try to activate that pathway downstream of the off-target to see if it reverses the effects of this compound.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Conditions
K562Chronic Myeloid Leukemia50 - 3060Proliferation Assay
BV173B-cell Precursor Leukemia50 - 3060Proliferation Assay
HL60Acute Promyelocytic Leukemia50 - 3060Proliferation Assay
C13*Ovarian Cancer1830 (48h)Viability Assay
A2780cpOvarian Cancer3880 (48h)Viability Assay
BON1Pancreatic Neuroendocrine TumorNot specified (effective at nM)Proliferation Assay
QGP-1Pancreatic Neuroendocrine TumorNot specified (effective at nM)Proliferation Assay
AGSGastric Cancer~500 (24h)Viability Assay
NCI-N87Gastric Cancer~500 (24h)Viability Assay

*Data compiled from multiple sources. Assay conditions and durations can significantly impact IC50 values.[2][8]

Experimental Protocols

Detailed Methodology: Determining this compound IC50 using an MTT Cell Viability Assay

This protocol provides a step-by-step guide for a 96-well plate-based MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined beforehand to ensure cells are in the exponential growth phase at the end of the assay.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance values.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Visualizations

Danusertib_Mechanism_of_Action cluster_0 Cell Cycle Progression (Mitosis) cluster_1 Aurora Kinase Activity Prophase Prophase Metaphase Metaphase Cell_Cycle_Arrest G2/M Arrest Polyploidy Apoptosis Anaphase Anaphase Telophase Telophase Aurora_A Aurora A (Spindle Assembly) Aurora_A->Metaphase Regulates Aurora_B Aurora B (Chromosome Segregation, Cytokinesis) Aurora_B->Anaphase Regulates Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates (Ser10) This compound This compound This compound->Aurora_A Inhibits This compound->Aurora_B Inhibits Inhibition Inhibition Disruption Disruption Inhibition->Histone_H3 Blocks Phosphorylation Phosphorylation Phosphorylation Disruption->Prophase Disrupts Mitosis Disruption->Metaphase Disrupts Mitosis Disruption->Anaphase Disrupts Mitosis Disruption->Telophase Disrupts Mitosis

This compound's primary mechanism of action on the cell cycle.

Experimental_Workflow start Start: Optimize this compound Concentration seed_cells 1. Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells 2. Treat with Serial Dilutions of this compound seed_cells->treat_cells incubate 3. Incubate for 24, 48, 72 hours treat_cells->incubate viability_assay 4. Perform Cell Viability Assay (e.g., MTT, Resazurin) incubate->viability_assay measure 5. Measure Signal (Absorbance/Fluorescence) viability_assay->measure calculate_ic50 6. Calculate % Viability and Determine IC50 measure->calculate_ic50 end End: Optimal Concentration Identified calculate_ic50->end

A typical workflow for optimizing this compound concentration.

Troubleshooting_Tree start High IC50 or No Effect Observed check_drug Is the this compound stock and dilution fresh? start->check_drug check_cells Is the cell line authenticated and low passage? check_drug->check_cells Yes yes1 Yes no1 No action1 Prepare fresh stock and dilutions. check_drug->action1 No check_assay Is the assay optimized (seeding density, duration)? check_cells->check_assay Yes action2 Use authenticated, low passage number cells. check_cells->action2 No check_target Does the cell line express Aurora Kinases? check_assay->check_target Yes action3 Optimize assay parameters. check_assay->action3 No action4 Confirm target expression via Western Blot/qPCR. check_target->action4 No consider_resistance Consider intrinsic cell line resistance. check_target->consider_resistance Yes yes2 Yes no2 No yes3 Yes no3 No yes4 Yes no4 No PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Protein_Synthesis Protein Synthesis Cell Growth mTORC1->Protein_Synthesis Promotes Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition Promotes This compound This compound This compound->PI3K Inhibits Danusertib_Effect Induces Autophagy

References

Addressing acquired resistance to Danusertib in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing acquired resistance to Danusertib in long-term cell culture.

I. Troubleshooting Guides

This section provides solutions to common problems encountered during the development and characterization of this compound-resistant cell lines.

1.1. Problem: Cells are not developing resistance to this compound.

Possible Cause Suggested Solution
Inappropriate initial drug concentration Determine the IC50 of the parental cell line using a cell viability assay (e.g., MTT assay). Start the long-term culture with a this compound concentration at or below the IC20-IC30 to allow for gradual adaptation.
Infrequent or inconsistent drug exposure Maintain a consistent schedule of media changes with fresh this compound. For pulsed-exposure protocols, ensure the timing and duration of drug treatment and recovery periods are strictly followed.
Cell line instability or heterogeneity Ensure you are using a low-passage, well-characterized parental cell line. Consider single-cell cloning of the parental line to start with a homogenous population. Long-term culture can lead to genetic drift, so it is crucial to periodically re-evaluate the characteristics of the parental line.[1]
This compound degradation Prepare fresh this compound stock solutions regularly and store them under the recommended conditions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles.

1.2. Problem: High levels of cell death observed with each increase in this compound concentration.

Possible Cause Suggested Solution
Concentration increments are too large Increase the this compound concentration more gradually. A 1.5 to 2-fold increase at each step is a common starting point, but smaller increments may be necessary for sensitive cell lines.[1]
Insufficient recovery time Allow the surviving cells to repopulate and reach a healthy confluence (e.g., 70-80%) before the next dose escalation.[2]
Selection of a highly sensitive parental cell line Some cell lines may be inherently unable to develop high levels of resistance. If persistent cell death occurs even with small concentration increments, consider using a different parental cell line.

1.3. Problem: Inconsistent results in cell viability assays (e.g., MTT assay).

Possible Cause Suggested Solution
Variable cell seeding density Ensure a uniform number of cells are seeded in each well. Perform a cell count before plating and use a multichannel pipette for consistency.
Incomplete dissolution of formazan crystals After adding the solubilization solution (e.g., DMSO or SDS), ensure the plate is agitated sufficiently to dissolve all purple crystals. Pipetting up and down can aid in dissolution.
Interference from this compound Run appropriate controls, including wells with media and this compound but no cells, to check for any direct reaction between the drug and the assay reagents.
Metabolic changes in resistant cells Be aware that drug-resistant cells can have altered metabolic rates, which may affect MTT assay results. Consider validating viability with a different assay, such as a trypan blue exclusion assay or a CyQUANT assay.

1.4. Problem: Western blot shows no change in downstream signaling despite observed resistance.

Possible Cause Suggested Solution
Resistance mechanism is not pathway-related The primary resistance mechanism may be non-obvious from signaling pathway analysis, such as increased drug efflux.[3][4] Investigate the expression of ABC transporters like ABCG2.
Poor antibody quality Use validated antibodies specific for the phosphorylated and total forms of your target proteins (e.g., Akt, mTOR, Histone H3). Always include positive and negative controls.
Suboptimal protein extraction or sample handling Ensure efficient protein lysis and use phosphatase inhibitors in your lysis buffer to preserve phosphorylation states. Quantify protein concentration accurately before loading.
Timing of sample collection Collect cell lysates at a time point where maximal pathway inhibition is expected in the sensitive cells following this compound treatment to provide the best comparison with resistant cells.

II. Frequently Asked Questions (FAQs)

Q1: How do I confirm that my cell line has genuinely acquired resistance to this compound?

A1: To confirm resistance, you should perform a cell viability assay (e.g., MTT) on both the parental and the putative resistant cell line. A significant increase in the half-maximal inhibitory concentration (IC50) for the long-term treated cells compared to the parental cells indicates acquired resistance. A 3- to 10-fold increase is often considered a good indicator of resistance.[1] This should be a stable phenotype, meaning the resistance is maintained after several passages in drug-free medium.

Q2: What are the known mechanisms of acquired resistance to this compound?

A2: The most well-documented mechanism of acquired resistance to this compound in vitro is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCG2 (also known as BCRP).[3][4] This protein acts as a drug efflux pump, reducing the intracellular concentration of this compound. While mutations in the Aurora kinase domain have been observed as a resistance mechanism for other Aurora kinase inhibitors, this has not been reported as a frequent cause of resistance to this compound in the studied cell lines.[3][4][5]

Q3: My this compound-resistant cells show increased expression of ABCG2. How can I functionally validate this?

A3: You can functionally validate the role of ABCG2 by using a specific inhibitor of this transporter, such as Fumitremorgin C (FTC) or Ko143. Co-treatment of your resistant cells with this compound and the ABCG2 inhibitor should re-sensitize them to this compound, as evidenced by a decrease in the IC50 value.

Q4: Can alterations in the PI3K/Akt/mTOR pathway cause resistance to this compound?

A4: While this compound is known to suppress the PI3K/Akt/mTOR pathway in sensitive cells, the role of this pathway in acquired resistance is an area of ongoing research.[6] It is plausible that reactivation of this pathway through upstream or downstream mutations could contribute to resistance.[7][8][9] To investigate this, you can use Western blotting to compare the phosphorylation status of key pathway components (e.g., p-Akt, p-mTOR, p-S6K) in your parental and resistant cell lines, both with and without this compound treatment.

Q5: My cells show G2/M arrest upon acute this compound treatment, but this is diminished in my resistant line. What does this suggest?

A5: A diminished G2/M arrest in the presence of this compound is a strong indicator of resistance. It suggests that the intracellular concentration of the drug is not sufficient to effectively inhibit Aurora kinases, which are critical for mitotic progression. This could be due to increased drug efflux (e.g., via ABCG2) or, less commonly reported for this compound, alterations in the drug's target.[3][4]

III. Quantitative Data Summary

The following tables provide illustrative data for parental and this compound-resistant (DanR) cell lines. Note that these are example values and will vary depending on the cell line and experimental conditions.

Table 1: Comparison of this compound IC50 Values

Cell LineParental IC50 (µM)This compound-Resistant (DanR) IC50 (µM)Fold Resistance
Example Cell Line A 0.55.010
Example Cell Line B 1.215.613

Table 2: Effect of ABCG2 Inhibition on this compound IC50 in Resistant Cells

Cell LineTreatmentIC50 (µM)
DanR Line A This compound alone5.0
DanR Line A This compound + ABCG2 Inhibitor0.7

IV. Key Experimental Protocols

4.1. Protocol: Generation of a this compound-Resistant Cell Line

  • Determine Parental IC50: Culture the parental cell line and determine the IC50 of this compound using an MTT assay.

  • Initial Exposure: Begin by culturing the parental cells in media containing this compound at a concentration equal to the IC20-IC30.

  • Monitor and Passage: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. When the cells reach 70-80% confluency, passage them as usual, reseeding them in the same drug concentration.

  • Dose Escalation: Once the cells are growing at a stable rate (comparable to the parental line), increase the this compound concentration by 1.5 to 2-fold.

  • Repeat and Select: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. If significant cell death occurs, reduce the concentration increment or allow for a longer recovery period.

  • Confirm Resistance: Periodically (e.g., every 4-6 weeks), perform an MTT assay to compare the IC50 of the treated cells to the parental cells.

  • Establish and Bank: Once a desired level of resistance is achieved and stable, expand the resistant cell line and create cryopreserved stocks.

4.2. Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells (both parental and resistant) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add MTT Reagent: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Reading: Shake the plate to dissolve the crystals and read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

4.3. Protocol: Western Blot for Signaling Pathway Analysis

  • Cell Lysis: Treat parental and resistant cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-ABCG2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

V. Visualizations

Danusertib_Resistance_Workflow cluster_dev Resistance Development cluster_char Characterization Start Parental Cell Line IC50 Determine IC50 Start->IC50 Culture Long-term culture with increasing this compound IC50->Culture Resistant Resistant Cell Line Culture->Resistant Viability Confirm IC50 Shift (MTT Assay) Resistant->Viability Mechanism Investigate Mechanism Viability->Mechanism Western Western Blot (ABCG2, p-Akt) Mechanism->Western Flow Flow Cytometry (Cell Cycle) Mechanism->Flow

Caption: Experimental workflow for developing and characterizing this compound-resistant cell lines.

Danusertib_Signaling_Pathway cluster_pathway PI3K/Akt/mTOR Pathway cluster_resistance Mechanisms of Resistance RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits Aurora Aurora Kinases This compound->Aurora Inhibits ABCG2 ABCG2 Efflux Pump ABCG2->this compound Effluxes Cell Cell Membrane

Caption: this compound's targets and a key resistance mechanism.

Caption: Troubleshooting logic for failure to develop this compound resistance.

References

How to mitigate Danusertib-induced neutropenia in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists investigating Danusertib-induced neutropenia in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause neutropenia?

A1: this compound (formerly PHA-739358) is a small molecule inhibitor of the Aurora kinase family (A, B, and C), with potent activity against Aurora B.[1][2] Aurora kinases are essential for the proper progression of mitosis (cell division).[1] By inhibiting Aurora B, this compound disrupts critical mitotic events, such as histone H3 phosphorylation, leading to failed cell division and apoptosis in rapidly proliferating cells.[1][3]

Neutropenia, a significant reduction in neutrophils, is the primary dose-limiting toxicity (DLT) of this compound because neutrophils and their hematopoietic precursors in the bone marrow have a high rate of proliferation, making them highly susceptible to the anti-mitotic effects of the drug.[1][3][4] This effect is a known toxicity for the class of Aurora kinase inhibitors.[5]

Q2: What is the primary strategy to mitigate this compound-induced neutropenia in animal studies?

A2: The primary and most effective strategy is the administration of Granulocyte Colony-Stimulating Factor (G-CSF).[1][3] G-CSF is a hematopoietic growth factor that stimulates the proliferation and differentiation of neutrophil precursors in the bone marrow, thereby counteracting the myelosuppressive effects of this compound.[1] Clinical trials in humans have demonstrated that co-administration of G-CSF (filgrastim) allows for the safe administration of higher, more therapeutically effective doses of this compound.[1][4]

Q3: How do I convert the clinically effective doses of this compound (mg/m²) to an appropriate dose for my animal model (mg/kg)?

A3: Dose conversion from human to animal models should be based on Body Surface Area (BSA) normalization. A common method uses the following formula:

Animal Dose (mg/kg) = Human Dose (mg/m²) × (Animal Km / Human Km)

The Km factor is a conversion factor that relates body weight to BSA for a given species.

Table 1: Body Surface Area Conversion Factors

Species Body Weight (kg) Km Factor
Human 60 37
Rat 0.15 6
Mouse 0.02 3

This table provides standard Km values. For precise calculations, refer to FDA guidelines.

Example Calculation (Human to Mouse): To convert a human dose of 500 mg/m² to a mouse dose in mg/kg: Mouse Dose (mg/kg) = 500 mg/m² × (3 / 37) ≈ 40.5 mg/kg

Q4: When should I start G-CSF administration relative to this compound treatment?

A4: Based on clinical trial protocols and general practice for chemotherapy-induced neutropenia, G-CSF administration should begin 24 to 72 hours after the administration of the cytotoxic agent (this compound).[1] Starting G-CSF concurrently with or immediately after this compound is not recommended, as it could potentially increase the pool of proliferating myeloid progenitors that are sensitive to this compound's cytotoxic effects.

Troubleshooting Guides

Issue 1: Unexpectedly Severe or Rapid Onset of Neutropenia
  • Possible Cause 1: Dose Calculation Error: Double-check your dose conversion calculations from human mg/m² to animal mg/kg. Ensure you are using the correct Km factor for your specific animal model.

  • Possible Cause 2: Animal Strain Sensitivity: Different strains of mice or rats can have varying sensitivities to drug-induced myelosuppression. The reported toxicities in preclinical studies were primarily in rats and dogs.[1] If using a novel or highly sensitive mouse strain, consider performing a preliminary dose-range-finding study with a wider dose range.

  • Possible Cause 3: Formulation or Vehicle Issues: Ensure this compound is properly solubilized and stable in your chosen vehicle. Precipitation of the compound could lead to inaccurate dosing. The formulation used in clinical trials was a 1% (w/v) sterile solution.[1]

  • Solution/Action Plan:

    • Verify all dose calculations.

    • Review literature for the known sensitivity of your chosen animal strain to other myelosuppressive agents.

    • Conduct a small pilot study with 2-3 lower dose levels to establish a tolerable dose range in your specific model.

    • Analyze the formulation for stability and solubility.

Issue 2: G-CSF Mitigation is Ineffective or Suboptimal
  • Possible Cause 1: Incorrect G-CSF Timing: As mentioned in the FAQ, the timing of G-CSF is critical. If administered too early, it may not be effective. If administered too late (i.e., after the neutrophil nadir), its ability to prevent severe neutropenia will be diminished. The neutropenic nadir in humans was observed around day 8 post-Danusertib infusion.[1]

  • Possible Cause 2: Insufficient G-CSF Dose or Duration: The standard dose of G-CSF (filgrastim) in mice is typically 5-10 µg/kg/day. The duration of treatment should be sufficient to cover the expected period of neutropenia, often lasting for several days until neutrophil recovery is observed.

  • Possible Cause 3: G-CSF Bioactivity: Ensure the G-CSF used is from a reputable source and has been stored correctly to maintain its biological activity.

  • Solution/Action Plan:

    • Adjust the G-CSF administration schedule to begin 24 hours after this compound administration.

    • Consider increasing the G-CSF dose to the higher end of the recommended range (e.g., 10 µg/kg/day).

    • Extend the duration of G-CSF treatment until absolute neutrophil counts (ANC) have returned to baseline or near-baseline levels.

    • Test the bioactivity of your G-CSF stock in a separate, simple in vivo experiment or purchase a new lot.

Experimental Protocols

Protocol 1: Establishing a Dose-Response for this compound-Induced Neutropenia in Mice

This protocol outlines a method to determine the relationship between the dose of this compound and the severity of neutropenia.

  • Animal Model: Female BALB/c mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.

  • Grouping: Randomly assign animals to 5 groups (n=5 per group):

    • Group 1: Vehicle control (e.g., sterile saline with appropriate solubilizing agent)

    • Group 2: this compound 10 mg/kg

    • Group 3: this compound 20 mg/kg

    • Group 4: this compound 40 mg/kg

    • Group 5: this compound 60 mg/kg

  • Drug Administration: Administer this compound or vehicle as a single intravenous (IV) or intraperitoneal (IP) injection on Day 0.

  • Blood Sampling: Collect a small volume of blood (e.g., 20-30 µL) via tail vein or saphenous vein at the following time points: Day -1 (baseline), Day 3, Day 5, Day 8, Day 11, and Day 15.

  • Hematological Analysis: Perform a complete blood count (CBC) with differential using an automated hematology analyzer calibrated for mouse blood. Record the Absolute Neutrophil Count (ANC).

  • Data Analysis: Calculate the mean ANC for each group at each time point. Determine the neutrophil nadir (lowest point) for each dose group and the time to nadir.

Table 2: Illustrative Data for this compound Dose-Response Study

Treatment Group ANC at Nadir (x10³/µL) (Mean ± SD) Day of Nadir % ANC Reduction from Baseline
Vehicle Control 1.8 ± 0.4 N/A 0%
This compound 10 mg/kg 1.2 ± 0.3 8 33%
This compound 20 mg/kg 0.8 ± 0.2 8 55%
This compound 40 mg/kg 0.3 ± 0.1 8 83%
This compound 60 mg/kg < 0.1 8 >95%

(Note: This is illustrative data intended for guidance on data presentation.)

Protocol 2: G-CSF Mitigation of this compound-Induced Neutropenia

This protocol is designed to test the efficacy of G-CSF in preventing severe neutropenia induced by a pre-determined dose of this compound.

  • Animal Model: Female BALB/c mice, 8-10 weeks old.

  • Grouping: Randomly assign animals to 3 groups (n=5 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 40 mg/kg, a dose shown to cause significant neutropenia) + Vehicle for G-CSF

    • Group 3: this compound (40 mg/kg) + G-CSF (e.g., 10 µg/kg/day)

  • This compound Administration: Administer this compound or its vehicle as a single injection on Day 0.

  • G-CSF Administration: Beginning on Day 1 (24 hours after this compound), administer G-CSF or its vehicle (e.g., sterile saline) via subcutaneous (SC) injection once daily for 10 consecutive days (Day 1 to Day 10).

  • Blood Sampling & Analysis: Perform blood collection and hematological analysis as described in Protocol 1.

  • Data Analysis: Compare the ANC nadir, duration of severe neutropenia (e.g., ANC < 0.5 x10³/µL), and time to recovery between Group 2 and Group 3.

Table 3: Illustrative Data for G-CSF Mitigation Study

Treatment Group ANC at Nadir (x10³/µL) (Mean ± SD) Duration of Severe Neutropenia (Days)
Vehicle Control 1.9 ± 0.5 0
This compound (40 mg/kg) 0.3 ± 0.1 4
This compound + G-CSF 1.1 ± 0.3 1

(Note: This is illustrative data intended for guidance on data presentation.)

Visualizations

Danusertib_Pathway cluster_mitosis Mitosis cluster_cpc Chromosome Passenger Complex (CPC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Chromosome_Segregation Correct Chromosome Segregation Metaphase->Chromosome_Segregation Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora_B Aurora B Kinase INCENP INCENP Aurora_B->INCENP Survivin Survivin Aurora_B->Survivin Borealin Borealin Aurora_B->Borealin Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates (p-H3) G2M_Arrest G2/M Arrest & Apoptosis Histone_H3->Metaphase Enables This compound This compound This compound->Aurora_B Inhibits This compound->G2M_Arrest

Caption: this compound inhibits Aurora B kinase, preventing Histone H3 phosphorylation and causing G2/M arrest.

Mitigation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Animals Select Animal Model (e.g., BALB/c Mice) Grouping Randomize into Groups: 1. Vehicle 2. This compound 3. This compound + G-CSF Animals->Grouping Baseline Collect Baseline Blood (Day -1) Grouping->Baseline Dose_Dan Administer this compound (Day 0) Baseline->Dose_Dan Dose_GCSF Administer G-CSF (Daily, Day 1-10) Dose_Dan->Dose_GCSF 24h delay Sampling Serial Blood Sampling (e.g., Day 3, 5, 8, 11, 15) Dose_GCSF->Sampling Analysis CBC with Differential (Focus on ANC) Sampling->Analysis Endpoint Determine ANC Nadir & Duration of Neutropenia Analysis->Endpoint

Caption: Experimental workflow for testing G-CSF mitigation of this compound-induced neutropenia.

Logical_Relationship Dan_Dose This compound Dose Neutropenia Severity of Neutropenia Dan_Dose->Neutropenia Increases Tolerated_Dose Maximum Tolerated Dose Neutropenia->Tolerated_Dose Limits GCSF_Support G-CSF Support GCSF_Support->Neutropenia Decreases GCSF_Support->Tolerated_Dose Increases

Caption: Logical relationship between this compound dose, G-CSF support, neutropenia, and tolerability.

References

Technical Support Center: Danusertib Infusion Schedule Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing Danusertib infusion schedules to enhance therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small molecule ATP-competitive inhibitor of Aurora kinases A, B, and C, which are crucial for cell cycle regulation.[1][2][3] It also demonstrates inhibitory activity against other tyrosine kinases, including ABL, RET, TrkA, and FGFR1.[1][3] Its anti-tumor effect is primarily attributed to the disruption of mitosis, leading to polyploidy and subsequent cell death.[4][5]

Q2: What are the reported IC50 values for this compound against its primary targets?

The half-maximal inhibitory concentrations (IC50) of this compound against the Aurora kinases have been determined in cell-free assays as follows:

TargetIC50 (nM)
Aurora A13
Aurora B79
Aurora C61
ABL25
RET31
TrkA31
FGFR147

Data sourced from in vitro cell-free assays.[1][6]

Q3: What are the common dose-limiting toxicities (DLTs) observed with this compound administration?

The most frequently reported dose-limiting toxicity for this compound across various clinical trials is neutropenia, which is often transient and manageable.[4][6][7] Other notable DLTs include febrile neutropenia and mucositis.[6][8]

Q4: Have different infusion schedules for this compound been investigated in clinical trials?

Yes, several intravenous infusion schedules have been explored to optimize the therapeutic window of this compound. These include:

  • 3-hour daily infusions for 7 consecutive days every 14 days (Schedule A). [6][8]

  • 3-hour daily infusions for 14 consecutive days every 21 days (Schedule B). [6][8]

  • 6-hour infusions on days 1, 8, and 15 every 28 days. [4][9]

  • 24-hour continuous infusion every 14 days. [5][10]

Troubleshooting Guide

Problem: High incidence of grade 3/4 neutropenia is observed in our preclinical model.

Possible Cause & Solution:

  • Cause: The dose and/or schedule of this compound administration may be too aggressive, leading to excessive bone marrow suppression. The cell cycle-dependent mechanism of Aurora kinase inhibitors makes actively dividing hematopoietic progenitors sensitive to the drug.[4][6]

  • Troubleshooting Steps:

    • Reduce the Dose: Titrate down the this compound concentration to a level that maintains anti-tumor efficacy while minimizing hematological toxicity.

    • Modify the Infusion Schedule:

      • Consider a less frequent dosing schedule (e.g., moving from a daily to a weekly schedule) to allow for bone marrow recovery between doses.[4][9]

      • Explore shorter infusion durations if continuous exposure is not critical for efficacy in your model.

    • Investigate Combination Therapy: The co-administration of granulocyte colony-stimulating factor (G-CSF) has been shown to mitigate neutropenia in clinical settings.[5][10]

Problem: Sub-optimal anti-tumor efficacy is observed despite reaching the maximum tolerated dose (MTD).

Possible Cause & Solution:

  • Cause: The tumor model may have intrinsic resistance mechanisms, or the pharmacokinetic/pharmacodynamic (PK/PD) profile of the current infusion schedule may not be optimal for sustained target inhibition.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Measure the phosphorylation of histone H3 (a downstream target of Aurora B) in tumor biopsies or surrogate tissues to confirm that this compound is inhibiting its target at the administered dose.[4][5][6]

    • Evaluate Alternative Schedules:

      • A more prolonged infusion at a lower dose might achieve more sustained target inhibition without increasing peak-dose-related toxicities.

      • Conversely, a higher dose with a less frequent schedule might be more effective against tumors that require a high concentration threshold for response.

    • Explore Combination Therapies: Preclinical models suggest that this compound can act synergistically with other agents, such as sorafenib in hepatocellular carcinoma or imatinib in chronic myeloid leukemia.[6]

Experimental Protocols

Protocol: Western Blot Analysis of Histone H3 Phosphorylation

This protocol describes the methodology for assessing the pharmacodynamic effect of this compound by measuring the inhibition of histone H3 phosphorylation at Serine 10.

  • Sample Collection: Collect tumor tissue or peripheral blood mononuclear cells (PBMCs) at baseline and at various time points following this compound infusion.

  • Protein Extraction:

    • For tissue samples, homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For PBMCs, lyse the cells directly in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-histone H3 (Ser10) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensity using densitometry software. Normalize the phospho-histone H3 signal to the total histone H3 signal to account for loading differences.[6]

Data Presentation

Table 1: Summary of this compound Pharmacokinetics from a Phase I Study in Advanced CML and Ph+ ALL

ParameterDay 1 (Mean ± SD)Day 7 (Mean ± SD)
Cmax (µM)Varies with doseVaries with dose
AUC0-24h (µM·h)6.78 ± 1.84 (at 90 mg/m²) to 15.9 ± 8.42 (at 200 mg/m²)6.40 ± 2.34 (at 90 mg/m²) to 15.3 ± 5.64 (at 200 mg/m²)
Accumulation Ratio (Cmax)-1.3
Accumulation Ratio (AUC)-1.1

Data from a 3-hour daily infusion for 7 days schedule. The extent of exposure to this compound increased with dose and was time-independent.[6]

Table 2: Clinical Responses in a Phase I Study of this compound in Advanced Leukemia

Infusion ScheduleNumber of PatientsDose-Limiting ToxicitiesNumber of ResponsesNotes
Schedule A (3-hr daily x 7 days, 14-day cycle)29Febrile neutropenia, Mucositis4All responses were in patients with the T315I ABL kinase mutation.[6][8]
Schedule B (3-hr daily x 14 days, 21-day cycle)8Not established0Enrollment was stopped early due to logistical challenges.[6][8]

Visualizations

Danusertib_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_aurora_kinases Aurora Kinase Regulation G2 G2 Phase M Mitosis G2->M G1 G1 Phase M->G1 Apoptosis Apoptosis M->Apoptosis Mitotic Arrest S S Phase G1->S S->G2 AuroraA Aurora A AuroraA->M Promotes Mitotic Entry AuroraB Aurora B AuroraB->M Ensures Chromosome Segregation AuroraC Aurora C This compound This compound This compound->AuroraA Inhibits This compound->AuroraB Inhibits This compound->AuroraC Inhibits

Caption: this compound's mechanism of action via inhibition of Aurora kinases.

Experimental_Workflow_Pharmacodynamics cluster_in_vivo In Vivo Experiment cluster_lab_analysis Laboratory Analysis Dosing Administer this compound (Optimized Infusion Schedule) SampleCollection Collect Tumor/PBMC Samples (Baseline, Post-Infusion) Dosing->SampleCollection ProteinExtraction Protein Extraction SampleCollection->ProteinExtraction Quantification Protein Quantification ProteinExtraction->Quantification WesternBlot Western Blotting Quantification->WesternBlot Phospho-Histone H3 Total Histone H3 Analysis Densitometry Analysis WesternBlot->Analysis Result Result Analysis->Result Assess Target Inhibition

Caption: Workflow for assessing this compound's pharmacodynamic effects.

Troubleshooting_Logic_Tree cluster_toxicity_solutions Toxicity Solutions cluster_efficacy_solutions Efficacy Solutions Start Experimental Observation Toxicity High Toxicity (e.g., Neutropenia) Start->Toxicity Efficacy Sub-optimal Efficacy Start->Efficacy ReduceDose Reduce Dose Toxicity->ReduceDose ModifySchedule Modify Schedule (e.g., less frequent) Toxicity->ModifySchedule AddSupport Add G-CSF Support Toxicity->AddSupport ConfirmTarget Confirm Target Engagement (p-H3) Efficacy->ConfirmTarget AltSchedule Alternative Schedule (e.g., prolonged infusion) Efficacy->AltSchedule ComboTx Combination Therapy Efficacy->ComboTx

Caption: Troubleshooting logic for this compound infusion experiments.

References

Validation & Comparative

Danusertib: A Comparative Analysis of Efficacy in the Landscape of Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Danusertib, a pan-Aurora kinase inhibitor, with other notable inhibitors targeting the Aurora kinase family. The following analysis is based on publicly available preclinical and clinical data, offering a resource for researchers and drug development professionals.

Introduction to Aurora Kinase Inhibition

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis. Their overexpression in various cancers has made them attractive targets for anticancer therapies.[1] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[2][3] Aurora C's function is less understood but is also implicated in mitosis.[2] Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells. This guide focuses on comparing the efficacy of this compound with other prominent Aurora kinase inhibitors, including Alisertib, Barasertib, Tozasertib, and SNS-314.

Preclinical Efficacy: A Comparative Overview

The preclinical efficacy of Aurora kinase inhibitors is often evaluated through in vitro kinase assays to determine their potency against specific Aurora kinase isoforms (IC50 values) and cell-based assays to assess their anti-proliferative effects on various cancer cell lines.

Table 1: Comparative Inhibitory Activity (IC50 nM) of Aurora Kinase Inhibitors in Cell-Free Assays
InhibitorAurora A (IC50, nM)Aurora B (IC50, nM)Aurora C (IC50, nM)Other Notable Targets (IC50/Ki, nM)
This compound 13[4][5][6]79[4][5][6]61[4][5][6]ABL (25), RET (31), TrkA (31), FGFR1 (47)[4]
Alisertib 1.2[7][8]396.5[7][8]->200-fold selectivity for Aurora A over B[7][8]
Barasertib 1369[9]0.37[9][10]->1000-fold greater affinity for Aurora B over A[11]
Tozasertib 0.6[11][12]18[11][12]4.6[11][12]FLT3 (30), BCR-ABL (30)[12]
SNS-314 9[13][14]31[13][14]3-6[13][14]Less potent against Trk A/B, Flt4, Fms, Axl, c-Raf, DDR2[15][14]

Note: IC50 values are sourced from multiple publications and may have been determined under different experimental conditions.

Table 2: Comparative Anti-proliferative Activity (IC50) in Selected Cancer Cell Lines
InhibitorCell LineCancer TypeIC50 (nM)
This compound HL-60Acute Myeloid Leukemia50 - 3060[4]
K562Chronic Myeloid Leukemia50 - 3060[4]
A2780cpOvarian Cancer3880 (48h)[4]
Alisertib HCT-116Colorectal Carcinoma15 - 469[1]
Multiple Myeloma cell linesMultiple Myeloma3 - 1710[7][8]
PTCL cell linesPeripheral T-cell Lymphoma80-100[16]
Barasertib SCLC cell lines (sensitive)Small Cell Lung Cancer<50[9][17]
Tozasertib ATC cell linesAnaplastic Thyroid Cancer25 - 150[12]
Neuroblastoma cell linesNeuroblastoma5.5 - 664[18]
SNS-314 HCT116Colorectal Carcinoma1.8 - 24[13]
A2780Ovarian Cancer1.8[13]

Note: IC50 values are dependent on the specific cell line and assay conditions (e.g., incubation time).

Clinical Efficacy: A Summary of Key Findings

The clinical development of Aurora kinase inhibitors has been pursued in both solid tumors and hematological malignancies. Efficacy is typically assessed by objective response rate (ORR), progression-free survival (PFS), and overall survival (OS), based on established criteria such as RECIST 1.1 for solid tumors and the Cheson criteria for lymphomas.[6][7][18][19][20][21][22][23]

Table 3: Selected Clinical Trial Results for Aurora Kinase Inhibitors in Solid Tumors
InhibitorCancer TypePhaseKey Efficacy ResultsCommon Grade ≥3 Adverse Events
This compound Advanced Solid TumorsI1 PR in SCLC; SD in several patients.[24][25][26]Neutropenia, febrile neutropenia.[24][26]
Multiple Solid TumorsIIMarginal single-agent activity; PFR at 4 months: BC 18.4%, OC 12.1%, NSCLC 10.4%.[27]Hematological toxicity, fatigue, nausea, diarrhea.[27]
Alisertib Advanced Solid TumorsIMTD established; evidence of antitumor activity.[20][28][29][30]Neutropenia, fatigue, nausea, rash, mucositis, alopecia.[20][28][29][30]
Castration-resistant Prostate CancerII6-month rPFS was the primary endpoint.Fatigue, neutropenia, febrile neutropenia, thrombocytopenia.
Barasertib Advanced Solid TumorsIStable disease observed in 23% of patients.[25]Neutropenia.[25]

PR: Partial Response, SD: Stable Disease, SCLC: Small Cell Lung Cancer, PFR: Progression-Free Rate, BC: Breast Cancer, OC: Ovarian Cancer, NSCLC: Non-Small Cell Lung Cancer, MTD: Maximum Tolerated Dose, rPFS: radiographic Progression-Free Survival.

Table 4: Selected Clinical Trial Results for Aurora Kinase Inhibitors in Hematological Malignancies
InhibitorCancer TypePhaseKey Efficacy ResultsCommon Grade ≥3 Adverse Events
This compound CML/ALL (BCR-ABL T315I+)IShowed promising activity in heavily pretreated patients.Neutropenia.
Alisertib Relapsed/Refractory Aggressive B-cell and T-cell LymphomasIIORR: 27% in B-cell lymphomas, 50% in a cohort of T-cell lymphomas.Neutropenia, thrombocytopenia, anemia.
Relapsed/Refractory PTCLIIIDid not show superiority over comparator arm.Anemia, neutropenia.
Barasertib Elderly AMLIIOCRR: 35.4% vs 11.5% for low-dose cytarabine.Stomatitis, febrile neutropenia.
Advanced AMLI/IIOverall hematologic response rate of 25%.[14]Febrile neutropenia, stomatitis/mucosal inflammation.[14]

CML: Chronic Myeloid Leukemia, ALL: Acute Lymphoblastic Leukemia, PTCL: Peripheral T-cell Lymphoma, AML: Acute Myeloid Leukemia, ORR: Objective Response Rate, OCRR: Objective Complete Response Rate.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the Aurora kinase signaling pathway and a general workflow for assessing inhibitor efficacy.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 CDK1_CyclinB CDK1/Cyclin B G2->CDK1_CyclinB Activation Prophase Prophase Spindle_Assembly Spindle Assembly Prophase->Spindle_Assembly Metaphase Metaphase Chromosome_Segregation Chromosome Segregation Metaphase->Chromosome_Segregation Anaphase Anaphase Cytokinesis_Node Cytokinesis Anaphase->Cytokinesis_Node Cytokinesis Cytokinesis Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Condensation Chromosome Condensation Aurora_B->Chromosome_Condensation Aurora_B->Chromosome_Segregation Aurora_B->Cytokinesis_Node PLK1 PLK1 PLK1->Spindle_Assembly CDK1_CyclinB->Prophase Danusertib_node This compound & other pan-inhibitors Danusertib_node->Aurora_A Inhibits Danusertib_node->Aurora_B Inhibits Alisertib_node Alisertib (Aurora A selective) Alisertib_node->Aurora_A Inhibits Barasertib_node Barasertib (Aurora B selective) Barasertib_node->Aurora_B Inhibits

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo / Clinical Studies Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo) IC50 Determine IC50 Kinase_Assay->IC50 Cell_Assay Cell Proliferation Assay (e.g., MTT) GI50 Determine GI50/IC50 Cell_Assay->GI50 Xenograft Xenograft Models Tumor_Growth Assess Tumor Growth Inhibition Xenograft->Tumor_Growth Clinical_Trials Clinical Trials (Phase I-III) Efficacy_Safety Evaluate Efficacy (ORR, PFS) & Safety Clinical_Trials->Efficacy_Safety Compound Aurora Kinase Inhibitor (e.g., this compound) Compound->Kinase_Assay Compound->Cell_Assay Compound->Xenograft Compound->Clinical_Trials Data_Analysis Comparative Data Analysis IC50->Data_Analysis GI50->Data_Analysis Tumor_Growth->Data_Analysis Efficacy_Safety->Data_Analysis

Caption: General Experimental Workflow for Efficacy Evaluation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of standard methodologies used to assess the efficacy of Aurora kinase inhibitors.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

General Procedure:

  • Reaction Setup: A reaction mixture is prepared containing the purified recombinant Aurora kinase, a kinase-specific substrate (e.g., a peptide), and ATP in a suitable kinase buffer.[4][24][28]

  • Inhibitor Addition: The test inhibitor (e.g., this compound) is added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for ATP consumption and ADP production.

  • ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.[4][24][28]

  • ADP to ATP Conversion: A "Kinase Detection Reagent" is added, which contains enzymes that convert the generated ADP back to ATP.

  • Luminescence Detection: The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal, which is proportional to the initial amount of ADP produced. The signal is measured using a luminometer.

  • Data Analysis: The luminescence data is used to calculate the percent inhibition at each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).

General Procedure:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[11][13][27]

  • Compound Treatment: The cells are treated with the Aurora kinase inhibitor at a range of concentrations for a specified duration (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Metabolically active cells reduce the yellow MTT to purple formazan crystals. The plate is incubated for a few hours to allow for this conversion.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

Conclusion

This compound demonstrates activity against all three Aurora kinase isoforms, distinguishing it from more selective inhibitors like Alisertib (Aurora A) and Barasertib (Aurora B).[4][5][6][7][8][9] This pan-inhibitory profile may offer a broader anti-tumor effect but could also contribute to a different toxicity profile. Preclinical data show this compound's efficacy across a range of cancer cell lines.

In the clinical setting, this compound has shown some promising activity, particularly in hematological malignancies. However, like many Aurora kinase inhibitors, its efficacy as a single agent in solid tumors has been modest.[27] The comparative clinical data suggests that the therapeutic window and patient selection will be critical for the successful development of all Aurora kinase inhibitors. Future research will likely focus on identifying predictive biomarkers and exploring combination therapies to enhance the efficacy of this compound and other agents in this class.

References

A Preclinical Showdown: Danusertib vs. Alisertib in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of novel therapeutic strategies for multiple myeloma, targeting the Aurora kinases, key regulators of mitosis, has emerged as a promising avenue. This guide provides a detailed preclinical comparison of two notable Aurora kinase inhibitors: Danusertib (PHA-739358), a pan-Aurora kinase inhibitor, and Alisertib (MLN8237), a selective Aurora A kinase inhibitor. This analysis is based on available preclinical data to inform researchers, scientists, and drug development professionals on their mechanisms of action, efficacy, and experimental validation in the context of multiple myeloma.

At a Glance: Key Differences

FeatureThis compound (PHA-739358)Alisertib (MLN8237)
Primary Target Pan-Aurora Kinase Inhibitor (Aurora A, B, C)Selective Aurora A Kinase Inhibitor
Additional Targets Abl, Ret, FGFR-1, TrkAHighly selective for Aurora A over B
Reported IC50 (Cell-Free) Aurora A: 13 nM, Aurora B: 79 nM, Aurora C: 61 nMAurora A: 1.2 nM, Aurora B: 396.5 nM[1]
Reported IC50 (MM Cell Lines) Data not available in reviewed literature.0.003 - 1.71 µM
Primary Mechanism in MM Induction of G2/M cell cycle arrest and apoptosis (Inferred)Induction of G2/M cell cycle arrest, apoptosis, and senescence
In Vivo Efficacy in MM Data not available in reviewed literature.Significant reduction in tumor burden and increased overall survival in xenograft models[2]

Mechanism of Action and Signaling Pathways

This compound, as a pan-Aurora kinase inhibitor, disrupts the function of all three Aurora kinase family members. Inhibition of Aurora A interferes with centrosome separation and spindle assembly, while inhibition of Aurora B, a component of the chromosomal passenger complex, leads to defects in chromosome segregation and cytokinesis. This dual action is expected to induce a robust mitotic arrest, leading to polyploidy and eventual apoptosis. Furthermore, this compound's inhibition of other kinases like Abl and FGFR-1 could contribute to its anti-myeloma activity, although this requires further investigation in the context of multiple myeloma.

Alisertib, in contrast, exhibits high selectivity for Aurora A kinase. Its primary mechanism involves the disruption of mitotic spindle formation, leading to mitotic arrest at the G2/M phase. This prolonged arrest triggers cellular senescence or apoptosis. In some contexts, Alisertib has been shown to induce apoptosis and autophagy by targeting the AKT/mTOR/AMPK/p38 pathway in leukemic cells, a pathway also relevant in multiple myeloma.[2]

Aurora_Kinase_Inhibition_Pathway cluster_this compound This compound cluster_alisertib Alisertib cluster_effects Cellular Effects This compound This compound AurA_D Aurora A This compound->AurA_D Inhibits AurB_D Aurora B This compound->AurB_D Inhibits AurC_D Aurora C This compound->AurC_D Inhibits Other_Kinases Abl, FGFR-1, etc. This compound->Other_Kinases Inhibits Mitotic_Arrest G2/M Arrest AurA_D->Mitotic_Arrest AurB_D->Mitotic_Arrest Polyploidy Polyploidy/ Endoreduplication AurB_D->Polyploidy Alisertib Alisertib AurA_A Aurora A Alisertib->AurA_A Selectively Inhibits AurA_A->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Polyploidy->Apoptosis

Caption: Comparative signaling pathways of this compound and Alisertib.

Preclinical Efficacy: A Comparative Overview

In Vitro Studies

This compound: While specific data on this compound in multiple myeloma cell lines is limited, its potent pan-Aurora kinase inhibition suggests it would effectively inhibit proliferation and induce cell death. In other cancer cell lines, this compound has been shown to cause G2/M arrest and apoptosis. The induction of endoreduplication, a phenotype associated with Aurora B inhibition, is a likely outcome in myeloma cells treated with this compound.[1]

Alisertib: Alisertib has demonstrated potent anti-proliferative activity across a panel of multiple myeloma cell lines, with IC50 values ranging from nanomolar to low micromolar concentrations.[3] It effectively induces G2/M cell cycle arrest and apoptosis in these cells.

Quantitative Data Summary (In Vitro)

ParameterThis compoundAlisertib
MM Cell Line IC50 Not Available0.003 - 1.71 µM
Effect on Cell Cycle G2/M Arrest (Inferred)G2/M Arrest
Effect on Apoptosis Induction (Inferred)Induction
In Vivo Studies

This compound: In vivo efficacy data for this compound in multiple myeloma xenograft models is not available in the reviewed literature. Studies in other cancer models, such as gastroenteropancreatic neuroendocrine tumors, have shown significant tumor growth inhibition.[4]

Alisertib: Alisertib has demonstrated significant in vivo efficacy in a xenograft-murine model of human multiple myeloma. Treatment with Alisertib led to a significant reduction in tumor burden and an increase in overall survival.[2]

Experimental Protocols

Below are generalized protocols for key experiments used to evaluate the preclinical efficacy of Aurora kinase inhibitors.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate multiple myeloma cells (e.g., RPMI-8226, U266, MM.1S) in 96-well plates at a density of 2 x 104 cells/well.

  • Drug Treatment: Treat cells with increasing concentrations of this compound or Alisertib for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat multiple myeloma cells with the desired concentrations of this compound or Alisertib for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat multiple myeloma cells with this compound or Alisertib for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously inject human multiple myeloma cells (e.g., MM.1S) into the flank of immunodeficient mice (e.g., SCID mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Administer this compound or Alisertib orally or via intraperitoneal injection at specified doses and schedules.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: Monitor animal weight and overall health. Euthanize mice when tumors reach a predetermined size or at the end of the study.

  • Data Analysis: Compare tumor growth inhibition and overall survival between treated and control groups.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture MM Cell Lines Treatment Treat with this compound or Alisertib Cell_Culture->Treatment Xenograft Establish MM Xenograft Model Cell_Culture->Xenograft Proceed to in vivo based on in vitro results Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Drug_Admin Administer this compound or Alisertib Xenograft->Drug_Admin Tumor_Monitoring Monitor Tumor Growth & Survival Drug_Admin->Tumor_Monitoring

References

Validating the On-Target Efficacy of Danusertib: A Comparative Guide Using Genetic Rescue Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Danusertib, a potent pan-Aurora kinase inhibitor, and outlines a gold-standard methodology for validating its on-target effects. By comparing this compound to other Aurora kinase inhibitors and detailing the protocol for genetic rescue experiments, we offer a framework for rigorously assessing its mechanism of action.

This compound (PHA-739358) is a small molecule inhibitor targeting the Aurora kinase family (A, B, and C), which are critical regulators of mitosis.[1][2] While potent, it also exhibits activity against other kinases such as Abl, Ret, and FGFR-1.[1][3] Distinguishing the cellular effects caused by inhibition of its primary Aurora kinase targets from those caused by off-target inhibition is crucial for its clinical development. Genetic rescue experiments provide a definitive method to confirm that a drug's phenotypic effects are a direct result of modulating its intended target.

This compound: Kinase Inhibition Profile

This compound demonstrates potent inhibitory activity against all three Aurora kinase isoforms at low nanomolar concentrations. Its broader kinase inhibition profile is important to consider when interpreting cellular phenotypes.

Target KinaseIC50 (nM)Notes
Aurora A 13Primary Target. Key regulator of centrosome separation and spindle assembly.[1][4]
Aurora B 79Primary Target. Component of the chromosomal passenger complex, essential for chromosome segregation and cytokinesis.[1][4]
Aurora C 61Primary Target. Functions in meiosis and may play a role in mitosis.[1][4]
Abl 25Off-Target. Clinically relevant for its role in chronic myeloid leukemia (CML), including T315I mutant.[1][5]
FGFR1 47Off-Target. Receptor tyrosine kinase involved in cell proliferation and differentiation.[1]
TrkA 31Off-Target. Receptor tyrosine kinase for nerve growth factor.[1]
c-RET 31Off-Target. Receptor tyrosine kinase implicated in various cancers.[1]

Comparative Analysis: this compound vs. Alternative Aurora Kinase Inhibitors

The landscape of Aurora kinase inhibitors includes both pan-inhibitors and isoform-selective compounds. The choice of inhibitor can significantly impact cellular outcomes and toxicity profiles.

InhibitorTarget SelectivityIC50 (nM) Aurora A / B / CKey Features
This compound (PHA-739358) Pan-Aurora, Abl13 / 79 / 61Potent pan-inhibitor with additional activity against Abl kinase, including resistant mutants.[1][5]
Alisertib (MLN8237) Aurora A selective1.2 / - / -Over 200-fold selectivity for Aurora A over Aurora B. Induces mitotic arrest followed by endoreduplication.[6]
Barasertib (AZD1152) Aurora B selective1368 / 0.37 / -Highly selective for Aurora B; its active metabolite (AZD1152-HQPA) inhibits chromosome segregation, leading to polyploidy.[7]
AMG 900 Pan-Aurora5 / 4 / 1A potent and highly selective pan-Aurora inhibitor, effective in multi-drug resistant cell lines.[8]
GSK1070916 Aurora B/C selective>250x selective for B over A / 3.5 / 6.5Reversible and ATP-competitive inhibitor with high selectivity for Aurora B and C.[8]
SNS-314 Pan-Aurora9 / 31 / 3Potent pan-inhibitor that induces polyploidy in various human cancer cell lines.[9]

Experimental Validation: The Genetic Rescue Workflow

A genetic rescue experiment is designed to prove that the effects of an inhibitor are due to its action on a specific target. The core principle involves introducing a drug-resistant version of the target protein into cells. If this resistant version reverses the inhibitor-induced phenotype, it confirms the on-target mechanism.

G Genetic Rescue Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_outcome Expected Outcome A 1. Cell Line Selection (e.g., HCT116, A2780) B 2. Construct Design - Wild-Type (WT) Aurora Kinase - this compound-Resistant (DR) Aurora Kinase C 3. Transfection - Empty Vector (Control) - WT Aurora Kinase - DR Aurora Kinase B->C D 4. Drug Treatment - DMSO (Vehicle) - this compound (e.g., 100 nM) C->D E 5a. Western Blot (p-Histone H3, Total Aurora A/B) D->E F 5b. Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->F G 5c. Cell Cycle Analysis (Flow Cytometry) D->G H Rescue of Phenotype (Viability restored, cell cycle normalized in DR-expressing cells treated with this compound) E->H F->H G->H

Caption: Workflow for validating this compound's on-target effects.

Experimental Protocol: Genetic Rescue of this compound-Induced Mitotic Arrest

This protocol describes a method to validate that the anti-proliferative effects of this compound are mediated through the inhibition of Aurora Kinase B.

1. Materials and Reagents:

  • Cell Line: HCT116 (human colon carcinoma) or A2780 (human ovarian cancer).

  • Plasmids:

    • pCMV-FLAG-AuroraB (Wild-Type)

    • pCMV-FLAG-AuroraB-DR (this compound-Resistant Mutant)

    • pCMV-Empty (Vector Control)

  • Reagents: this compound (PHA-739358), Lipofectamine 3000, DMEM, FBS, Penicillin-Streptomycin, G418 (for stable selection, optional), Propidium Iodide, RNase A.

  • Antibodies: anti-FLAG, anti-Aurora B, anti-phospho-Histone H3 (Ser10), anti-GAPDH.

2. Plasmid Construction:

  • A this compound-resistant (DR) mutant of Aurora Kinase B must be generated. Since this compound is an ATP-competitive inhibitor, resistance can often be conferred by mutating a "gatekeeper" residue within the ATP-binding pocket. This requires structural analysis or reference to previously identified resistance mutations for similar kinases. Site-directed mutagenesis is used to introduce the desired point mutation into the wild-type Aurora B expression vector.

  • All constructs should be sequence-verified.

3. Cell Culture and Transfection:

  • Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% Pen-Strep at 37°C and 5% CO₂.

  • Seed 2x10⁵ cells per well in 6-well plates 24 hours before transfection.

  • Transfect cells with Empty Vector, WT-AuroraB, or DR-AuroraB plasmids using Lipofectamine 3000 according to the manufacturer's protocol.

  • Allow 24 hours for protein expression.

4. Drug Treatment:

  • Following transfection, replace the media with fresh media containing either DMSO (vehicle control) or this compound at a concentration known to induce mitotic arrest (e.g., 2x-5x the IC50, typically 50-150 nM).

  • Incubate cells for an additional 24-48 hours.

5. Analysis:

  • Western Blotting:

    • Lyse cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with antibodies against p-Histone H3 (a direct downstream target of Aurora B), FLAG (to confirm expression of transfected constructs), and GAPDH (loading control).

    • Expected Result: this compound treatment should drastically reduce p-Histone H3 levels in Empty Vector and WT-AuroraB cells. In DR-AuroraB cells, p-Histone H3 levels should be largely restored ("rescued") despite this compound treatment.

  • Cell Viability Assay (MTT or similar):

    • Seed transfected cells in 96-well plates and treat as described above.

    • Measure cell viability according to the assay manufacturer's protocol.

    • Expected Result: this compound should significantly reduce the viability of Empty Vector and WT-AuroraB cells. The viability of DR-AuroraB cells should be significantly higher, demonstrating a rescue from the drug's cytotoxic effects.

  • Cell Cycle Analysis:

    • Harvest cells, fix in 70% ethanol, and store at -20°C.

    • Wash and resuspend cells in PBS containing propidium iodide and RNase A.

    • Analyze DNA content using a flow cytometer.

    • Expected Result: Inhibition of Aurora B by this compound typically causes a failure of cytokinesis, leading to an accumulation of cells with >4N DNA content (polyploidy).[4][10] This phenotype should be observed in Empty Vector and WT-AuroraB cells. Expression of DR-AuroraB should prevent this polyploidy, resulting in a more normal cell cycle profile.

This compound's Mechanism of Action: The Aurora Kinase Signaling Pathway

This compound exerts its effect by blocking the catalytic activity of Aurora kinases, which are essential for the G2/M transition and proper mitotic progression. Aurora B, as part of the chromosomal passenger complex, directly phosphorylates Histone H3 at Serine 10, a key event for chromosome condensation and segregation.

G This compound Inhibition of Aurora Kinase Pathway cluster_pathway Mitotic Progression (G2/M Phase) cluster_molecular Molecular Regulation G2 G2 Phase M Mitosis G2->M Cytokinesis Cytokinesis M->Cytokinesis AurB Aurora Kinase B M->AurB H3 Histone H3 AurB->H3 Phosphorylates pH3 p-Histone H3 (Ser10) Condensation Chromosome Condensation & Segregation pH3->Condensation Condensation->Cytokinesis This compound This compound This compound->AurB Inhibits ATP Binding

Caption: this compound inhibits Aurora B, blocking Histone H3 phosphorylation.

By preventing the phosphorylation of key substrates like Histone H3, this compound disrupts the intricate coordination of mitosis. This leads to defects in chromosome alignment, failed cytokinesis, and ultimately, cell cycle arrest or apoptosis, forming the basis of its anti-cancer activity.[2][10] The genetic rescue experiment directly tests this proposed mechanism by creating a scenario where the drug can no longer bind to its target, thereby isolating the on-target effect from all other potential interactions.

References

Danusertib Demonstrates Potent Anti-Tumor Activity Across Diverse Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

New York, NY – November 7, 2025 – Danusertib, a potent pan-Aurora kinase inhibitor, has shown significant anti-tumor efficacy in a variety of preclinical xenograft models, including challenging cancer types such as gastroenteropancreatic neuroendocrine tumors (GEP-NETs), hepatocellular carcinoma, and leukemia. This comparative guide synthesizes key findings on this compound's performance, offering a detailed look at its mechanism of action and a comparison with other Aurora kinase inhibitors.

This compound primarily exerts its anti-cancer effects by inhibiting Aurora kinases A, B, and C, crucial regulators of mitosis. This inhibition leads to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.[1][2][3] The drug's efficacy has been validated in both subcutaneous and orthotopic xenograft models, the latter of which more closely mimics the tumor microenvironment.

Comparative Efficacy of this compound in Xenograft Models

This compound has been rigorously tested in various cancer models, consistently demonstrating substantial tumor growth inhibition. Below is a summary of its performance in key studies.

Cancer TypeCell Line(s)Xenograft ModelTreatment RegimenKey Findings
Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) BON-1, QGP-1Subcutaneous & Orthotopic2 x 15 mg/kg/daySignificant reduction in tumor growth; 88.2% reduction in BON-1 tumor volume.[1]
Hepatocellular Carcinoma Huh-7, HepG2Subcutaneous2 x 15 mg/kg/daySignificant decrease in tumor growth in both rapidly and moderately proliferating tumors.
Leukemia (CML, Ph+ ALL) MOLM13, MV4-11Not SpecifiedNot SpecifiedPotent inhibition of proliferation in various leukemia cell lines.

Head-to-Head: this compound vs. Other Aurora Kinase Inhibitors

To provide a comprehensive overview, this compound's performance is compared with other notable Aurora kinase inhibitors that have been evaluated in similar preclinical settings.

DrugTargetCancer Type (Xenograft Model)Key Findings
This compound Pan-Aurora KinaseGEP-NETs, Hepatocellular Carcinoma, LeukemiaBroad and potent anti-tumor activity.
AS703569 Pan-Aurora KinaseTriple-Negative Breast CancerSignificant tumor growth inhibition in 7 out of 11 patient-derived xenografts.[4][5]
Alisertib (MLN8237) Aurora A KinaseColorectal Cancer (HCT-116)Dose-dependent tumor growth inhibition.
Barasertib (AZD1152) Aurora B KinaseAcute Myeloid Leukemia (HL-60, MV-4-11)Profound inhibition of tumor growth.[6]

Mechanism of Action: The Aurora Kinase Signaling Pathway

This compound's mechanism of action is centered on the inhibition of Aurora kinases, which are key regulators of cell division. The diagram below illustrates the simplified signaling pathway affected by this compound.

Danusertib_Mechanism_of_Action cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Regulation G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Cytokinesis Cytokinesis M_Phase->Cytokinesis Apoptosis Apoptosis M_Phase->Apoptosis failure leads to Cell_Cycle_Arrest Cell Cycle Arrest M_Phase->Cell_Cycle_Arrest Aurora_A Aurora Kinase A Aurora_A->M_Phase regulates Aurora_B Aurora Kinase B Aurora_B->M_Phase regulates Histone_H3 Histone H3 Phosphorylation Aurora_B->Histone_H3 phosphorylates Aurora_C Aurora Kinase C Aurora_C->M_Phase regulates This compound This compound This compound->Aurora_A inhibits This compound->Aurora_B inhibits This compound->Aurora_C inhibits p53 p53 Activation This compound->p53 indirectly activates Histone_H3->M_Phase p53->Apoptosis

This compound inhibits Aurora kinases, leading to cell cycle arrest and apoptosis.

Experimental Workflow for Xenograft Studies

The evaluation of this compound's anti-tumor activity in xenograft models typically follows a standardized workflow, as depicted below.

Xenograft_Experimental_Workflow Cell_Culture 1. Cancer Cell Culture Cell_Implantation 2. Cell Implantation (Subcutaneous or Orthotopic) Cell_Culture->Cell_Implantation Tumor_Development 3. Tumor Development Cell_Implantation->Tumor_Development Treatment 4. Treatment Initiation (this compound or Control) Tumor_Development->Treatment Monitoring 5. Tumor Growth Monitoring Treatment->Monitoring Endpoint_Analysis 6. Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint_Analysis

A typical workflow for assessing anti-tumor drug efficacy in xenograft models.

Detailed Experimental Protocols

Gastroenteropancreatic Neuroendocrine Tumor (GEP-NET) Xenograft Model

  • Cell Lines: BON-1 and QGP-1 human GEP-NET cells were used.

  • Animals: Immunocompromised mice were used for both subcutaneous and orthotopic models.

  • Subcutaneous Model: 5 x 10^6 cells were injected subcutaneously into the flank of the mice.

  • Orthotopic Model: 0.5 x 10^6 BON-1 or QGP-1 cells were injected into the spleen of anesthetized mice, followed by splenectomy to allow for liver metastasis.[1]

  • Treatment: Mice with established tumors were treated with this compound at a dose of 2 x 15 mg/kg/day administered intraperitoneally.[1]

  • Tumor Assessment: Tumor volume was measured regularly using calipers for subcutaneous models and by MRI for orthotopic models.[1] At the end of the study, tumors were excised and weighed, and biomarker analysis (e.g., Ki-67, phospho-Histone H3) was performed.

Hepatocellular Carcinoma Xenograft Model

  • Cell Lines: Huh-7 and HepG2 human hepatocellular carcinoma cells were used.

  • Animals: Immunocompromised mice were used.

  • Procedure: 1 x 10^7 HepG2 cells were suspended in a mixture of serum-free medium and Matrigel and injected subcutaneously into the flanks of the mice.

  • Treatment: Treatment with this compound was initiated when tumors reached a palpable size.

  • Tumor Assessment: Tumor volume was calculated using the formula (length × width² × 0.52) and measured three times a week.

Acute Myeloid Leukemia (AML) Xenograft Model

  • Cell Lines: HL-60 and MV-4-11 human AML cells were used.

  • Animals: CB17 SCID mice were used.[6]

  • Procedure: Cells were implanted subcutaneously in the mice.

  • Treatment: For the Barasertib study, treatment was initiated when tumors were established.

  • Tumor Assessment: Tumor growth was monitored, and at the end of the study, tumors were analyzed for pharmacodynamic markers such as phospho-histone H3.[6]

This guide provides a snapshot of the compelling preclinical data supporting the anti-tumor activity of this compound. The consistent and potent efficacy across a range of difficult-to-treat cancer models underscores its potential as a valuable therapeutic agent. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients.

References

Confirming Danusertib's inhibition of CrkL phosphorylation as a biomarker

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Danusertib (PHA-739358) has emerged as a potent dual inhibitor, targeting both Aurora kinases and the ABL tyrosine kinase. This guide provides a comprehensive comparison of this compound's effect on CrkL (CRK-like) phosphorylation, a critical downstream substrate of ABL kinase, against other established ABL kinase inhibitors. The inhibition of CrkL phosphorylation serves as a crucial pharmacodynamic biomarker to quantify the biological activity of this compound, particularly in the context of Philadelphia chromosome-positive (Ph+) leukemias, including those with the challenging T315I mutation.

Quantitative Comparison of ABL Kinase Inhibitors on CrkL Phosphorylation

The following table summarizes the inhibitory effects of this compound and other prominent ABL kinase inhibitors on their target kinases and the subsequent impact on CrkL phosphorylation. This data is compiled from various in vitro and clinical studies to provide a clear comparative overview.

Inhibitor Primary Targets IC50 (ABL) Effect on CrkL Phosphorylation Activity Against T315I Mutant Key References
This compound Aurora Kinases, ABL25 nMSignificant reduction observed in Ph+ cell lines and patient samples.[1][2]Yes [1][2]
Imatinib ABL, c-Kit, PDGFR~250-750 nMPotent inhibition in sensitive cell lines.[3]No[3]
Nilotinib ABL, c-Kit, PDGFR<30 nMStrong inhibition of CrkL phosphorylation.[4][5]No[5][6]
Dasatinib ABL, SRC family<1 nMRapid and potent inhibition of CrkL phosphorylation.[7][8]No[7]

IC50 values can vary depending on the assay conditions and cell lines used.

The BCR-ABL-CrkL Signaling Axis

The following diagram illustrates the signaling pathway from the oncogenic BCR-ABL fusion protein to the phosphorylation of CrkL. This compound and other ABL kinase inhibitors act by blocking the kinase activity of BCR-ABL, thereby preventing the downstream phosphorylation of CrkL.

BCR_ABL_CrkL_Pathway BCR_ABL BCR-ABL (Oncogenic Kinase) CrkL_unphos CrkL (unphosphorylated) BCR_ABL->CrkL_unphos phosphorylates CrkL_phos p-CrkL (phosphorylated) ATP ATP This compound This compound (ABL Inhibitor) This compound->BCR_ABL inhibits Downstream Downstream Signaling (Proliferation, Survival) CrkL_phos->Downstream Experimental_Workflow Start Start: Ph+ Cell Culture Treatment Inhibitor Treatment (e.g., this compound) Start->Treatment Harvest Cell Harvesting and Lysis Treatment->Harvest Quant Protein Quantification Harvest->Quant Assay Phospho-CrkL Assay Quant->Assay WB Western Blot Assay->WB ELISA ELISA Assay->ELISA Analysis Data Analysis: (Densitometry / OD Measurement) WB->Analysis ELISA->Analysis Conclusion Conclusion: Inhibitor Efficacy Analysis->Conclusion

References

Comparative Guide to Generating Danusertib-Resistant Cell Lines for Target Engagement Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies for generating Danusertib-resistant cell lines, a critical step in validating target engagement and exploring mechanisms of drug resistance. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound (formerly PHA-739358) is a potent, ATP-competitive small molecule inhibitor targeting multiple kinases. Its primary targets are the Aurora kinases A, B, and C, which are crucial regulators of mitosis.[1][2][3][4] Overexpression of Aurora kinases is common in many human cancers, making them an attractive target for anticancer therapies.[4][5]

Beyond its effects on Aurora kinases, this compound also demonstrates inhibitory activity against other clinically relevant kinases, including Abl, Ret, FGFR-1, and TrkA.[1][4][6] This multi-targeted profile allows this compound to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[1][7][8] Notably, it is effective against the T315I "gatekeeper" mutation in the BCR-ABL kinase, a common cause of resistance to other tyrosine kinase inhibitors like imatinib in Chronic Myeloid Leukemia (CML).[5][9][10]

Core Signaling Pathway of this compound

This compound primarily exerts its anti-proliferative effects by inhibiting Aurora kinases, leading to defects in mitotic progression. Inhibition of Aurora B, for example, prevents the proper phosphorylation of Histone H3, a key event for chromosome condensation and segregation, ultimately causing cell cycle arrest and apoptosis.[9] Its activity against other kinases like BCR-ABL further contributes to its efficacy in specific malignancies.

Danusertib_Signaling_Pathway cluster_this compound This compound cluster_pathways Target Kinases cluster_effects Cellular Processes cluster_outcomes Cellular Outcomes D This compound AK_A Aurora A D->AK_A AK_B Aurora B D->AK_B BCR_ABL BCR-ABL (incl. T315I) D->BCR_ABL Other FGFR1, Ret, TrkA D->Other Mitosis Mitotic Progression AK_A->Mitosis AK_B->Mitosis Prolif Cell Proliferation BCR_ABL->Prolif Other->Prolif G2M G2/M Arrest Mitosis->G2M Apoptosis Apoptosis Prolif->Apoptosis Autophagy Autophagy Prolif->Autophagy

Caption: this compound inhibits Aurora and other kinases, disrupting mitosis and proliferation, leading to cell cycle arrest and death.

Generating this compound-Resistant Cell Lines: A Comparative Overview

The development of drug-resistant cell lines is a cornerstone for studying resistance mechanisms.[11] The most common method involves continuous exposure of cancer cells to escalating concentrations of the drug over an extended period.[11][12] This process selects for cells that have acquired mechanisms to survive and proliferate in the presence of the drug.

Performance Comparison: this compound vs. Alternatives

This compound's multi-kinase activity profile distinguishes it from more selective Aurora kinase inhibitors. Below is a comparison with other inhibitors that target similar pathways.

InhibitorPrimary Target(s)Reported IC50 (Aurora A)Key Differentiator
This compound Pan-Aurora, Abl, FGFR1, Ret, TrkA13 nM[1][3]Potent activity against Bcr-Abl T315I mutant.[5][9]
Alisertib (MLN8237) Aurora A > Aurora B1.2 nMHigh selectivity for Aurora A.
Barasertib (AZD1152) Aurora B > Aurora A3.7 nM (in cells)Prodrug, highly selective for Aurora B. Potent FLT3 inhibitor.[13]
ENMD-2076 Aurora A, FGFR, VEGFR, FLT314 nM[13]Multi-targeted agent with promising activity in breast cancer and leukemia.[13]
KW-2449 FLT3, FGFR1, Bcr-Abl, Aurora A48 nM[13]Orally-administered, primarily targets non-Aurora kinases but retains Aurora A activity.[13]
Expected Data from Resistance Generation

When generating a this compound-resistant cell line, researchers can expect a progressive increase in the half-maximal inhibitory concentration (IC50) compared to the parental, sensitive cell line.

Cell Line StageThis compound ConcentrationExpected IC50Resistance Index (RI)
Parental (Sensitive)0 µM~0.1 µM1.0
Early-stage Resistance0.1 - 0.5 µM~1.0 µM10
Mid-stage Resistance0.5 - 1.5 µM~5.0 µM50
Late-stage Resistance> 1.5 µM> 10.0 µM> 100
(Note: Values are hypothetical and will vary based on the cell line and specific experimental conditions.)

Experimental Protocols

Workflow for Generating Drug-Resistant Cell Lines

The general workflow involves a cyclical process of drug exposure, cell recovery, and dose escalation. This method gradually selects for a resistant population.

Resistance_Workflow start Start with Parental Cell Line ic50_initial Determine Initial IC50 of this compound start->ic50_initial expose_low Expose cells to low This compound conc. (e.g., IC10 - IC20) ic50_initial->expose_low culture Culture until ~80% confluent expose_low->culture passage Passage Cells culture->passage increase_dose Increase this compound conc. (1.5x - 2.0x) passage->increase_dose freeze_stock Cryopreserve stock at each stage passage->freeze_stock check_resistance Periodically determine IC50 to calculate Resistance Index (RI) increase_dose->check_resistance check_resistance->culture Continue Selection stable_line Establish Stable Resistant Line (RI > 10) check_resistance->stable_line RI Goal Reached

Caption: Workflow for generating resistant cell lines through incremental dose escalation, passaging, and validation.

Detailed Methodology

This protocol provides a step-by-step guide for establishing a this compound-resistant cell line.

  • Initial Sensitivity Assessment:

    • Culture the parental cancer cell line (e.g., K562, HCT116) in its recommended growth medium.

    • Perform a dose-response assay (e.g., MTT, CellTiter-Glo®) to determine the initial IC50 of this compound for the parental cells.[12] Seed cells in 96-well plates and expose them to a range of this compound concentrations for 48-72 hours.

  • Initiation of Resistance Induction:

    • Seed parental cells in a culture flask.

    • Begin continuous exposure with a low concentration of this compound, typically equivalent to the IC10 or IC20 determined in the initial assessment.[11]

  • Dose Escalation:

    • When the cells reach approximately 80% confluency, passage them.[14]

    • At each passage, a portion of the cells should be cryopreserved as a backup.[14]

    • Gradually increase the concentration of this compound in the culture medium. A common strategy is to increase the dose by 1.5 to 2.0-fold at each step, provided the cells show healthy proliferation.[11]

    • If significant cell death is observed after a dose increase, maintain the cells at the previous concentration until they have recovered and adapted.

  • Monitoring and Validation of Resistance:

    • After several rounds of dose escalation (e.g., every 4-6 weeks), perform an IC50 assay on the treated cell population.

    • Compare the new IC50 to that of the parental cell line to calculate the Resistance Index (RI = IC50 of resistant cells / IC50 of parental cells).

    • Continue the dose escalation process until the desired level of resistance (e.g., RI > 10) is achieved and stable for several passages in the absence of the drug.

  • Mechanism Investigation:

    • Once a stable resistant line is established, investigate the underlying resistance mechanisms. For this compound, a key reported mechanism in BCR-ABL-positive cells is the upregulation of the drug efflux transporter Abcg2, rather than mutations in the target kinase domains.[15]

    • Techniques for investigation include Western blotting (for Abcg2 protein levels), qPCR (for ABCG2 mRNA levels), and DNA sequencing (to rule out mutations in Aurora kinases or Abl).

Confirming Target Engagement

The generation of resistant cell lines provides a powerful tool to confirm that this compound's cytotoxic effects are due to its interaction with its intended targets. If resistance is mediated by a mechanism that prevents the drug from reaching its target (like an efflux pump), the downstream signaling effects of target inhibition (e.g., reduced phosphorylation of Histone H3 for Aurora B) should be absent in resistant cells treated with this compound, confirming on-target activity in the sensitive parental cells.

References

Evaluating Biomarkers for Predicting Response to Danusertib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Danusertib (formerly PHA-739358) is a potent, small-molecule inhibitor of Aurora kinases A, B, and C, as well as ABL kinase.[1][2] Its multifaceted mechanism of action, targeting key regulators of mitosis and cell proliferation, has positioned it as a promising therapeutic agent in various malignancies, particularly in the context of resistance to other targeted therapies.[1] This guide provides a comparative analysis of key biomarkers that have been evaluated for their potential to predict and monitor the response to this compound, supported by experimental data and detailed methodologies.

Key Biomarkers for this compound Response

Several biomarkers have emerged from preclinical and clinical studies as potential indicators of this compound's efficacy. These can be broadly categorized as pharmacodynamic markers, which confirm target engagement, and predictive markers, which may identify patient populations most likely to benefit from treatment.

Phosphorylation of Histone H3 (Ser10): A Pharmacodynamic Biomarker

As a direct downstream target of Aurora B kinase, the phosphorylation of histone H3 at serine 10 (pHH3) serves as a robust pharmacodynamic biomarker for this compound's activity.[1][3] Inhibition of Aurora B by this compound leads to a measurable decrease in pHH3 levels, confirming target engagement in both tumor and surrogate tissues.[1][3]

Experimental Data

This compound Activity in Chronic Myeloid Leukemia (CML) with T315I Mutation

This compound has shown promising activity in patients with chronic myeloid leukemia (CML) harboring the T315I mutation in the BCR-ABL gene, which confers resistance to many tyrosine kinase inhibitors.[1]

Patient CohortNumber of PatientsTreatment ScheduleResponses ObservedReference
Accelerated or Blastic Phase CML or Ph+ ALL with T315I Mutation43-hour IV infusion daily for 7 days every 14 days1 Complete Cytogenetic Response, 1 Partial Cytogenetic Response, 1 Complete Hematologic Response, 1 Partial Hematologic Response[1]

Table 1: Clinical Responses to this compound in Patients with T315I-mutated CML or Ph+ ALL.

TP53 Gene Status: A Potential Predictive Biomarker

The tumor suppressor gene TP53 plays a critical role in cell cycle regulation and apoptosis. Preclinical studies suggest that the TP53 status of a tumor may influence its sensitivity to this compound. Specifically, this compound has been shown to induce a strong transcriptional response, including the upregulation of p53 target genes, primarily in cancer cells with wild-type TP53.[4] This suggests that patients with TP53 wild-type tumors may be more likely to respond to this compound.

Experimental Data

Differential Response of TP53 Wild-Type and Mutant Cell Lines to this compound
Cell Line CharacteristicEffect of this compound TreatmentImplicationReference
TP53 Wild-Type Strong induction of a transcriptional program involving p53 target genes.Potential for p53-mediated apoptosis and cell cycle arrest, suggesting higher sensitivity.[4]
TP53 Mutant Absence of a significant, consistent transcriptional response.May rely on p53-independent mechanisms for any observed effects, potentially indicating lower sensitivity.[4]

Table 2: Summary of this compound's Effect based on TP53 Status.

Growth Differentiation Factor 15 (GDF15): An Exploratory Plasma Biomarker

Growth Differentiation Factor 15 (GDF15) is a secreted protein and a downstream target of p53.[5][6] Studies have explored its potential as a non-invasive plasma biomarker to monitor this compound's biological activity, particularly in patients with TP53 wild-type tumors.[5][6]

Experimental Data

GDF15 Levels in Patients Treated with this compound

In a phase I clinical trial, plasma levels of GDF15 were measured in patients with advanced solid tumors before and after treatment with this compound.[5]

This compound DoseNumber of PatientsObservationReference
500 mg/m²3Increased plasma GDF15 levels post-treatment.[5]
580 mg/m²6Increased plasma GDF15 levels post-treatment.[5]

Table 3: Changes in Plasma GDF15 Levels in Patients Receiving this compound.

Signaling Pathways and Experimental Workflows

Danusertib_Mechanism_of_Action This compound Signaling Pathway cluster_mitosis Mitosis This compound This compound Aurora_A Aurora A This compound->Aurora_A inhibits Aurora_B Aurora B This compound->Aurora_B inhibits Aurora_C Aurora C This compound->Aurora_C inhibits ABL_Kinase ABL Kinase (including T315I mutant) This compound->ABL_Kinase inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest This compound->Cell_Cycle_Arrest leads to Apoptosis Apoptosis This compound->Apoptosis induces Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Histone_H3 Histone H3 Aurora_B->Histone_H3 phosphorylates Proliferation Cell Proliferation ABL_Kinase->Proliferation pHH3 Phospho-Histone H3 (Ser10)

Caption: this compound inhibits Aurora and ABL kinases, leading to cell cycle arrest and apoptosis.

Biomarker_Evaluation_Workflow Biomarker Evaluation Workflow for this compound cluster_patient Patient Selection cluster_biomarker_analysis Biomarker Analysis Patient Patient with Malignancy Tumor_Biopsy Tumor Biopsy Patient->Tumor_Biopsy Blood_Sample Blood Sample Patient->Blood_Sample TP53_Sequencing TP53 Gene Sequencing Tumor_Biopsy->TP53_Sequencing pHH3_IHC Phospho-Histone H3 Immunohistochemistry Tumor_Biopsy->pHH3_IHC Pre- and Post-treatment GDF15_ELISA GDF15 Plasma ELISA Blood_Sample->GDF15_ELISA Pre- and Post-treatment Danusertib_Treatment This compound Treatment TP53_Sequencing->Danusertib_Treatment Stratification (Potential) Response_Assessment Clinical Response Assessment pHH3_IHC->Response_Assessment Correlate (Pharmacodynamic) GDF15_ELISA->Response_Assessment Correlate (Predictive/Monitoring) Danusertib_Treatment->Response_Assessment

Caption: Workflow for evaluating predictive and pharmacodynamic biomarkers for this compound therapy.

Experimental Protocols

Measurement of Phospho-Histone H3 (Ser10) in Tissue Biopsies

Principle: Immunohistochemistry (IHC) is used to detect the presence and localization of pHH3 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. A primary antibody specific to the phosphorylated serine 10 of histone H3 is used, followed by a secondary antibody conjugated to an enzyme that catalyzes a chromogenic reaction, allowing for visualization under a microscope.

Protocol:

  • Tissue Preparation: Obtain pre- and post-treatment tumor or surrogate tissue (e.g., skin) biopsies. Fix in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or a similar retrieval solution in a pressure cooker or water bath.

  • Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific antibody binding with a protein block solution (e.g., normal goat serum).

  • Primary Antibody Incubation: Incubate sections with a primary antibody against phospho-histone H3 (Ser10) at an optimized dilution overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as 3,3'-diaminobenzidine (DAB).

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.

  • Analysis: Quantify the percentage of pHH3-positive cells by manual counting or using digital image analysis software. A decrease in the percentage of positive cells post-treatment indicates this compound activity.[1]

Determination of TP53 Gene Status

Principle: Direct sequencing of the TP53 gene from tumor DNA is the gold standard for identifying mutations.

Protocol:

  • DNA Extraction: Extract genomic DNA from FFPE tumor tissue or fresh-frozen tumor samples using a commercially available kit.

  • PCR Amplification: Amplify the coding exons (typically exons 2-11) of the TP53 gene using polymerase chain reaction (PCR) with specific primers.

  • Sequencing: Purify the PCR products and perform Sanger sequencing or next-generation sequencing (NGS) to determine the nucleotide sequence.

  • Data Analysis: Align the obtained sequence with the reference TP53 gene sequence to identify any mutations (substitutions, insertions, deletions).

Measurement of Plasma GDF15 Levels

Principle: An enzyme-linked immunosorbent assay (ELISA) is a quantitative immunoassay used to measure the concentration of GDF15 in plasma samples.

Protocol:

  • Sample Collection and Preparation: Collect whole blood in EDTA-containing tubes. Separate plasma by centrifugation and store at -80°C until analysis.

  • ELISA Procedure:

    • Coat a 96-well microplate with a capture antibody specific for human GDF15.

    • Wash the plate to remove unbound antibody.

    • Block non-specific binding sites.

    • Add plasma samples and a series of GDF15 standards to the wells and incubate.

    • Wash the plate to remove unbound proteins.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash the plate.

    • Add a substrate that is converted by the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the GDF15 concentration in the patient samples by interpolating their absorbance values on the standard curve.[5]

Conclusion

The evaluation of biomarkers is crucial for optimizing the clinical development and application of targeted therapies like this compound. Phospho-histone H3 serves as a reliable pharmacodynamic marker to confirm target engagement. The TP53 gene status and plasma GDF15 levels show promise as predictive and monitoring biomarkers, respectively, although further validation in larger, prospective clinical trials is warranted to establish their definitive roles in patient selection and treatment management. The integration of these biomarkers into future clinical studies will be instrumental in realizing the full therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal of Danusertib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Danusertib must adhere to strict safety and disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring compliance with safety regulations.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, proper waste management is critical. The primary route of disposal for this compound and its contaminated materials is through an approved waste disposal plant, in accordance with all applicable federal, state, and local regulations[1][2].

Key Hazard Information for Disposal Considerations

Hazard ClassificationDescriptionGHS Precautionary Statement
Acute Oral ToxicityCategory 4: Harmful if swallowed.[1]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Acute Aquatic ToxicityCategory 1: Very toxic to aquatic life.[1]P273: Avoid release to the environment.[1]
Chronic Aquatic ToxicityCategory 1: Very toxic to aquatic life with long lasting effects.[1]P391: Collect spillage.[1]

Step-by-Step Disposal Protocol

This protocol outlines the general procedure for disposing of this compound waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves

  • Safety goggles or face shield

  • Lab coat

2. Waste Segregation:

  • Solid Waste: Collect all this compound-contaminated solid waste, such as unused powder, contaminated lab supplies (e.g., pipette tips, tubes, gloves), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all this compound-contaminated liquid waste (e.g., solutions, solvents) in a dedicated, clearly labeled, and leak-proof hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container for hazardous chemical waste.

3. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard characteristics (e.g., "Toxic," "Aquatic Hazard").

4. Accidental Spill Cleanup: In the event of a spill, follow these steps:

  • Evacuate and restrict access to the spill area.

  • Wearing full PPE, absorb liquid spills with an inert, liquid-binding material such as diatomite or universal binders[1][2].

  • For solid spills, carefully sweep or scoop the material to avoid dust generation.

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol[1][2].

  • Collect all cleanup materials in a designated hazardous waste container and dispose of it according to the procedures outlined in this guide[1][2].

5. Storage and Disposal:

  • Store sealed hazardous waste containers in a cool, well-ventilated, and designated secondary containment area while awaiting pickup.

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash[1].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DanusertibDisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal Start Identify this compound Waste PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE WasteType Determine Waste Type PPE->WasteType SolidWaste Solid Waste (Powder, Contaminated Labware) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Solvents) WasteType->LiquidWaste Liquid SharpsWaste Sharps Waste (Needles, Broken Glass) WasteType->SharpsWaste Sharps SolidContainer Seal in Labeled Hazardous Solid Waste Container SolidWaste->SolidContainer LiquidContainer Seal in Labeled, Leak-Proof Hazardous Liquid Waste Container LiquidWaste->LiquidContainer SharpsContainer Place in Labeled Hazardous Sharps Container SharpsWaste->SharpsContainer Store Store in Designated Secondary Containment Area SolidContainer->Store LiquidContainer->Store SharpsContainer->Store ContactEHS Contact Institutional EHS for Pickup Store->ContactEHS End Disposal by Approved Waste Management Facility ContactEHS->End

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

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